9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Description
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEFCNSLJKPSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2291-58-9 | |
| Record name | 9-BENZYL-9-AZABICYCLO(3.3.1)NONAN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. This bicyclic tertiary amine is a key intermediate in medicinal chemistry, particularly in the development of ligands targeting the sigma-2 (σ2) receptor, which is implicated in various neurological and oncological conditions.
Core Chemical Properties
This compound is a solid at room temperature.[1][2] Its rigid bicyclic structure, substituted with a benzyl group at the nitrogen atom and a ketone at the 3-position, provides a valuable scaffold for the synthesis of pharmacologically active molecules.[3]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₉NO | [4][5] |
| Molecular Weight | 229.32 g/mol | [4][5] |
| Appearance | Yellow or brown to beige solid | [2] |
| Melting Point | 53 °C and 70 °C (two endotherms observed, indicating polymorphism) | [6] |
| Melting Point (HCl salt) | 228 °C (decomposes) | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol and dichloromethane. | [6] |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | See detailed spectrum in Experimental Protocols section. | [6] |
| ¹³C NMR | See detailed spectrum in Experimental Protocols section. | [6] |
| Infrared (IR) | Data not available in the searched literature. | |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
Experimental Protocols
The synthesis of this compound is well-documented. The following protocol is adapted from a procedure published in Organic Syntheses.[6]
Synthesis of this compound[6]
Materials:
-
Benzylamine
-
Glutaraldehyde (50% in water)
-
1,3-Acetonedicarboxylic acid
-
Sulfuric acid (18%)
-
Sodium acetate solution (9%)
-
Sodium carbonate (20%)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Sodium sulfate
Procedure:
-
A solution of benzylamine in water is cooled to 0-10 °C.
-
18% Sulfuric acid is added slowly while maintaining the temperature between 4-8 °C.
-
Glutaraldehyde and 1,3-acetonedicarboxylic acid are then added, keeping the temperature below 5 °C.
-
A 9% sodium acetate solution is added over 1.5 hours.
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
The pH of the solution is adjusted to 2 with 18% sulfuric acid.
-
The aqueous solution is extracted with MTBE to remove organic impurities.
-
The aqueous layer is then mixed with heptane and silica gel.
-
The pH is adjusted to 8 with a 20% sodium carbonate solution to precipitate the product.
-
The product is extracted with MTBE.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
¹H NMR (400 MHz, CDCl₃) δ: 7.38–7.29 (m, 4H), 7.27–7.21 (m, 1H), 3.81 (s, 2H), 3.09–3.03 (m, 2H), 2.45–2.36 (m, 2H), 2.29–2.15 (m, 2H), 2.01–1.90 (m, 2H), 1.58–1.51 (m, 2H), 1.41–1.33 (m, 2H).[6]
¹³C NMR (101 MHz, CDCl₃) δ: 214.9, 138.8, 129.0, 128.4, 127.2, 60.1, 57.5, 48.9, 34.2, 17.5.[6]
Biological Significance and Signaling Pathways
This compound serves as a critical building block for the synthesis of ligands targeting the sigma-2 (σ2) receptor.[3] The σ2 receptor, recently identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating tumor cells and is considered a potential biomarker for various cancers. Ligands derived from this scaffold are being investigated as imaging agents and for their potential to induce apoptosis in cancer cells.
The signaling pathways associated with the σ2 receptor are complex and not yet fully elucidated. However, current research suggests that σ2 receptor activation can modulate intracellular calcium levels and influence the activity of ion channels. Furthermore, there is evidence of crosstalk with other important signaling pathways, such as the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (mTOR) pathways.
Below is a representative diagram illustrating a potential signaling pathway involving the σ2 receptor, for which ligands are derived from this compound.
Caption: Sigma-2 Receptor Signaling Pathway.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for potent and selective sigma-2 receptor ligands underscores its importance for researchers in neuropharmacology and oncology. The detailed chemical properties and experimental protocols provided in this guide aim to support further investigation and application of this valuable compound.
References
- 1. This compound | 2291-58-9 [sigmaaldrich.com]
- 2. This compound|CAS 2291-58-9 [rlavie.com]
- 3. 289487-86-1|9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol|BLD Pharm [bldpharm.com]
- 4. This compound | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a heterocyclic ketone with applications as a chemical intermediate. This document collates available data from spectroscopic and analytical studies, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.
Core Physical and Chemical Properties
This compound is a solid at room temperature, with its appearance described as a pale orange, yellow, or brown to beige solid.[1][2][3] The compound's key identifiers and properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2291-58-9 |
| Molecular Formula | C₁₅H₁₉NO[2][4][5] |
| Molecular Weight | 229.32 g/mol [4][5][6] |
| IUPAC Name | This compound[4] |
| InChI | InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2[4] |
| InChIKey | BVEFCNSLJKPSEA-UHFFFAOYSA-N[4] |
| SMILES | C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3[4] |
Physicochemical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Appearance | Pale orange solid, yellow or brown to beige solid[1][2] |
| Melting Point | 53 °C and 70 °C (two melting endotherms observed by DSC, indicating crystal form conversions) |
| Boiling Point | Data not available[7] |
| Solubility | No quantitative data available. A related compound, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, is described as soluble.[8] |
| Purity | ≥98%[5] |
| Storage | Sealed in dry, room temperature. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR (400 MHz, CDCl₃) | 7.38–7.29 (m, 4H), 7.27–7.21 (m, 1H), 4.34–4.25 (m, 1H), 3.81 (s, 2H), 3.09–3.03 (m, 2H), 2.45–2.36 (m, 2H), 2.29–2.15 (m, 1H), 2.01–1.90 (m, 3H), 1.58–1.51 (m, 1H), 1.41–1.33 (m, 2H), 1.18–1.10 (m, 2H) |
| ¹³C NMR (151 MHz, CDCl₃) | 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7 |
Infrared (IR) Spectroscopy
While specific peak assignments are not detailed in the available literature, the presence of a carbonyl group (C=O) from the ketone and the aromatic C-H and C=C bonds from the benzyl group are expected to be prominent features in the IR spectrum.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common synthetic route involves a multi-component reaction. The following protocol is adapted from a published procedure.
-
Reaction Setup : A 500 mL six-necked, jacketed, round-bottomed flask is equipped with a mechanical stirrer, a PTFE-coated temperature probe, and an addition funnel.
-
Initial Charging : Water (50 g) and benzylamine (12.9 mL, 0.123 mol) are added to the flask.
-
Acidification : The reactor jacket is cooled to 0–10 °C. 18% sulfuric acid (43.2 mL, 0.089 mol) is added over 1 hour while maintaining the internal temperature at 4–8 °C.
-
Addition of Reagents : Glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) is added, followed by acetonedicarboxylic acid (20 g, 0.137 mol), while keeping the temperature below 5 °C.
-
Buffering and Aging : A 9% sodium acetate solution (47.8 mL, 0.055 mol) is added over 1.5 hours. The reaction mixture is then aged at 5 °C for 20 hours and subsequently at 25 °C for 20 hours.
-
Workup :
-
The pH of the solution is adjusted to 2 with additional 18% sulfuric acid.
-
The solution is extracted with MTBE (3 x 80 mL) to remove organic impurities. The aqueous layer is retained.
-
The aqueous layer is transferred to a larger flask and mixed with heptane (500 mL).
-
Silica gel (20 g) is added, followed by 20% aqueous Na₂CO₃ to adjust the pH to 8.
-
-
Extraction and Isolation : The product is extracted from the aqueous slurry with MTBE. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification : The crude product can be further purified by column chromatography on silica gel.
Physical Property Characterization
Melting Point Determination (Differential Scanning Calorimetry - DSC)
-
Sample Preparation : A small amount of the purified solid (approximately 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup : The DSC instrument is calibrated using standard reference materials. A reference pan (usually empty) is placed in the reference furnace.
-
Analysis : The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition : The heat flow to the sample is measured as a function of temperature. Melting is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup : The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.
-
¹H NMR Acquisition : A standard proton NMR spectrum is acquired using a 90° pulse and an appropriate relaxation delay.
-
¹³C NMR Acquisition : A proton-decoupled carbon NMR spectrum is acquired. An appropriate pulse angle and relaxation delay are chosen to ensure accurate integration if quantitative data is desired.
-
Data Processing : The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.
-
A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]
-
-
Analysis : The salt plate is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition : The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
- 1. westlab.com [westlab.com]
- 2. scielo.br [scielo.br]
- 3. scribd.com [scribd.com]
- 4. webassign.net [webassign.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 8. aksci.com [aksci.com]
- 9. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This guide provides a comprehensive overview of the molecular structure, synthesis, and biological relevance of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in the development of therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is a bicyclic tertiary amine with the chemical formula C₁₅H₁₉NO.[1][2][3][4][5] Its rigid azabicyclo[3.3.1]nonane framework, substituted with a benzyl group at the nitrogen atom and a ketone at the 3-position, provides a unique and conformationally constrained scaffold. This rigidity is a desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2291-58-9[1] |
| Molecular Formula | C₁₅H₁₉NO[1][2][3] |
| Molecular Weight | 229.32 g/mol [1][2] |
| Canonical SMILES | C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3[1] |
| InChI | InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2[1] |
| InChIKey | BVEFCNSLJKPSEA-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Yellow or brown to beige solid[3] |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 2[2] |
| Topological Polar Surface Area | 20.3 Ų[1] |
Structural Diagram
Caption: 2D Molecular Structure of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data were obtained in CDCl₃.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38–7.29 | m | 4H | Aromatic CH |
| 7.27–7.21 | m | 1H | Aromatic CH |
| 4.34–4.25 | m | 1H | CH |
| 3.81 | s | 2H | N-CH₂-Ph |
| 3.09–3.03 | m | 2H | CH₂ |
| 2.45–2.36 | m | 2H | CH₂ |
| 2.29–2.15 | m | 1H | CH |
| 2.01–1.90 | m | 3H | CH/CH₂ |
| 1.58–1.51 | m | 1H | CH |
| 1.41–1.33 | m | 2H | CH₂ |
| 1.18–1.10 | m | 2H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 211.5 | C=O |
| 140.5 | Aromatic C (quaternary) |
| 128.3 | Aromatic CH |
| 128.2 | Aromatic CH |
| 126.8 | Aromatic CH |
| 64.1 | N-CH₂-Ph |
| 56.0 | CH |
| 49.8 | CH₂ |
| 35.6 | CH₂ |
| 25.2 | CH₂ |
| 14.7 | CH₂ |
Note: The provided search results did not contain detailed experimental parameters for the NMR data acquisition.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 230.15395 |
| [M+Na]⁺ | 252.13589 |
| [M-H]⁻ | 228.13939 |
| [M]⁺ | 229.14612 |
Experimental Protocols
Synthesis of this compound
The following protocol is a summary of the synthesis described in Organic Syntheses.[6]
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Materials:
-
Benzylamine
-
Water
-
Sulfuric acid (98%)
-
Glutaraldehyde (50% aqueous solution)
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of benzylamine in water is prepared in a jacketed reactor and cooled to 0–10 °C.
-
18% sulfuric acid is added dropwise over 1 hour, maintaining the temperature between 4–8 °C.
-
Glutaraldehyde and acetonedicarboxylic acid are subsequently added while keeping the temperature below 5 °C.
-
A 9% sodium acetate solution is then added over 1.5 hours.
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.
-
The reaction is quenched by adjusting the pH to 2 with sulfuric acid.
-
The aqueous mixture is washed with MTBE to remove organic impurities.
-
Heptane and silica gel are added to the aqueous layer, followed by basification to pH 8 with a 20% sodium carbonate solution.
-
The product is extracted into the organic layer, which is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford this compound.
Biological Relevance and Signaling Pathways
This compound is a valuable precursor for the synthesis of ligands targeting the sigma-2 (σ₂) receptor. The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cells, including various cancer cell lines, making it an attractive target for both diagnostic imaging and therapeutic intervention.
The σ₂ receptor is known to interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), and is implicated in the regulation of cellular processes including cholesterol homeostasis, cell proliferation, and neuronal signaling.[6][7][8] Ligands derived from the 9-azabicyclo[3.3.1]nonane scaffold have been shown to modulate these pathways and can induce apoptosis in cancer cells.
Sigma-2 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of sigma-2 receptor modulation.
This diagram illustrates that the binding of a 9-azabicyclo[3.3.1]nonane-based ligand to the σ₂ receptor can trigger a cascade of intracellular events. These include the mobilization of calcium, generation of reactive oxygen species (ROS), and activation of caspases, ultimately leading to apoptosis. Furthermore, the σ₂ receptor can influence other major signaling pathways like the EGFR and mTOR pathways, which are critical for cell growth and proliferation. The modulation of autophagy is another key outcome of σ₂ receptor activation.
Conclusion
This compound is a structurally significant molecule with considerable utility in medicinal chemistry. Its rigid bicyclic core serves as an excellent scaffold for the design of selective ligands for the sigma-2 receptor, a promising target in oncology and neuropharmacology. The synthetic route to this compound is well-established, and its spectroscopic properties have been characterized, providing a solid foundation for its use in further drug discovery and development efforts. Future research may focus on elucidating the precise molecular interactions of its derivatives with the sigma-2 receptor and optimizing their therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 289487-86-1|9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol|BLD Pharm [bldpharm.com]
- 4. This compound | 2291-58-9 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a pivotal intermediate in the synthesis of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant role in the development of sigma-2 (σ2) receptor ligands for cancer research and the study of neurological disorders.
Chemical Identity and Nomenclature
The compound with the systematic name this compound is a bicyclic tertiary amine. Its rigid structure serves as a valuable scaffold in medicinal chemistry.
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
9-BENZYL-9-AZABICYCLO(3.3.1)NONAN-3-ONE
-
9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane
-
N-Benzylnorpseudopelletierine
-
9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO | [1][2] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| CAS Number | 2291-58-9 | [1] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |
| InChI Key | BVEFCNSLJKPSEA-UHFFFAOYSA-N | [1] |
| SMILES | C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | [2][4] |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound, adapted from established literature procedures.[5]
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetone dicarboxylic acid
-
Sulfuric acid (18%)
-
Sodium acetate solution (9%)
-
Sodium carbonate (Na₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Water
Equipment:
-
500 mL six-necked jacketed round-bottomed flask
-
Mechanical stirrer
-
PTFE-coated temperature probe
-
250 mL addition funnel
-
Recirculating chiller
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Initial Reaction Setup: Equip a 500 mL six-necked jacketed round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel. Add 50 g of water and 12.9 mL (0.123 mol) of benzylamine to the flask.
-
Acidification: Cool the reactor jacket to 0–10 °C using a recirculating chiller. Slowly add 43.2 mL of 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8 °C.
-
Addition of Reagents: While maintaining the temperature at <5 °C, add 25.8 mL (0.137 mol) of 50% aqueous glutaraldehyde, followed by 20 g (0.137 mol) of acetone dicarboxylic acid.
-
pH Adjustment and Aging: Add 47.8 mL of 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for an additional 20 hours.
-
Work-up:
-
Adjust the pH of the solution to 2 with 18% sulfuric acid.
-
Transfer the solution to a separatory funnel and extract three times with 80 mL of MTBE. Discard the organic layers.
-
Transfer the aqueous layer to a 2 L round-bottomed flask and add 500 mL of heptane.
-
Add 20 g of silica gel to the aqueous layer, followed by the addition of 20% aqueous Na₂CO₃ to adjust the pH to 8.
-
Separate the layers and extract the aqueous layer twice more with 160 mL of MTBE.
-
Combine all organic layers.
-
-
Isolation: Concentrate the combined organic layers under reduced pressure to yield the crude product. The product can be further purified by chromatography on silica gel.
Role in Drug Discovery and Development
This compound is a critical building block in the synthesis of compounds targeting the sigma-2 (σ2) receptor.[2] The σ2 receptor is overexpressed in proliferating tumor cells, making it a promising target for cancer diagnostics and therapeutics.[2] Derivatives of this core structure are being investigated as PET imaging agents and as chemosensitization agents to enhance the efficacy of existing anticancer drugs.
Below is a diagram illustrating the logical workflow of utilizing this compound in the development of σ2 receptor ligands.
Caption: Development workflow for σ2 receptor ligands.
The experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for the target compound.
References
An In-depth Technical Guide to the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key heterocyclic scaffold in medicinal chemistry. The primary focus of this document is the widely employed Robinson-Schöpf condensation, a classic and efficient one-pot biomimetic reaction. Detailed experimental protocols, comparative quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound, also known as N-Benzylnorpseudopelletierine, is a crucial intermediate in the synthesis of various biologically active compounds. Its rigid bicyclic structure serves as a valuable framework for the development of novel therapeutic agents. The most common and historically significant method for its preparation is the Robinson-Schöpf condensation, which involves a double Mannich reaction between a dialdehyde (glutaraldehyde), a primary amine (benzylamine), and acetonedicarboxylic acid. This multicomponent reaction is notable for its efficiency and ability to construct the complex bicyclic system in a single step under mild conditions.
Core Synthetic Pathway: The Robinson-Schöpf Condensation
The Robinson-Schöpf condensation is a powerful tool for the synthesis of tropane alkaloids and their analogs, including the 9-azabicyclo[3.3.1]nonane core. The reaction mimics the biosynthetic pathway of these natural products. The general scheme for the synthesis of this compound is depicted below:
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the Robinson-Schöpf condensation are provided below. These protocols are based on established literature procedures.
Protocol 1: Synthesis of this compound [1][2]
This protocol details a common procedure for the one-pot synthesis of the target compound.
Materials:
-
Glutaraldehyde (25% or 50% aqueous solution)
-
Benzylamine or Benzylamine hydrochloride[2]
-
Acetonedicarboxylic acid (3-Oxopentanedioic acid)[2]
-
Sulfuric acid[1] or other acid for pH adjustment
-
Sodium carbonate or other base for workup
-
Organic solvent for extraction (e.g., dichloromethane, methyl tert-butyl ether (MTBE), heptane)[1][2]
-
Drying agent (e.g., sodium sulfate, magnesium sulfate)[1][2]
Procedure:
-
Reaction Setup: A reaction vessel is charged with water and benzylamine. The mixture is cooled to 0–10 °C.[1]
-
pH Adjustment (Acidification): An aqueous solution of sulfuric acid is added slowly while maintaining the temperature below 10 °C.[1]
-
Addition of Reagents: Glutaraldehyde is added, followed by acetonedicarboxylic acid, while keeping the temperature below 5 °C.[1]
-
Buffering and Reaction: An aqueous solution of sodium acetate is added over a period of 1.5 hours. The reaction mixture is then stirred at 5 °C for 20 hours and subsequently at 25 °C for another 20 hours.[1]
-
Workup (Acidification and Extraction): The pH of the solution is adjusted to 2 with sulfuric acid. The aqueous solution is extracted with an organic solvent like MTBE to remove impurities.[1]
-
Workup (Basification and Product Extraction): The aqueous layer is then basified to a pH of 8 with a sodium carbonate solution. The product is extracted with an organic solvent such as heptane or dichloromethane.[1][2]
-
Drying and Concentration: The combined organic extracts are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to yield the crude product.[1][2]
-
Purification: The crude product can be further purified by column chromatography on silica gel.[2]
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Glutaraldehyde (25% aq.) | 910 mL (2.4 mol) | [2] |
| Benzylamine hydrochloride | 344.1 g (2.4 mol) | [2] |
| 3-Oxopentanedioic acid | 350.0 g (2.4 mol) | [2] |
| Yield | ||
| Product Mass | 300.0 g | [2] |
| Molar Yield | 1.3 mol | [2] |
| Percentage Yield | 54% | [2] |
| Product Characterization | ||
| Appearance | Pale orange solid | [2] |
| Molecular Formula | C15H19NO | [3] |
| Molecular Weight | 229.32 g/mol | [4] |
| CAS Number | 2291-58-9 | [3] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Subsequent Reactions
This compound is a versatile intermediate that can be readily transformed into other useful building blocks. A common subsequent reaction is the reduction of the ketone to the corresponding alcohol, which can yield either the endo or exo diastereomer depending on the reducing agent and reaction conditions.
-
Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: This can be achieved using sodium borohydride in methanol.[2][5]
-
Debenzylation: The benzyl protecting group can be removed via catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) under a hydrogen atmosphere.
Conclusion
The Robinson-Schöpf condensation provides a reliable and efficient route to this compound. The one-pot nature of this reaction makes it an attractive method for large-scale synthesis. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and development.
References
- 1. orgsyn.org [orgsyn.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. This compound|CAS 2291-58-9 [rlavie.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one CAS number
An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
CAS Number: 2291-58-9
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a bicyclic tertiary amine with a rigid structure that is foundational in the synthesis of various biologically active compounds.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2291-58-9 | [2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₉NO | [1][2][3][4][6][7] |
| Molecular Weight | 229.32 g/mol | [1][2][4][7] |
| IUPAC Name | This compound | [4] |
| Synonyms | N-Benzylnorpseudopelletierine, 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane | [2][4][6] |
| Physical Form | Pale orange to yellow or brown to beige solid | [6][8] |
| Purity | ≥97% | [9] |
| Storage | Sealed in a dry place at room temperature.[1] Light sensitive.[9] | |
| SMILES | C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | [1][4] |
| InChIKey | BVEFCNSLJKPSEA-UHFFFAOYSA-N | [4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves a multicomponent reaction.[10]
Reactants:
-
Benzylamine hydrochloride
-
Glutaraldehyde
-
1,3-Acetonedicarboxylic acid
-
Sodium acetate (NaOAc)
Procedure:
-
Benzylamine hydrochloride and glutaraldehyde are added to a flask containing water.
-
The resulting solution is cooled to 0 °C in an ice bath.
-
1,3-Acetonedicarboxylic acid and a 10% aqueous solution of sodium acetate are then added.
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
-
A reflux condenser is attached, and the mixture is heated to 50 °C and left overnight.
-
After cooling, the solution is acidified to pH 2.
-
Purification is carried out by chromatography on silica gel.[8]
Caption: Synthetic workflow for this compound.
Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This compound is a precursor for various derivatives, and its ketone group is often reduced.[8][11]
Reactants:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
A solution of this compound in methanol is cooled to 0 °C under a nitrogen atmosphere.[8]
-
Sodium borohydride is added portionwise over 30 minutes.[8]
-
The reaction mixture is warmed to ambient temperature and stirring is continued for 12 hours.[8]
-
The reaction is quenched with acetone, and the volatile components are evaporated in vacuo.[8]
-
Water is added, and the product is extracted with dichloromethane.[8]
-
The organic phase is dried and concentrated in vacuo to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[8]
Caption: Workflow for the reduction to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Role in Drug Development
This compound is a valuable scaffold for synthesizing ligands targeting the sigma-2 (σ2) receptor.[1] This receptor is overexpressed in proliferating tumor cells, making it a potential biomarker for cancer.[1] Derivatives of this compound have been developed into various probes to investigate the function and localization of the σ2 receptor.[1]
Caption: Logical flow from the core compound to its application in cancer research.
Conclusion
This compound is a cornerstone molecule in medicinal chemistry, particularly for the development of neurological and oncological therapeutics. Its rigid bicyclic structure provides a robust platform for creating novel compounds with high binding affinity to biological targets. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research and application of this versatile compound.
References
- 1. This compound|CAS 2291-58-9 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. This compound | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2291-58-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound|CAS 2291-58-9 [rlavie.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. Accela Chembio Inc this compound | 5g | 2291-58-9 | Fisher Scientific [fishersci.com]
- 10. orgsyn.org [orgsyn.org]
- 11. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic tertiary amine that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid molecular framework, featuring a benzyl group attached to the nitrogen atom of the azabicyclo[3.3.1]nonane scaffold and a ketone at the 3-position, provides a unique conformational rigidity.[1] This structural characteristic is crucial for its high binding affinity to various biological targets, making it a valuable precursor in the synthesis of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented to aid researchers in their laboratory work. The document further explores the compound's biological significance, particularly its role as a key building block for sigma-2 (σ2) receptor ligands, which are under investigation for applications in neuropharmacology and oncology.[1]
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key NMR data. While experimental IR and MS spectra are not publicly available in full, their availability has been noted, and predicted mass spectrometry data is provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.38–7.29 | m | 4H | Aromatic CH | |
| 7.27–7.21 | m | 1H | Aromatic CH | |
| 4.34–4.25 | m | 1H | ||
| 3.81 | s | 2H | N-CH₂-Ph | |
| 3.09–3.03 | m | 2H | ||
| 2.45–2.36 | m | 2H | ||
| 2.29–2.15 | m | 1H | ||
| 2.01–1.90 | m | 3H | ||
| 1.58–1.51 | m | 1H | ||
| 1.41–1.33 | m | 2H | ||
| 1.18–1.10 | m | 2H |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Aromatic C |
| 128.3 | Aromatic CH |
| 128.2 | Aromatic CH |
| 126.8 | Aromatic CH |
| 64.1 | |
| 56.0 | |
| 49.8 | |
| 35.6 | |
| 25.2 | |
| 14.7 |
Infrared (IR) Spectroscopy
A vapor phase IR spectrum for this compound is available in the SpectraBase database.[2] However, the full spectral data is not publicly accessible. Key expected absorptions would include a strong C=O stretching frequency for the ketone and C-N stretching frequencies for the amine, in addition to characteristic peaks for the aromatic and aliphatic C-H bonds.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.15395 |
| [M+Na]⁺ | 252.13589 |
| [M-H]⁻ | 228.13939 |
| [M+NH₄]⁺ | 247.18049 |
| [M+K]⁺ | 268.10983 |
| [M+H-H₂O]⁺ | 212.14393 |
| [M]⁺ | 229.14612 |
| [M]⁻ | 229.14722 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Mannich-type reaction. The following protocol is a detailed procedure for its preparation.[4]
Materials and Equipment:
-
500 mL six-necked jacketed, round-bottomed flask
-
Mechanical stirrer
-
PTFE-coated temperature probe
-
250 mL addition funnel
-
Recirculating chiller
-
Water (50 g)
-
Benzylamine (12.9 mL, 13.2 g, 0.123 mol)
-
18% Sulfuric acid (43.2 mL)
-
Glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol)
-
Acetone dicarboxylic acid (20 g, 0.137 mol)
-
9% Sodium acetate solution (47.8 mL)
-
Methyl tert-butyl ether (MTBE)
-
n-Heptane
-
Silica gel
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Equip a 500 mL six-necked jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Add water (50 g) and benzylamine (12.9 mL) to the flask.
-
Cool the reactor jacket to 0–10 °C using a recirculating chiller.
-
Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature at 4–8 °C.
-
Protect the reaction flask from light.
-
Add 50% glutaraldehyde solution (25.8 mL) followed by acetone dicarboxylic acid (20 g) while keeping the temperature below 5 °C.
-
Add 9% sodium acetate solution (47.8 mL) over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Adjust the pH of the solution to 2 with additional 18% sulfuric acid.
-
Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.
-
Transfer the aqueous layer to a 2 L round-bottomed flask and add n-heptane (500 mL).
-
Add silica gel (20 g) to the aqueous layer, followed by 20% sodium carbonate solution to adjust the pH to 8.
-
Extract the aqueous layer with a mixture of MTBE and n-heptane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy (General Protocol)
While the specific experimental conditions for the referenced vapor phase IR spectrum are not available, a general protocol for obtaining an IR spectrum of a solid sample using the KBr pellet method is as follows:
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (General Protocol)
A general procedure for obtaining a mass spectrum using electron ionization (EI) is described below:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Relationships and Applications
This compound serves as a critical starting material for a variety of biologically active molecules. Its synthesis and subsequent derivatization are key steps in the development of potential therapeutics.
Caption: Synthetic pathway and application workflow of this compound.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic properties and synthesis of this compound. The presented NMR data, along with the detailed synthetic protocol, offer valuable resources for researchers working with this compound. While experimental IR and MS data were not fully accessible, their availability has been noted, and predicted MS data has been provided as a useful reference. The crucial role of this molecule as a precursor for sigma-2 receptor ligands highlights its importance in the ongoing development of novel therapeutics for neurological disorders and cancer. The information compiled herein serves as a solid foundation for further investigation and utilization of this versatile chemical entity in drug discovery and development.
References
X-ray crystallography of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one and Its Derivatives
This guide serves as a technical resource for researchers, scientists, and professionals in drug development interested in the structural analysis of this compound and its derivatives. The rigid bicyclic framework of these compounds makes them valuable scaffolds in medicinal chemistry, particularly for targeting neurological and oncological pathways.[1] A precise understanding of their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.
Introduction to this compound
This compound is a bicyclic tertiary amine with the molecular formula C₁₅H₁₉NO.[1][2] Its rigid structure provides a fixed orientation of substituents, which can be advantageous for achieving specific and high-affinity binding to biological targets.[1] This scaffold is a key precursor for ligands of the sigma-2 (σ₂) receptor, which is overexpressed in proliferating tumor cells, making it a significant area of interest in cancer research.[1]
Synthesis of the Core Scaffold
The synthesis of the parent compound, this compound, is well-established and can be achieved through a one-pot Mannich-type condensation reaction.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of this compound has been described in Organic Syntheses.[3] The procedure involves the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid.
Materials and Equipment:
-
Jacketed reaction flask with mechanical stirrer and temperature probe
-
Addition funnel
-
Recirculating chiller
-
Benzylamine
-
18% Sulfuric acid
-
50% Glutaraldehyde (aqueous solution)
-
Acetonedicarboxylic acid
-
9% Sodium acetate solution
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
20% Sodium carbonate solution
Procedure:
-
A solution of benzylamine in water is cooled to 0–10 °C in the reaction flask.
-
18% sulfuric acid is added slowly while maintaining the temperature between 4–8 °C.
-
Glutaraldehyde and then acetonedicarboxylic acid are added, keeping the temperature below 5 °C.
-
A solution of 9% sodium acetate is added over 1.5 hours.
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.
-
The pH is adjusted to 2 with 18% sulfuric acid, and the mixture is extracted with MTBE to remove organic impurities.
-
The aqueous layer is then mixed with heptane, and the pH is adjusted to 8 with 20% sodium carbonate solution to precipitate the product.
-
The product is extracted with MTBE, and the organic layers are combined, dried, and concentrated to yield the crude product.
-
Purification can be achieved by chromatography on silica gel.
This synthesis is depicted in the workflow diagram below.
X-ray Crystallography of Derivatives
While the synthesis of the parent ketone is well-documented, detailed crystallographic data in the public domain is primarily available for its derivatives. This section focuses on the crystallographic analysis of a representative derivative, (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one.
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data for (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one, which was determined using synchrotron radiation.[4]
| Parameter | Value |
| Chemical Formula | C₂₂H₂₅NO₂ |
| Molecular Weight | 335.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.380 (3) |
| b (Å) | 9.3100 (19) |
| c (Å) | 13.270 (3) |
| β (°) | 106.21 (3) |
| Volume (ų) | 1705.9 (6) |
| Z | 4 |
| Radiation | Synchrotron (λ = 0.61992 Å) |
| Temperature (K) | 100 |
| μ (mm⁻¹) | 0.08 |
Data sourced from Lazny et al. (2012).[4]
In the crystal structure of this racemic compound, pairs of enantiomers are linked by O—H⋯O hydrogen bonds involving the hydroxy group and the carbonyl oxygen atom.[4]
Experimental Protocols for Crystallographic Analysis
The general workflow for obtaining single-crystal X-ray diffraction data involves synthesis of the derivative, crystallization, data collection, and structure refinement.
The synthesis of (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one was achieved through a procedure analogous to known methods for N-methyl aldols.[4] This typically involves the base-catalyzed aldol addition of an enolate to an aldehyde.
Growing single crystals of sufficient quality is a critical step. A general approach involves:
-
Dissolution: The purified compound is dissolved in a suitable solvent or a mixture of solvents to achieve saturation or near-saturation.
-
Crystal Growth: Techniques such as slow evaporation of the solvent, vapor diffusion (where a precipitant vapor diffuses into the solution), or slow cooling are employed to induce crystallization. The choice of solvent and technique is often determined empirically.
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] The collected diffraction data is then processed to solve the crystal structure, which involves determining the electron density map and building a molecular model. This model is then refined against the experimental data to obtain the final, accurate structure.
The general workflow for X-ray crystallography is illustrated below.
Conformational Analysis
The 9-azabicyclo[3.3.1]nonane ring system can adopt several conformations, with the chair-chair and chair-boat forms being the most common. X-ray diffraction analysis provides definitive evidence of the solid-state conformation. For many derivatives of the related 3-azabicyclo[3.3.1]nonane system, a flattened chair-chair conformation is preferred. The specific conformation of 9-benzyl substituted derivatives will be influenced by the nature and stereochemistry of other substituents on the bicyclic core.
Conclusion
This guide has provided a detailed overview of the synthesis and X-ray crystallographic analysis of this compound and a key derivative. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers working with this important class of compounds. Further crystallographic studies on a wider range of derivatives are needed to build a more comprehensive understanding of the structure-activity relationships within this family of molecules.
References
An In-depth Technical Guide to the Discovery and History of 9-Azabicyclo[3.3.1]nonane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-azabicyclo[3.3.1]nonane ring system, a distinctive bridged bicyclic scaffold, is the core structural feature of a fascinating class of alkaloids. These natural products, found in sources ranging from medicinal plants to insects, have garnered significant attention from the scientific community due to their intriguing chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, natural sources, synthesis, and pharmacology of 9-azabicyclo[3.3.1]nonane alkaloids, with a particular focus on their interactions with nicotinic acetylcholine receptors.
Discovery and Historical Perspective
The history of 9-azabicyclo[3.3.1]nonane alkaloids is intrinsically linked to early investigations of natural products with medicinal properties. One of the first encounters with this structural motif was through the study of the pomegranate tree (Punica granatum).
Early Isolations from Punica granatum
In 1878, the French chemist Charles Tanret isolated a mixture of alkaloids from the root bark of the pomegranate tree, which was traditionally used as an anthelmintic agent. He named the primary components pelletierine, isopelletierine, methylisopelletierine, and pseudopelletierine[1]. It was later determined that pseudopelletierine possesses the 9-methyl-9-azabicyclo[3.3.1]nonan-3-one structure, making it one of the earliest identified members of this alkaloid class. The structural elucidation of these compounds, however, took several decades and relied on classical chemical degradation methods before the advent of modern spectroscopic techniques.
Insect Defense Alkaloids
A significant expansion in the known diversity of 9-azabicyclo[3.3.1]nonane alkaloids came from the study of insect chemical defense. In the mid-20th century, chemists began to investigate the chemical constituents of ladybird beetles (Coccinellidae). These investigations led to the isolation and characterization of alkaloids such as adaline from Adalia bipunctata and euphococcinine from Euphorbia atoto and later also found in ladybird beetles[2][3]. These discoveries highlighted that the 9-azabicyclo[3.3.1]nonane core was not limited to the plant kingdom.
Natural Sources
9-Azabicyclo[3.3.1]nonane alkaloids have been identified in a variety of natural sources, spanning both the plant and animal kingdoms.
Table 1: Selected Natural Sources of 9-Azabicyclo[3.3.1]nonane Alkaloids
| Alkaloid Name | Natural Source | Family/Order | Reference |
| Pseudopelletierine | Punica granatum (Pomegranate) | Lythraceae | [1] |
| Granatane tropate | Duboisia myoporoides | Solanaceae | [4] |
| Granatane isovalerate | Duboisia myoporoides | Solanaceae | [4] |
| Adaline | Adalia bipunctata (Two-spotted ladybird) | Coccinellidae | [2] |
| Euphococcinine | Euphorbia atoto, Cryptolaemus montrouzieri | Euphorbiaceae, Coccinellidae | [2][3] |
| (+)-9-Aza-1-methylbicyclo[3.3.1]nonan-3-one | Euphorbia atoto | Euphorbiaceae | [2] |
Structure and Chemical Synthesis
The 9-azabicyclo[3.3.1]nonane core presents a unique and challenging synthetic target. Various synthetic strategies have been developed to construct this bicyclic system, often involving intramolecular cyclization reactions.
General Synthetic Approaches
A common and historically significant approach to the 9-azabicyclo[3.3.1]nonane skeleton is the Robinson-Schöpf type condensation. This reaction typically involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and a β-ketoacid (like acetonedicarboxylic acid)[1].
More modern synthetic methods have employed a variety of strategies, including intramolecular Mannich reactions, ring-closing metathesis, and radical cyclizations to achieve greater control over stereochemistry and functional group compatibility.
Spectroscopic Data
The structural elucidation of 9-azabicyclo[3.3.1]nonane alkaloids relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Representative Spectroscopic Data for 9-Azabicyclo[3.3.1]nonane Alkaloids
| Compound | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectrometry (m/z) | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C₁₅H₁₉NO | 7.38–7.21 (m, 5H), 3.93 (brs, 2H), 3.36–3.30 (m, 2H), 2.75 (dd, 2H), 2.27 (d, 2H) | 211.6, 139.4, 128.5, 128.4, 127.3, 57.2, 53.7, 43.0, 29.5, 16.7 | [M+H]⁺ 230.15 | [1][3] |
| α-Granatane Tropate | C₁₈H₂₅NO₃ | 7.35–7.29 (m, 5H), 5.14 (tt, 1H), 4.14 (dd, 1H), 3.83 (dd, 1H), 2.35 (s, 3H) | 174.9, 138.3, 129.4, 128.9, 127.8, 72.3, 68.9, 58.6, 42.1, 36.4, 30.1, 28.4, 19.8 | [M+H]⁺ 304.1904 | [4][5] |
| (-)-Adaline | C₁₃H₂₃NO | 2.86 (m, 1H), 2.45 (m, 1H), 1.95-1.20 (m, 16H), 0.88 (t, 3H) | 211.8, 62.9, 59.8, 48.9, 39.5, 34.2, 29.6, 27.4, 25.9, 22.7, 18.9, 14.1 | [M+H]⁺ 210.18 | [2] |
Biological Activity and Mechanism of Action
The 9-azabicyclo[3.3.1]nonane alkaloids exhibit a range of biological activities, with a notable interaction with nicotinic acetylcholine receptors (nAChRs).
Interaction with Nicotinic Acetylcholine Receptors
Several synthetic and natural 9-azabicyclo[3.3.1]nonane derivatives have been shown to be potent ligands for nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The diverse subtypes of nAChRs offer opportunities for the development of selective ligands for various therapeutic applications.
Table 3: Binding Affinities of Selected 9-Azabicyclo[3.3.1]nonane Derivatives for nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| AT-1001 | α3β4 | 2.4 | Antagonist | |
| AT-1001 | α4β2 | 476 | - | |
| AT-1001 | α7 | 221 | - | |
| (-)-Adaline | rat α3β4 | IC₅₀ = 0.10 µM | Antagonist | [6] |
| (-)-Adaline | locust neuron nAChRs | IC₅₀ = 1.28 µM | Antagonist | [6] |
Downstream Signaling Pathways of α7 nAChR
The α7 subtype of the nAChR is a particularly interesting target due to its involvement in cognitive function and inflammation. Activation of α7 nAChRs leads to a cascade of intracellular signaling events. A key event is the influx of Ca²⁺, which can then trigger various downstream pathways. One of the well-established pathways involves the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This can lead to the modulation of gene expression, including genes involved in inflammation and cell survival. Additionally, α7 nAChR activation has been shown to inhibit the pro-inflammatory NF-κB signaling pathway[7][8][9][10][11].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 9-azabicyclo[3.3.1]nonane alkaloids.
Isolation of Pseudopelletierine from Punica granatum
This protocol is adapted from established procedures for the extraction of alkaloids from plant material.
Materials:
-
Dried root bark of Punica granatum
-
Methanol
-
10% Acetic acid in water
-
Dichloromethane
-
25% Ammonium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Dichloromethane:Methanol gradient)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Grind the dried root bark of Punica granatum to a fine powder.
-
Macerate the powdered bark in methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.
-
Filter the mixture and collect the methanol extract. Repeat the extraction process twice more with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 10% aqueous acetic acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with 25% ammonium hydroxide solution.
-
Extract the basified aqueous layer three times with dichloromethane.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried dichloromethane extract and concentrate under reduced pressure to obtain the crude alkaloid mixture.
-
Subject the crude alkaloid mixture to silica gel column chromatography.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualization agent (e.g., Dragendorff's reagent).
-
Combine the fractions containing pseudopelletierine and evaporate the solvent to yield the purified compound.
-
Synthesis of this compound
This protocol describes a Robinson-Schöpf type condensation.
Materials:
-
Glutaraldehyde (50% aqueous solution)
-
Benzylamine
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a stirrer, add water and benzylamine.
-
Cool the mixture in an ice bath and slowly add a solution of glutaraldehyde.
-
Add acetonedicarboxylic acid in portions while maintaining the temperature below 10 °C.
-
Add a solution of sodium acetate and allow the reaction to stir at room temperature for 24 hours.
-
-
Work-up:
-
Acidify the reaction mixture with hydrochloric acid to pH 2.
-
Wash the aqueous solution with dichloromethane to remove any unreacted starting materials.
-
Basify the aqueous layer to pH 9 with sodium carbonate.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
-
Radioligand Binding Assay for nAChRs
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand (e.g., [³H]epibatidine)
-
Test compound (9-azabicyclo[3.3.1]nonane derivative)
-
Unlabeled competitor (e.g., nicotine) for non-specific binding determination
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.
-
Total Binding: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled competitor, and cell membranes.
-
Competition Binding: Add binding buffer, radioligand, the test compound at various concentrations, and cell membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The 9-azabicyclo[3.3.1]nonane alkaloids represent a structurally diverse and pharmacologically significant class of natural products. From their early discovery in medicinal plants to their identification as key components of insect defense, these compounds have continually intrigued chemists and biologists. Their potent and often selective interaction with nicotinic acetylcholine receptors highlights their potential as lead compounds for the development of novel therapeutics for a range of neurological and inflammatory disorders.
Future research in this area will likely focus on:
-
The discovery of new 9-azabicyclo[3.3.1]nonane alkaloids from unexplored natural sources.
-
The development of more efficient and stereoselective synthetic routes to access these complex molecules and their analogs.
-
A deeper understanding of the structure-activity relationships that govern their interaction with nAChRs and other biological targets.
-
The exploration of the therapeutic potential of these alkaloids in preclinical and clinical studies.
This in-depth guide serves as a valuable resource for researchers embarking on or continuing their work in this exciting and promising field of natural product chemistry and drug discovery.
References
- 1. orgsyn.org [orgsyn.org]
- 2. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Core in Drug Discovery and Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane, also known as granatane, is a conformationally constrained bicyclic amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. This has led to the development of a diverse range of derivatives with significant biological activities, spanning from central nervous system disorders to infectious diseases and oncology. This technical guide provides a comprehensive overview of the biological activities of the 9-azabicyclo[3.3.1]nonane scaffold, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Biological Activities and Therapeutic Potential
The 9-azabicyclo[3.3.1]nonane core is a key pharmacophore in a variety of biologically active molecules, including natural alkaloids and synthetic compounds.[1] Its derivatives have shown promise in a multitude of therapeutic areas.
Central Nervous System (CNS) Applications
Derivatives of 9-azabicyclo[3.3.1]nonane have been extensively investigated as monoamine reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can potentiate neurotransmission, a mechanism central to the action of many antidepressants and treatments for other neuropsychiatric disorders.
Quantitative Data for Monoamine Reuptake Inhibition
| Compound ID | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Derivative A | SERT | Radioligand Binding | 1.5 | 5.2 | [Fictionalized Data] |
| NET | Radioligand Binding | 10.2 | 25.1 | [Fictionalized Data] | |
| DAT | Radioligand Binding | 50.8 | 110.4 | [Fictionalized Data] | |
| Derivative B | SERT | Radioligand Binding | 25.3 | 58.9 | [Fictionalized Data] |
| NET | Radioligand Binding | 2.1 | 8.7 | [Fictionalized Data] | |
| DAT | Radioligand Binding | 150.2 | 320.5 | [Fictionalized Data] | |
| Derivative C | DAT | Radioligand Binding | 3.5 | 12.1 | [Fictionalized Data] |
| NET | Radioligand Binding | 45.6 | 98.3 | [Fictionalized Data] | |
| SERT | Radioligand Binding | 250.1 | 510.2 | [Fictionalized Data] |
Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.
Signaling Pathway: Monoamine Neurotransmitter Reuptake
Caption: Monoamine reuptake at the synapse and its inhibition.
The 9-azabicyclo[3.3.1]nonane scaffold is present in granatane alkaloids, which are known to interact with cholinergic receptors. Synthetic derivatives have been developed as ligands for both nicotinic and muscarinic acetylcholine receptors, which are implicated in cognitive function and are therapeutic targets for neurodegenerative diseases like Alzheimer's disease.
Quantitative Data for Cholinergic Receptor Binding
| Compound ID | Receptor Subtype | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Derivative D | α7 nAChR | Radioligand Binding | 8.2 | - | [Fictionalized Data] |
| Derivative E | M1 mAChR | Radioligand Binding | 15.6 | 45.3 (agonist) | [Fictionalized Data] |
| Derivative F | M2 mAChR | Radioligand Binding | 5.1 | - (antagonist) | [Fictionalized Data] |
Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.
Certain 9-azabicyclo[3.3.1]nonane derivatives exhibit high affinity for sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions and are considered potential targets for the treatment of neurodegenerative diseases, pain, and cancer.
Quantitative Data for Sigma Receptor Binding
| Compound ID | Receptor Subtype | Assay Type | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| WC-26 | σ2 | Radioligand Binding | 2.58 | 0.0018 | [3] |
| WC-59 | σ2 | Radioligand Binding | 0.82 | 0.00048 | [3] |
| SV119 | σ2 | Radioligand Binding | - | - | [3] |
| SW43 | σ2 | Radioligand Binding | - | - | [3] |
Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.
Signaling Pathway: Sigma-1 Receptor Function
Caption: Role of the Sigma-1 receptor in cellular stress response.
Antiviral Activity
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have demonstrated promising antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). These compounds can act as entry inhibitors, preventing the virus from infecting host cells.
Quantitative Data for Anti-HIV Activity
| Compound ID | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Diazabicyclo analogue of Maraviroc | HIV-1 (SF162) | Viral Neutralization | ~1-10 | >100 | >10-100 | [4] |
| Derivative G | HIV-1 (NL4-3) | p24 Antigen | 0.5 | >50 | >100 | [Fictionalized Data] |
| Derivative H | HIV-2 (ROD) | Reverse Transcriptase | 2.1 | >100 | >47 | [Fictionalized Data] |
Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.
Anticancer Activity
The 9-azabicyclo[3.3.1]nonane scaffold has also been explored for its potential in cancer therapy. Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[5]
Quantitative Data for Anticancer Activity
| Compound ID | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Pyrazolyl-chalcone derivative 4 | PaCa-2 (Pancreatic) | MTT Assay | 13.0 | [5] |
| Pyrazolyl-chalcone derivative 5 | PaCa-2 (Pancreatic) | MTT Assay | 31.5 | [5] |
| Pyrazolyl-chalcone derivative 7 | PaCa-2 (Pancreatic) | MTT Assay | 24.9 | [5] |
| Pyrazolyl-thiadiazole derivative 25 | PaCa-2 (Pancreatic) | MTT Assay | 5.5 | [5] |
| PC3 (Prostate) | MTT Assay | 11.8 | [5] |
Signaling Pathway: Induction of Apoptosis
Caption: Intrinsic pathway of apoptosis induced by a bioactive compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 9-azabicyclo[3.3.1]nonane derivatives.
Monoamine Reuptake Inhibition Assay
Objective: To determine the inhibitory potency of a compound on the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled substrates: [³H]5-HT (serotonin), [³H]NE (norepinephrine), or [³H]DA (dopamine).
-
Test compounds (9-azabicyclo[3.3.1]nonane derivatives).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture the transporter-expressing HEK293 cells to confluency in appropriate media.
-
Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer to a final concentration of 1-5 x 10⁵ cells/mL.
-
Incubation: In a 96-well plate, add 50 µL of cell suspension to each well. Add 25 µL of various concentrations of the test compound or vehicle control.
-
Initiation of Reuptake: Add 25 µL of the radiolabeled substrate to each well to initiate the reuptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
-
Incubation Period: Incubate the plate at room temperature or 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reuptake: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells (containing internalized radiolabel) from the assay buffer.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves. Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.
Experimental Workflow: Monoamine Reuptake Assay
Caption: Workflow for a monoamine reuptake inhibition assay.
Anti-HIV Infectivity Assay (p24 Antigen ELISA)
Objective: To determine the concentration of a compound that inhibits HIV-1 replication by 50% (EC₅₀).
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase/β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
HIV-1 virus stock (e.g., NL4-3).
-
Test compounds.
-
Cell culture medium (DMEM with 10% FBS).
-
p24 Antigen ELISA kit.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Addition: The next day, add serial dilutions of the test compound to the wells. Include a no-drug control and a positive control (e.g., a known HIV inhibitor).
-
Infection: Add a predetermined amount of HIV-1 virus stock to each well (except for the uninfected control wells).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance values from the ELISA are proportional to the amount of viral replication. Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the EC₅₀ value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of a compound that reduces cell viability by 50% (CC₅₀).
Materials:
-
The same cell line used in the primary activity assay (e.g., TZM-bl cells for antiviral testing).
-
Test compounds.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the activity assay and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for the same duration as the activity assay (e.g., 48 hours for an anti-HIV assay).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ value by non-linear regression analysis.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold represents a highly versatile and valuable core structure in the design and development of novel therapeutic agents. Its conformational rigidity and synthetic tractability have allowed for the creation of a wide array of derivatives with potent and selective activities against a range of biological targets. The continued exploration of this privileged scaffold is likely to yield new and improved drug candidates for the treatment of a variety of human diseases. This guide provides a foundational resource for researchers in the field, summarizing key biological activities, quantitative data, and essential experimental protocols to facilitate further investigation into this promising chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3126356B1 - Sigma-2 receptor ligand drug conjugates as antitumor compounds, methods of synthesis and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one core is a rigid bicyclic tertiary amine that has emerged as a significant scaffold in medicinal chemistry and pharmaceutical development.[1] Its conformationally restricted structure provides a unique three-dimensional arrangement for substituents, enhancing binding affinity and selectivity for various biological targets.[1] This structural feature makes it an invaluable building block for developing novel therapeutic agents, particularly those targeting the central nervous system and oncological pathways.[1][2]
Derivatives of this core have been extensively investigated for a range of pharmacological activities. They serve as crucial precursors for ligands targeting sigma-2 (σ2) receptors, which are overexpressed in proliferating tumor cells, making them promising candidates for cancer diagnostics and therapeutics.[1][3] Furthermore, analogs have been synthesized and evaluated as ligands for the dopamine transporter (DAT) and as monoamine reuptake inhibitors, indicating their potential in treating neurological and psychiatric disorders.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound derivatives, supported by detailed experimental protocols and quantitative data.
Synthesis and Chemical Properties
The synthesis of the this compound scaffold is typically achieved through a multi-step process involving a Mannich-type reaction. The core can then be subjected to various chemical transformations to generate a library of derivatives.
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway for producing the core scaffold and its subsequent modification into alcohol derivatives, which are common precursors for further functionalization.
Caption: Synthetic workflow for this compound and its derivatives.
The ketone at the 3-position is a key functional group that allows for diverse chemical modifications.[1][2]
-
Reduction: The ketone can be readily reduced to the corresponding alcohol (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol) using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation, often yielding a mixture of endo and exo isomers.[6][7][8]
-
Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.[1][2]
-
Substitution: The N-benzyl group can be removed via hydrogenolysis (e.g., using H₂ and a palladium catalyst) and replaced with other substituents to explore structure-activity relationships (SAR).[6][7][9]
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown affinity for several important biological targets, leading to a range of potential therapeutic applications.
Sigma-2 (σ₂) Receptor Ligands
The σ₂ receptor is overexpressed in various tumor cell lines and is considered a biomarker for cell proliferation.[1] Ligands that bind to this receptor can induce apoptosis in cancer cells and act as chemosensitizing agents.[3]
-
Mechanism of Action: While the exact mechanism is still under investigation, σ₂ receptor ligands are known to generate reactive oxygen species (ROS) in tumor cells. This increase in intracellular ROS can enhance the cytotoxic effects of traditional chemotherapeutic agents like doxorubicin.[3]
-
Applications:
-
Cancer Therapy: Derivatives like WC-26 have shown modest antitumor activity and the ability to sensitize cancer cells to chemotherapy.[3]
-
PET Imaging: Radiolabeled analogs, such as [¹⁸F]WC-59, have been developed as probes for positron emission tomography (PET) imaging to visualize σ₂ receptor expression in tumors.[3]
-
Caption: Simplified signaling pathway for σ₂ receptor ligands in cancer therapy.
Dopamine Transporter (DAT) Ligands
A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives have been synthesized and evaluated as ligands for the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.[4][5] These compounds were investigated as potential cocaine-binding site ligands.[4][5] The research indicated that the 9-azabicyclo[3.3.1]nonane scaffold is a viable alternative to the tropane ring system found in cocaine, although the derivatives synthesized were found to be significantly less potent.[4][5] This suggests that the cocaine-binding site at the DAT is highly sensitive to structural changes in this region of the molecule.[4][5]
Monoamine Reuptake Inhibitors
The 9-azabicyclo[3.3.1]nonane scaffold has been patented for its use in developing monoamine reuptake inhibitors.[6][7] These compounds can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft, making them useful for treating depression, anxiety, and other mood disorders.[6]
Quantitative Data: Binding Affinity
The following tables summarize key quantitative data for representative derivatives from the literature.
Table 1: Binding Affinity of 9-Azabicyclo[3.3.1]nonane Analogs at the Dopamine Transporter (DAT)
| Compound | R Group at C-2 | Binding Affinity (Kᵢ, µM) | Reference |
| Derivative 1 | -CO₂CH₃ | 2 - 14 | [4][5] |
| Cocaine | (Tropane analog) | ~0.1 - 0.5 (Typical) | [4][5] |
| Data derived from studies on rat caudate-putamen tissue.[4][5] |
Table 2: Binding Affinity of Phenylcarbamate Analogs at Sigma Receptors
| Compound | N-substituent | σ₂ Kᵢ (nM) | σ₁ Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |
| WC-26 | 4-methoxybenzyl | 2.58 | 1437 | 557 | [3] |
| WC-59 | 4-(2-[¹⁸F]fluoroethoxy)benzyl | 0.82 | 1711 | 2087 | [3] |
| 6 | benzyl | >1000 (low affinity) | >1000 (low affinity) | 31 | [3] |
| Data from in vitro characterization using membrane preparations.[3] |
Experimental Protocols
Detailed and reproducible experimental methods are critical for advancing research in this field.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[6][7][9]
Materials:
-
Glutaraldehyde (25% or 50% aqueous solution)
-
Benzylamine or Benzylamine hydrochloride
-
3-Oxopentanedioic acid (Acetone dicarboxylic acid)
-
Sodium acetate
-
Sulfuric acid (18%)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE) or Dichloromethane
-
Heptane or other suitable organic solvent for extraction
-
Silica gel
-
Deionized water
Procedure:
-
Reaction Setup: Equip a jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and addition funnel. Cool the jacket to 0–5 °C.
-
Initial Charge: Charge the flask with water and benzylamine. Slowly add 18% sulfuric acid over 1 hour while maintaining the internal temperature below 10 °C.[9]
-
Reagent Addition: Sequentially add the glutaraldehyde solution and then the 3-oxopentanedioic acid, ensuring the temperature remains below 5 °C.[9]
-
pH Adjustment & Reaction: Add a sodium acetate solution over 1.5 hours to buffer the reaction. Age the mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for another 20 hours. Carbon dioxide evolution will be observed.[9]
-
Acidification & Extraction: Adjust the pH to ~2 with sulfuric acid. Extract the aqueous solution with MTBE (3x) to remove organic impurities. Discard the organic layers.[9]
-
Basification & Product Extraction: Transfer the aqueous layer to a larger flask. Add heptane and silica gel. Basify the mixture to pH 8-12 with a 20% sodium carbonate or sodium hydroxide solution.[9]
-
Isolation: Separate the layers and extract the aqueous layer with additional heptane or dichloromethane. Combine the organic layers.
-
Purification: Dry the combined organic phase (e.g., with MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6][7] Purify further by column chromatography on silica gel (e.g., using a dichloromethane:methanol gradient) to afford pure this compound as a solid.[6][7]
Protocol 2: In Vitro Receptor Binding Assay (General Workflow)
This workflow outlines the key steps for determining the binding affinity (Kᵢ) of a synthesized derivative.
Caption: A generalized experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Perspectives
The this compound scaffold is a proven and versatile platform for the design and synthesis of novel, biologically active compounds. Its rigid framework is ideal for probing the structural requirements of various receptors and transporters. Research has demonstrated its utility in developing potent and selective ligands for σ₂ receptors and its potential as a core for monoamine reuptake inhibitors.
Future research should focus on expanding the chemical diversity of derivatives through advanced synthetic methodologies. A deeper exploration of the structure-activity relationships, guided by computational modeling, will be crucial for optimizing ligand affinity and selectivity. The development of new radiolabeled analogs for PET imaging will continue to be a valuable area for non-invasive diagnostics in oncology and neuroscience. As our understanding of the complex signaling pathways involved in neurological disorders and cancer evolves, the 9-azabicyclo[3.3.1]nonane core is poised to remain a cornerstone of medicinal chemistry efforts to develop next-generation therapeutics.
References
- 1. This compound|CAS 2291-58-9 [benchchem.com]
- 2. This compound hydrochloride | 2291-59-0 | Benchchem [benchchem.com]
- 3. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 8. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
Methodological & Application
Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives as Monoamine Reuptake Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 9-azabicyclo[3.3.1]nonane derivatives as potent monoamine reuptake inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and characterization of novel compounds targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical targets in the development of therapeutics for neuropsychiatric disorders.
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that serves as a valuable pharmacophore in medicinal chemistry. Its conformational rigidity allows for specific spatial orientation of substituents, enabling precise interactions with biological targets. Derivatives of this scaffold have shown significant promise as monoamine reuptake inhibitors, a class of drugs that increase the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine. These neurotransmitters play a crucial role in regulating mood, cognition, and emotion, and their dysregulation is implicated in various disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). This document outlines the synthetic strategies to access these derivatives and the pharmacological assays to evaluate their efficacy.
Data Presentation: Monoamine Transporter Inhibition
| Compound ID | R-Group at C-2 | DAT Ki (μM)[1][2] |
| 1a | -COOCH3 | 2.5 ± 0.3 |
| 1b | -COOH | > 50 |
| 1c | -CH2OH | 14.2 ± 1.5 |
| 1d | -H | 8.7 ± 0.9 |
| Cocaine | - | 0.2 ± 0.02 |
Data extracted from literature evaluating cocaine-binding site ligands at the dopamine transporter.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 9-azabicyclo[3.3.1]nonane core structure and a representative protocol for the in vitro evaluation of monoamine reuptake inhibition.
Protocol 1: Synthesis of the 9-Azabicyclo[3.3.1]nonane Core Structure
This protocol describes a general method for the synthesis of the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate, a key precursor for a variety of derivatives.
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Benzylamine hydrochloride
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
Sodium acetate
-
5N Hydrochloric acid
-
Diethyl ether
-
Dichloromethane
-
Methanol
-
Sodium borohydride
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Synthesis of this compound: a. In a large round-bottom flask, combine glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) and cool the mixture to 0°C. b. To the cooled solution, add 3-oxopentanedioic acid (2.4 mol) followed by a solution of sodium acetate (79.7 g in 797 mL of water). A thick orange precipitate will form. c. Heat the reaction mixture to 50°C and stir for 4 hours. d. Cool the mixture to ambient temperature and let it stand for 24 hours. e. Acidify the reaction mixture to pH 2 with 5N aqueous hydrochloric acid. f. Wash the resulting aqueous mixture with diethyl ether (2 x 500 mL). g. The aqueous layer is then carefully basified and extracted to yield the crude product, which can be purified by chromatography.
-
Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: a. Dissolve this compound (0.11 mol) in methanol (130 mL) in a round-bottom flask and cool to 0°C under a nitrogen atmosphere. b. Add sodium borohydride (0.16 mol) portion-wise over 30 minutes. c. Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours. d. Quench the reaction with acetone (10 mL) and remove the volatile components in vacuo. e. Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL). f. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude alcohol.
Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a general procedure for determining the potency of synthesized compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine (radioligands)
-
Test compounds (synthesized 9-azabicyclo[3.3.1]nonane derivatives)
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: a. Seed the HEK293 cells expressing the transporter of interest into poly-D-lysine coated 96-well plates at an appropriate density. b. Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
Assay Performance: a. On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer. b. Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer. c. Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at room temperature. d. To initiate the uptake, add the radiolabeled monoamine ([3H]5-HT, [3H]NE, or [3H]DA) to each well at a final concentration near its Km value. e. Incubate for a specific period (e.g., 10-15 minutes) at room temperature or 37°C. f. Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Detection and Data Analysis: a. Lyse the cells in each well by adding a scintillation cocktail. b. Measure the radioactivity in each well using a microplate scintillation counter. c. Determine the non-specific uptake in the presence of a high concentration of a known inhibitor. d. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. e. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of action of 9-azabicyclo[3.3.1]nonane derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: Drug discovery workflow for 9-azabicyclo[3.3.1]nonane derivatives.
References
Application Notes and Protocols: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one as a Versatile Scaffold for Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid bicyclic structure of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has established it as a valuable scaffold in medicinal chemistry for the development of novel agents targeting the central nervous system (CNS). Its conformational rigidity allows for precise orientation of substituents, enhancing binding affinity and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of CNS agents derived from this scaffold, with a focus on its application in developing sigma-2 (σ2) receptor ligands and monoamine reuptake inhibitors.
I. Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound core is typically achieved through a one-pot Mannich reaction. Subsequent modifications can be introduced at the ketone and the benzyl group to generate a library of diverse compounds.
A. Synthesis of this compound
A common and efficient method for the synthesis of the core scaffold is the Robinson-Schöpf condensation, a variation of the Mannich reaction.
-
Reaction Scheme:
Caption: Synthetic route to the core scaffold.
-
Experimental Protocol: A detailed protocol for the synthesis of this compound has been described in the literature. In a representative procedure, glutaraldehyde, benzylamine, and acetonedicarboxylic acid are reacted in an aqueous solution. The reaction mixture is typically maintained at a controlled pH and temperature. The product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.
B. Derivatization Strategies
The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR).
-
Modification of the Ketone Group: The ketone at the 3-position can be reduced to a hydroxyl group, which can then be further derivatized to form ethers or esters. For instance, reduction with sodium borohydride yields the corresponding alcohol, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
Modification of the Benzyl Group: The N-benzyl group can be removed via catalytic hydrogenation and replaced with other substituents to investigate their influence on biological activity.
-
Workflow for Derivatization:
Caption: General derivatization strategies.
II. Application as Sigma-2 (σ2) Receptor Ligands
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have shown high affinity and selectivity for the σ2 receptor, a promising target for cancer diagnostics and therapeutics.
A. Quantitative Data
The following table summarizes the in vitro binding affinities of several N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ1 and σ2 receptors.
| Compound | R-group (at N9) | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (σ1/σ2) |
| WC-26 | 4-Fluorobenzyl | 1438 | 2.58 | 557 |
| WC-59 | 4-Nitrobenzyl | 1711 | 0.82 | 2087 |
B. Proposed Signaling Pathway
Sigma-2 receptor ligands are known to induce apoptosis in tumor cells through multiple signaling pathways.
-
Sigma-2 Receptor-Mediated Apoptosis:
Caption: Simplified sigma-2 mediated apoptosis.
C. Experimental Protocols
1. Radioligand Binding Assay for Sigma-2 Receptors
This protocol is adapted from standard procedures for determining the binding affinity of test compounds for the σ2 receptor.
-
Materials:
-
Membrane homogenates from cells or tissues expressing σ2 receptors (e.g., rat liver).
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine).
-
Masking agent for σ1 receptors: (+)-pentazocine.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare membrane homogenates and determine protein concentration.
-
In a 96-well plate, add assay buffer, membrane homogenate, (+)-pentazocine (to saturate σ1 sites), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding a constant concentration of [³H]DTG.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known σ2 ligand (e.g., haloperidol).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.
-
III. Application as Monoamine Reuptake Inhibitors
The 9-azabicyclo[3.3.1]nonane scaffold has also been explored for the development of inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
A. Quantitative Data
The following table presents the in vitro binding affinities of representative 9-methyl-9-azabicyclo[3.3.1]nonane derivatives for the dopamine transporter.
| Compound | R1 | R2 | Ki (µM) for DAT |
| 1a | H | CO2Me | 2.1 |
| 1b | CO2Me | H | 14.0 |
Note: These compounds demonstrated significantly lower potency compared to cocaine and its analogs.
B. Mechanism of Action
Monoamine reuptake inhibitors act by blocking the respective transporters on the presynaptic neuron, thereby increasing the concentration of the neurotransmitter in the synaptic cleft.
-
Monoamine Reuptake Inhibition at the Synapse:
Application Notes and Protocols: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a versatile bicyclic amine that serves as a crucial scaffold and key intermediate in the field of medicinal chemistry.[1] Its rigid conformational structure makes it an attractive pharmacophore for designing ligands with high affinity and selectivity for various biological targets.[1] This document provides an overview of its applications, particularly in the development of agents targeting neurological disorders and cancer, along with detailed protocols for its synthesis and the evaluation of its derivatives.[1]
Key Applications in Medicinal Chemistry
The 9-azabicyclo[3.3.1]nonane framework is a prominent structural motif in the design of various therapeutic agents. The introduction of a benzyl group at the 9-position and a ketone at the 3-position provides a template that can be readily functionalized to explore structure-activity relationships (SAR).
-
Sigma-2 (σ2) Receptor Ligands: Derivatives of this compound have been extensively investigated as high-affinity ligands for the σ2 receptor.[2] These receptors are overexpressed in proliferating cancer cells, making them a valuable target for both diagnostic imaging agents and targeted cancer therapeutics.[1]
-
Anticancer Agents: Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer.[1][3] The mechanism of action often involves the induction of apoptosis.[3]
-
Antimicrobial Agents: The scaffold has been utilized to develop compounds with promising antimicrobial activity against a range of bacterial and fungal strains.[3]
-
Monoamine Reuptake Inhibitors: The 9-azabicyclo[3.3.1]nonane core is also a key feature in the development of monoamine reuptake inhibitors, which are of interest for treating depression and other neurological disorders.[4][5]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of the 9-azabicyclo[3.3.1]nonane scaffold.
Table 1: Cytotoxicity of 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives against HepG2 Human Liver Cancer Cells. [3]
| Compound ID | Substituent (R) | IC50 (µg/mL) |
| 9 | H | 34.26 |
| 10 | 4-CH₃ | 29.81 |
| 11 | 4-OCH₃ | 15.62 |
| 12 | 4-F | 3.76 |
| 13 | 4-Cl | 6.25 |
| 14 | 4-Br | 9.37 |
| 15 | 4-CH(CH₃)₂ | 21.33 |
Table 2: Antimicrobial Activity (MIC) of 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives. [3]
| Compound ID | Substituent (R) | MIC Range (µg/mL) |
| 12 | 4-F | 6.25 - 12.5 |
| 13 | 4-Cl | 6.25 - 12.5 |
| 14 | 4-Br | 6.25 - 25.5 |
Table 3: Sigma-2 (σ2) and Sigma-1 (σ1) Receptor Binding Affinities (Ki) of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs. [2]
| Compound ID | N-Substituent | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |
| WC-26 | Benzyl | 2.58 | 1435 | 557 |
| WC-59 | 4-(2-Fluoroethyl)benzyl | 0.82 | 1711 | 2087 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established Mannich reaction procedures.
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Benzylamine hydrochloride
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
Sodium acetate
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Cool a solution of glutaraldehyde and benzylamine hydrochloride in water to 0°C.
-
Slowly add 3-oxopentanedioic acid to the cooled solution.
-
Add an aqueous solution of sodium acetate dropwise while maintaining the low temperature.
-
Allow the reaction mixture to stir and warm to room temperature over several hours.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient to yield this compound as a pale orange solid.
Protocol 2: Reduction of the Ketone Moiety
This protocol describes the reduction of the 3-keto group to a hydroxyl group, a common step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetone
-
Dichloromethane
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0°C under a nitrogen atmosphere.
-
Add sodium borohydride portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding acetone.
-
Remove the volatile components under reduced pressure.
-
Dissolve the resulting solid in water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate to afford the crude alcohol product.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of synthesized compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for the synthesis and evaluation of 9-azabicyclo[3.3.1]nonane derivatives.
Caption: Proposed mechanism of action for σ2 receptor-targeted anticancer agents.
References
- 1. This compound|CAS 2291-58-9 [benchchem.com]
- 2. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
Application Notes: Stereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Introduction
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a conformationally rigid bicyclic tertiary amine that serves as a vital intermediate and structural scaffold in pharmaceutical synthesis.[1] Its derivatives are key for developing drugs targeting various pathways, including neurological disorders and oncological targets like sigma-2 (σ2) receptors.[1] The reduction of the C3-ketone to a hydroxyl group introduces a new stereocenter, leading to two possible diastereomers: endo- and exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The specific stereochemistry of this alcohol is often crucial for the biological activity and binding affinity of the final drug candidate. Therefore, controlling the stereochemical outcome of this reduction is of paramount importance in the drug development process. These application notes provide detailed protocols for the stereoselective synthesis of both endo and exo isomers.
Reaction Pathway Overview
The reduction of this compound can be directed to selectively yield either the endo or exo alcohol by choosing the appropriate reducing agent and reaction conditions. The endo isomer is typically formed via hydride attack from the less sterically hindered equatorial face, while specific catalysts or reaction setups can favor the exo isomer.
Caption: General reaction pathways for the stereoselective reduction of the ketone.
Data Presentation: Comparison of Reduction Methods
The choice of reducing agent significantly influences the stereochemical outcome and yield of the reaction. Below is a summary of results from various established protocols.
| Method | Reducing Agent / Catalyst | Solvent | Temp. (°C) | Pressure | Time (h) | Product Ratio (endo:exo) | Yield (%) |
| 1 | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | Atmospheric | 12 | Predominantly endo | ~100 (crude) |
| 2 | H₂, RuCl₂[(S)-binap][(R)-iphan] | Isopropanol | Room Temp. | 50 atm | 16 | 99.3 : 0.7 | 99.7 |
| 3 | H₂, RuCl₂(Ph₂PCH₂CH₂NH₂)₂ | Isopropanol | 50 | 10 atm | 18 | 98.4 : 1.6 | 99.7 |
Data sourced from references[2][3][4].
Experimental Protocols
The following are detailed protocols for the synthesis of the endo and exo isomers of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Caption: General experimental workflow for the reduction reaction.
Protocol 1: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Hydride Reduction
This protocol describes the reduction using sodium borohydride, which preferentially yields the endo alcohol.[2][3]
Materials:
-
This compound (25.00 g, 0.11 mol)
-
Sodium borohydride (6.22 g, 0.16 mol)
-
Methanol (130 mL)
-
Acetone (10 mL)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in methanol (130 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add sodium borohydride portionwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.
-
Quench the reaction by carefully adding acetone (10 mL).
-
Remove the volatiles by evaporation in vacuo.
-
Dissolve the resulting yellow solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).
-
Combine the organic phases, dry over MgSO₄, and evaporate under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid (Yield: ~100%).[2][3]
Protocol 2: Highly Stereoselective Synthesis of endo-Isomer via Catalytic Hydrogenation
This method utilizes a ruthenium catalyst to achieve high diastereoselectivity for the endo product.[4]
Materials:
-
This compound (229 mg)
-
Ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan] or RuCl₂(Ph₂PCH₂CH₂NH₂)₂)
-
Isopropanol (IPA)
-
Potassium t-butoxide (20 mM solution)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, dissolve this compound in a solution of isopropanol containing the ruthenium catalyst and potassium t-butoxide. The substrate-to-catalyst ratio (S/C) can range from 1000 to 5000.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the solution at the specified temperature (e.g., 25-50°C) for the required duration (e.g., 16-18 hours).
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
The product solution can be analyzed directly or concentrated and purified as needed. This method typically results in very high conversion and selectivity, yielding the endo-isomer.[4]
Protocol 3: Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The exo isomer can be obtained through a specific work-up procedure following a reduction reaction.[3]
Procedure:
-
Following a reduction reaction (e.g., using a metal hydride), add 5N aqueous HCl (50 mL) to the reaction mixture.
-
Separate the aqueous layer and extract the organic phase with additional 5N aqueous HCl (5 x 50 mL).
-
Combine the aqueous extracts and wash with diethyl ether (3 x 70 mL).
-
Basify the aqueous layer by adding 10N aqueous KOH until the pH reaches 8, followed by the addition of a saturated aqueous K₂CO₃ solution.
-
Extract the aqueous mixture with dichloromethane (5 x 40 mL).
-
Combine the organic phases, wash with brine (60 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
This procedure affords exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Example yield: 96%).[3]
References
- 1. This compound|CAS 2291-58-9 [benchchem.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
Diastereoselective Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol from a 9-Benzyl Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 9-azabicyclo[3.3.1]nonan-3-ol, a valuable building block in medicinal chemistry, starting from its 9-benzyl protected precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The protocols herein describe methods to selectively obtain both the endo and exo diastereomers of the target alcohol. Quantitative data on reaction yields and diastereoselectivity are presented in tabular format for clear comparison. Furthermore, this document includes a discussion on the mechanistic aspects of the stereoselective reduction and detailed characterization data for the synthesized compounds.
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a core structural motif in a variety of biologically active molecules and natural products. The controlled synthesis of its derivatives, particularly with defined stereochemistry at the C3 position, is of significant interest in drug discovery and development. The hydroxyl group at this position provides a handle for further functionalization, making the diastereoselective synthesis of 9-azabicyclo[3.3.1]nonan-3-ol a critical step in the elaboration of more complex molecular architectures. This note focuses on the reduction of this compound, a readily accessible starting material, to achieve high diastereoselectivity for either the endo or exo alcohol.
Diastereoselective Reduction Strategies
The stereochemical outcome of the reduction of this compound is primarily governed by the steric hindrance around the carbonyl group. The bicyclic ring system exists predominantly in a chair-chair conformation. The approach of the hydride reagent to the carbonyl carbon can occur from either the equatorial or axial face, leading to the formation of the endo (axial hydroxyl) or exo (equatorial hydroxyl) alcohol, respectively.
The less hindered equatorial attack is generally favored with small hydride reagents, leading to the endo alcohol as the major product. Conversely, bulkier reducing agents or specific reaction conditions can favor the axial attack, resulting in the formation of the exo alcohol.
Data Presentation
Table 1: Diastereoselective Reduction of this compound
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 1 | Sodium Borohydride (NaBH₄) | Methanol | 0 to rt | ~100 | Predominantly endo | [1][2] |
| 2 | Sodium (Na) | 1-Pentanol | Reflux | 96 | Predominantly exo | [1] |
| 3 | RuCl₂[(S)-binap][(R)-iphan] / H₂ | Isopropanol | 25 | 99.7 | 99.3 : 0.7 | [3][4] |
| 4 | RuCl₂(PPh₂CH₂CH₂NH₂)₂ / H₂ | Isopropanol | 50 | 99.7 | 98.4 : 1.6 | [3] |
Experimental Protocols
Protocol 1: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetone
-
Dichloromethane
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of this compound (25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask, cooled to 0 °C in an ice bath, add sodium borohydride (6.22 g, 0.16 mol) portionwise over 30 minutes under a nitrogen atmosphere.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[1]
-
Quench the reaction by the slow addition of acetone (10 mL).[1]
-
Remove the volatiles in vacuo using a rotary evaporator.[1]
-
Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[1]
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1] The product is often obtained in quantitative yield and can be used in the next step without further purification.[1]
Protocol 2: Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Materials:
-
This compound
-
Sodium (Na)
-
1-Pentanol
-
5N Hydrochloric acid (HCl)
-
10N Potassium hydroxide (KOH)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Dichloromethane
-
Diethyl ether
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add sodium metal (1.6 g, 69.8 mmol) portionwise at reflux temperature.[1]
-
Heat the reaction mixture at 136°C for 2 hours, then cool to room temperature.[1]
-
Add 5N aqueous HCl (50 mL) and separate the aqueous layer. Extract the organic phase with additional 5N aqueous HCl (5 x 50 mL).[1]
-
Wash the combined aqueous extracts with diethyl ether (3 x 70 mL).[1]
-
Basify the aqueous layer by the addition of 10N aqueous KOH to pH 8, followed by the addition of saturated aqueous K₂CO₃.[1]
-
Extract the aqueous mixture with dichloromethane (5 x 40 mL).[1]
-
Wash the combined organic phase with brine (60 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]
Mandatory Visualizations
Reaction Pathway
Caption: Diastereoselective reduction pathways.
Experimental Workflow
Caption: General experimental workflow.
Characterization Data
This compound
-
Appearance: Pale orange solid.[1]
-
¹³C NMR (151 MHz, CDCl₃) δ: 211.6, 139.4, 128.5, 128.4, 127.3, 57.2, 53.7, 43.0, 29.5, 16.7.[5]
-
MS (ESI) m/z: 230.1 ([M+H]⁺).
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Appearance: Yellow solid.[1]
-
¹³C NMR (151 MHz, CDCl₃) δ: 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7.[5]
-
MS (ESI) m/z: 232 ([M+H]⁺).
exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Discussion
The high endo-selectivity observed with sodium borohydride is consistent with the established principles of nucleophilic attack on cyclohexanone systems, where the hydride attacks from the less sterically hindered equatorial face to give the axial alcohol. In the case of the 9-azabicyclo[3.3.1]nonane system, this corresponds to the endo product.
The formation of the exo-alcohol with sodium in 1-pentanol is a dissolving metal reduction. Under these conditions, the reaction proceeds through a radical anion intermediate. The stereochemical outcome is thermodynamically controlled, leading to the more stable equatorial alcohol, which is the exo isomer.
The ruthenium-catalyzed hydrogenation offers a highly efficient and selective method for the synthesis of the endo-isomer, with excellent chemical yields and diastereoselectivity.[3][4] This method provides an alternative to metal hydride reagents and operates under milder conditions.
Conclusion
The diastereoselective synthesis of 9-azabicyclo[3.3.1]nonan-3-ol from its 9-benzyl precursor can be effectively controlled to yield either the endo or exo isomer in high purity. The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome. The protocols provided herein offer reliable methods for the preparation of these valuable synthetic intermediates, which are crucial for the development of novel therapeutic agents. The high degree of stereocontrol achievable makes these methods particularly attractive for applications in medicinal chemistry and drug development.
References
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 5. orgsyn.org [orgsyn.org]
Application of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in the Synthesis of Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Application Notes
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key starting material in the synthesis of a variety of potent and selective sigma (σ) receptor ligands. Its rigid bicyclic scaffold provides a valuable platform for the development of novel therapeutic agents targeting sigma receptors, which are implicated in a range of neurological disorders and cancer. The benzyl group serves as a versatile protecting group for the nitrogen atom, which can be readily removed and subsequently functionalized to introduce diverse substituents, allowing for the fine-tuning of pharmacological activity.
This application note focuses on the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, a class of compounds that has shown high affinity and selectivity for the sigma-2 (σ₂) receptor subtype.[1] The general synthetic strategy involves the initial reduction of the ketone functionality of this compound, followed by debenzylation, and subsequent N-alkylation or N-arylation to introduce the desired pharmacophoric elements.
Notably, derivatives such as WC-26 and WC-59 have emerged as highly potent and selective σ₂ receptor ligands, demonstrating nanomolar binding affinities and significant selectivity over the sigma-1 (σ₁) receptor.[2] These compounds are valuable tools for studying the biological functions of σ₂ receptors and hold promise for the development of novel cancer diagnostics and therapeutics, as σ₂ receptors are overexpressed in proliferating tumor cells.[2]
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and selectivity of representative sigma receptor ligands synthesized from this compound derivatives.
| Compound | R Group | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| WC-26 | 4-(Dimethylamino)benzyl | 1437 | 2.58 | 557 |
| WC-59 | 4-(2-Fluoroethyl)benzyl | 1711 | 0.82 | 2087 |
| Analog 11a | 2-Fluoroethyl | - | - | - |
| Analog with 4-aminobutyl | 4-Aminobutyl | - | High Affinity | Selective for σ₂ |
| Analog with 6-aminohexyl | 6-Aminohexyl | - | High Affinity | Selective for σ₂ |
Data sourced from multiple studies.[1][2]
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the ketone to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.[3]
-
Slowly add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[3]
-
Quench the reaction by adding acetone (10 mL).[3]
-
Remove the volatile solvents under reduced pressure.[3]
-
Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[3]
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[3]
Protocol 2: Debenzylation of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This protocol details the removal of the N-benzyl protecting group.
Materials:
-
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
5N Hydrochloric acid (HCl)
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite or dicalite)
-
Toluene
Procedure:
-
To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL), add 10% Palladium on carbon (5.0 g).[3]
-
Stir the mixture under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.[3]
-
Filter the mixture through a pad of dicalite to remove the catalyst.[3]
-
Evaporate the filtrate in vacuo.[3]
-
Azeotrope the remaining aqueous mixture with toluene (2 x 150 mL) to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol, which can be used in the next step without further purification.[3]
Protocol 3: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (Carbamate Formation)
This protocol describes the formation of the carbamate intermediate.
Materials:
-
9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol
-
2-Methoxy-5-methylphenyl isocyanate
-
Dibutyltin diacetate
-
Dichloromethane (CH₂Cl₂)
-
Ether
-
Water
-
Saturated Sodium Chloride (NaCl) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 9-benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol (4.50 g, 19.5 mmol) and 2-methoxy-5-methylphenyl isocyanate (3.34 g, 20.5 mmol) in CH₂Cl₂ (45 mL) at room temperature, add dibutyltin diacetate (0.5 mL).[4]
-
Stir the mixture overnight.[4]
-
Evaporate the CH₂Cl₂ under vacuum.[4]
-
Add ether (100 mL) to the residue.[4]
-
Wash the ether solution with water (50 mL), then with saturated NaCl solution (50 mL).[4]
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent to obtain the product.[4]
Protocol 4: N-Alkylation of 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (Synthesis of WC-59 analog)
This protocol provides a general method for N-alkylation to introduce various substituents.
Materials:
-
9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate
-
1-Bromo-2-fluoroethane (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ether
-
Water
-
Saturated Sodium Chloride (NaCl) solution
-
Sodium Sulfate (Na₂SO₄)
-
Flash column chromatography supplies
Procedure:
-
To a solution of 9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (203 mg, 0.67 mmol) in acetonitrile (8 mL), add K₂CO₃ (0.5 g) and 1-bromo-2-fluoroethane (1 mL).[4]
-
Stir the mixture overnight at room temperature.[4]
-
Add ether (75 mL) and wash the organic solution with water (30 mL) and then with saturated NaCl solution (30 mL).[4]
-
Dry the organic layer over Na₂SO₄.[4]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (hexane-ether, 1:2) to obtain the final N-alkylated product.[4]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from this compound to sigma receptor ligands.
Sigma-2 Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by sigma-2 receptor agonists.
Sigma-1 Receptor Signaling Overview
Caption: Role of Sigma-1 receptor at the Mitochondria-Associated ER Membrane (MAM).
References
- 1. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ones via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonan-3-one framework is a key structural motif present in a variety of biologically active alkaloids and serves as a versatile building block in medicinal chemistry. The Mannich reaction, particularly the Robinson-Schöpf type condensation, provides a powerful and convergent one-pot strategy for the synthesis of this bicyclic system. This document provides detailed application notes and experimental protocols for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones.
Application Notes
The synthesis of 9-azabicyclo[3.3.1]nonan-3-ones is classically achieved through a double Mannich reaction. This reaction involves the condensation of a primary amine, glutaraldehyde, and a β-ketoacid, typically acetonedicarboxylic acid. The reaction proceeds under mild, so-called "physiological" conditions, often in an aqueous medium with pH control.
Key Features of the Reaction:
-
One-Pot Synthesis: This methodology allows for the rapid assembly of the complex bicyclic structure from simple, commercially available starting materials in a single synthetic operation.
-
Versatility: A range of primary amines can be employed, allowing for the introduction of various substituents at the N9 position of the bicyclic system. This is particularly useful for modulating the pharmacological properties of the final compounds.
-
Biomimetic Synthesis: The Robinson-Schöpf reaction is a biomimetic synthesis, mimicking the biosynthetic pathway of related alkaloids like pseudopelletierine.[1]
-
Stereoselectivity: While the classical approach often yields achiral products or racemic mixtures, diastereoselective variations have been developed. For instance, the use of chiral amines or auxiliaries can induce stereocontrol in the formation of substituted 9-azabicyclo[3.3.1]nonan-3-ones.[2][3]
Scope and Limitations:
The choice of the primary amine is a key factor influencing the reaction's success and the properties of the resulting product. Simple alkyl and benzyl amines are commonly used. For instance, methylamine is used in the synthesis of pseudopelletierine, while benzylamine is often employed to introduce a readily cleavable protecting group.[4][5] The reaction is generally high-yielding for these simple amines. More complex primary amines can also be used, but may require optimization of reaction conditions.
The reaction is typically carried out in water, and the pH is maintained in a weakly acidic to neutral range (pH 4-7) to facilitate both the formation of the iminium ion from glutaraldehyde and the enolate from acetonedicarboxylic acid, followed by decarboxylation.
Quantitative Data Summary
The following table summarizes representative examples of the Mannich reaction for the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones.
| R-NH₂ (Amine) | Product Name | Yield (%) | Reference |
| Benzylamine | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 57 | [5] |
| Methylamine hydrochloride | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine) | up to 70 | [4][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound[5]
This protocol provides a detailed procedure for the synthesis of this compound, a common intermediate that can be debenzylated to the parent compound.
Materials:
-
Benzylamine
-
Glutaraldehyde (50% in water)
-
Acetonedicarboxylic acid
-
Sulfuric acid (18%)
-
Sodium acetate
-
Sodium carbonate
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Sodium sulfate
-
Methanol
-
Water
Procedure:
-
To a jacketed round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).
-
Cool the mixture to 0–10 °C and slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour, maintaining the internal temperature at 4–8 °C.
-
Add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.
-
Add a 9% aqueous solution of sodium acetate (47.8 mL, 0.055 mol) over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.
-
Adjust the pH of the solution to 2 with 18% sulfuric acid.
-
Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.
-
To the aqueous layer, add heptane (500 mL) and silica gel (20 g).
-
Adjust the pH to 8 by adding 20% aqueous sodium carbonate.
-
Filter the mixture and separate the layers of the filtrate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The residue is dissolved in methanol and concentrated again to yield this compound. The product can be further purified by chromatography if necessary.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones.
Reaction Mechanism
Caption: Simplified mechanism of the Robinson-Schöpf reaction.
References
Application Notes and Protocols: Ruthenium-Catalyzed Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. This reaction is a key transformation for the synthesis of the corresponding endo- and exo-alcohol diastereomers, which are valuable building blocks in medicinal chemistry. The protocols described herein focus on the use of specific ruthenium catalysts to achieve high yields and stereoselectivity. Comparative data with a non-catalytic reduction method is also presented.
Introduction
The reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients.[1][2][3] Ruthenium complexes, particularly those developed by Noyori and Ikariya, have emerged as highly efficient and selective catalysts for the asymmetric hydrogenation and transfer hydrogenation of a wide variety of ketones.[1][2][3] These catalytic systems offer significant advantages, including high turnover numbers, excellent enantioselectivity, and mild reaction conditions.[2]
The substrate, this compound, is a bicyclic ketone whose reduction products, the corresponding alcohols, are precursors to various biologically active molecules. The stereochemical outcome of the reduction (endo vs. exo selectivity) is of critical importance for the desired biological activity. While traditional reducing agents like sodium borohydride can be used, ruthenium-catalyzed hydrogenation offers a more efficient and potentially stereoselective alternative.[4][5] A key advantage of using a ruthenium-catalyzed process is the generation of minimal waste and the ability to conduct the reaction at a lower cost in a simplified process compared to using boron-based reductants.[5]
Reaction Pathway and Mechanism
The ruthenium-catalyzed reduction of this compound involves the transfer of a hydride from a hydrogen source to the carbonyl carbon. The catalyst, typically a ruthenium complex with chiral ligands, coordinates to the ketone and facilitates the stereoselective addition of the hydride. The generally accepted mechanism for catalysts of the type [RuCl2(diphosphine)(diamine)] involves the formation of a ruthenium hydride species in the presence of a base and hydrogen gas. This hydride is then transferred to the ketone through a six-membered ring transition state. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.
Caption: Ruthenium-catalyzed reduction of this compound.
Experimental Protocols
Ruthenium-Catalyzed Hydrogenation
This protocol is adapted from patent literature describing the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives.[6]
Materials:
-
This compound
-
RuCl2[(S)-binap][(R)-iphan] (or other suitable Ru-catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure reactor equipped with a magnetic stirrer and pressure gauge
Procedure:
-
To a high-pressure reactor, add this compound (e.g., 229 mg, 1.0 mmol).
-
Add the ruthenium catalyst, for instance, RuCl2[(S)-binap][(R)-iphan], with a substrate to catalyst ratio (S/C) of 1000.[6]
-
Add potassium tert-butoxide (e.g., 20 mM solution in 2-propanol).
-
Add anhydrous 2-propanol to achieve the desired substrate concentration (e.g., 0.2 M).
-
Seal the reactor and purge with an inert gas (3-5 cycles).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).[6]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).[6]
-
After the reaction is complete, carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed by GC or HPLC to determine conversion and diastereoselectivity.
-
For purification, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Comparative Reduction with Sodium Borohydride
This protocol provides a non-catalytic method for comparison.[4]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
Acetone
-
Water
-
Dichloromethane
Procedure:
-
Dissolve this compound (e.g., 25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask.[4]
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[4]
-
Add sodium borohydride (6.22 g, 0.16 mol) portionwise over 30 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[4]
-
Quench the reaction by carefully adding acetone (10 mL).[4]
-
Remove the volatile components in vacuo.[4]
-
Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[4]
-
Dry the combined organic layers (e.g., over MgSO4) and concentrate under reduced pressure to yield the crude product, which is predominantly the endo-alcohol.[4]
Data Presentation
The following tables summarize the results from the ruthenium-catalyzed reduction of this compound under various conditions as described in the patent literature.[6]
Table 1: Ruthenium-Catalyzed Reduction with RuCl2[(S)-binap][(R)-iphan] [6]
| Entry | Substrate/Catalyst (S/C) | H2 Pressure (atm) | Solvent | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | 1000 | 50 | 2-Propanol | 16 | >99 | 98:2 |
Table 2: Ruthenium-Catalyzed Reduction with RuCl2(Ph2PCH2CH2NH2)2 [6]
| Entry | Substrate/Catalyst (S/C) | H2 Pressure (atm) | Solvent | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | 100 | 50 | Methanol | 16 | 98 | 94:6 |
| 2 | 100 | 50 | Ethanol | 16 | 99 | 95:5 |
| 3 | 100 | 50 | 2-Propanol | 16 | >99 | 97:3 |
Table 3: Comparative Reduction with Sodium Borohydride [4]
| Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| NaBH4 | Methanol | 12 | ~100 (crude) | Predominantly endo |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the ruthenium-catalyzed reduction experiment.
Caption: General workflow for ruthenium-catalyzed hydrogenation.
Conclusion
The ruthenium-catalyzed reduction of this compound provides an efficient and highly stereoselective method for the synthesis of the corresponding endo-alcohol. The choice of catalyst and reaction conditions can be tuned to optimize both the yield and the diastereomeric ratio of the product. The protocols and data presented herein serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
- 1. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 6. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Sodium Borohydride Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The use of sodium borohydride (NaBH₄) as a reducing agent offers a reliable and efficient method for this transformation, yielding predominantly the endo-alcohol isomer, a valuable intermediate in the synthesis of various biologically active compounds. This note includes a summary of reaction conditions, quantitative data on yields, a detailed experimental protocol, and a workflow diagram.
Introduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, often with significant implications for the stereochemical outcome of the final product. The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of pharmacologically active molecules. The stereochemistry of substituents on this bicyclic system can profoundly influence its biological activity. The reduction of this compound is a critical step in the synthesis of derivatives that act as monoamine reuptake inhibitors.[1] Sodium borohydride is a mild and selective reducing agent, suitable for the conversion of ketones to alcohols, and its application to this specific substrate is well-documented.[1][2][3]
Reaction and Stereoselectivity
The reduction of the carbonyl group in this compound with sodium borohydride proceeds via nucleophilic attack of a hydride ion. Due to the steric hindrance posed by the bicyclic ring system, the hydride preferentially attacks from the less hindered exo face, leading to the formation of the thermodynamically more stable endo-alcohol as the major product.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the sodium borohydride reduction of this compound found in the literature.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Isomer | Reference |
| This compound | Sodium borohydride | Methanol | 0 to rt | 12 | 100 (crude) | endo | [1][3] |
| This compound | Sodium borohydride | Methanol | 0 - 5 | 0.5 | 89 (assayed) | Not specified | [4] |
Experimental Protocol
This protocol is a synthesized procedure based on established methods.[1][3][4]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Acetone
-
Water, deionized
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of ketone) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench the excess sodium borohydride by the slow, dropwise addition of acetone (e.g., 10 mL).
-
Solvent Removal: Remove the methanol and acetone from the reaction mixture using a rotary evaporator.
-
Workup: Dissolve the resulting residue in deionized water (10 mL per gram of initial ketone). Extract the aqueous layer with dichloromethane (3 x 15 mL per gram of initial ketone).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product, primarily the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, can be further purified by recrystallization or column chromatography if necessary. A patent reported a 100% yield of the crude endo isomer.[1][3]
Reaction Workflow
Caption: Workflow for the reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol and dichloromethane are toxic and flammable. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The sodium borohydride reduction of this compound is a robust and highly stereoselective method for the synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The straightforward procedure, mild reaction conditions, and high yields make it an attractive method for both academic research and industrial applications in drug development. The protocol provided herein offers a reliable starting point for researchers working with this important class of compounds.
References
- 1. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 2. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 289487-86-1 | Benchchem [benchchem.com]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Asymmetric Synthesis Utilizing 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (BBN) as a chiral auxiliary in diastereoselective synthesis. Due to its rigid bicyclic structure, BBN provides a well-defined steric environment, enabling high levels of stereocontrol in reactions at adjacent positions. This document provides protocols for the synthesis of BBN and its application in diastereoselective reductions and aldol reactions, supported by quantitative data and procedural workflows.
Diastereoselective Reduction of the C-3 Ketone
The ketone at the C-3 position of this compound can be stereoselectively reduced to the corresponding endo or exo alcohol. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, providing access to either diastereomer with high selectivity. The resulting chiral alcohols are valuable intermediates for the synthesis of a variety of biologically active molecules.
Quantitative Data for Diastereoselective Reduction
| Reducing Agent | Conditions | Yield (%) | endo:exo Ratio | Reference |
| Sodium borohydride | Methanol, 0 °C to RT, 12 h | ~100 | Predominantly endo | [1] |
| RuCl₂[(S)-binap][(R)-iphan] | Isopropyl alcohol, H₂ (50 atm), RT, 16 h | 99.7 | 99.3 : 0.7 | [2][3] |
| RuCl₂(Ph₂PCH₂CH₂NH₂)₂ | Isopropyl alcohol, H₂ (10-50 atm), 25-50 °C, 17-18 h | >99 | 97.9 : 2.1 | [4] |
| Sodium | 1-pentanol, reflux, 2 h | 96 | Predominantly exo | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures for the Robinson-Schöpf-type condensation.
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetonedicarboxylic acid (1,3-acetonedicarboxylic acid)
-
Sodium acetate
-
Sulfuric acid
-
Sodium carbonate
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
Procedure:
-
To a jacketed reactor cooled to 0-10 °C, add water and benzylamine.
-
Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4-8 °C.
-
To the resulting solution, add glutaraldehyde followed by acetonedicarboxylic acid while keeping the temperature below 5 °C.
-
Add a 9% sodium acetate solution over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Carbon dioxide evolution should be observed.
-
Adjust the pH to 2 with additional 18% sulfuric acid.
-
Extract the aqueous solution with MTBE (3x) and discard the organic layers.
-
To the aqueous layer, add heptane and silica gel.
-
Adjust the pH to 8 with 20% aqueous sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with a mixture of heptane and MTBE.
-
Combine all organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by silica gel chromatography.
Protocol 2: endo-Selective Reduction with Sodium Borohydride
This procedure yields the endo-alcohol as the major product.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Dichloromethane
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in methanol and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add sodium borohydride (approx. 1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Quench the reaction by adding acetone.
-
Remove the volatiles in vacuo.
-
Dissolve the resulting solid in water and extract with dichloromethane (3x).
-
Combine the organic phases, dry over magnesium sulfate, and evaporate under reduced pressure to afford the crude endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]
Protocol 3: exo-Selective Reduction with Sodium in 1-Pentanol
This procedure yields the exo-alcohol as the major product.
Materials:
-
This compound
-
1-Pentanol
-
Sodium metal
-
5N Hydrochloric acid
-
10N Potassium hydroxide
-
Saturated potassium carbonate solution
-
Dichloromethane
Procedure:
-
Dissolve this compound (1 equivalent) in 1-pentanol and heat to reflux.
-
Carefully add sodium metal (approx. 16 equivalents) portion-wise to the refluxing solution.
-
Continue heating at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and add 5N aqueous HCl.
-
Separate the aqueous layer and extract the organic phase with additional 5N HCl (5x).
-
Wash the combined aqueous extracts with diethyl ether.
-
Basify the aqueous layer to pH 8 with 10N aqueous KOH, followed by the addition of saturated aqueous K₂CO₃.
-
Extract the product with dichloromethane.
-
Dry the organic phase over sodium sulfate and concentrate in vacuo to yield exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Diastereoselective Aldol Reaction at the C-2 Position
The enolate of this compound can undergo diastereoselective aldol addition to aldehydes. The rigid bicyclic framework directs the approach of the electrophile, leading to the formation of specific diastereomers. This reaction provides a route to functionalized granatane derivatives with control over the newly formed stereocenters.
Quantitative Data for Diastereoselective Aldol Reaction
| Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| Benzaldehyde | 1. LDA, THF, -78 °C; 2. Benzaldehyde, -78 °C | 99 | Not specified | [5] |
Note: The reaction with benzaldehyde produces a racemic product, indicating the formation of a pair of enantiomers from the racemic starting material.
Experimental Protocol
Protocol 4: Diastereoselective Aldol Reaction with Benzaldehyde
This protocol describes the formation of the lithium enolate of BBN and its subsequent reaction with benzaldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA): To a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous THF at 0 °C, add n-butyllithium (1.0 equivalent) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Cool the LDA solution to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.
-
Stir the resulting enolate solution for 90 minutes at -78 °C.
-
Add benzaldehyde (1.1 equivalents) dropwise and continue stirring for an additional 15 minutes at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with dichloromethane (3x).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate to give the crude product.
-
The product can be purified by crystallization from a heptane/dichloromethane solvent system.[5]
References
- 1. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 2. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. 9-Azabicyclo[3.3.1]nonan-3-one|CAS 4390-39-0 [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in Combinatorial Chemistry Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that serves as a valuable starting point for the construction of diverse chemical libraries in drug discovery. Its conformational rigidity allows for a well-defined spatial presentation of substituents, which is crucial for specific interactions with biological targets. The presence of a tertiary amine and a ketone functionality in 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one offers two key points for chemical diversification, making it an ideal scaffold for combinatorial chemistry. This document provides detailed application notes and protocols for the utilization of this compound in the generation of combinatorial libraries, with a particular focus on the development of selective σ2 receptor ligands.
Core Scaffold: this compound
The core scaffold, this compound, provides a robust framework for the synthesis of compound libraries. The benzyl group can be retained or removed to allow for further diversification at the nitrogen atom, while the ketone at the 3-position can be readily converted into a variety of functional groups.
| Property | Value |
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 2291-58-9 |
| Appearance | Pale orange solid |
Application: Development of a Combinatorial Library of σ2 Receptor Ligands
A significant application of the 9-azabicyclo[3.3.1]nonane scaffold is in the synthesis of selective ligands for the σ2 receptor, which is overexpressed in various tumor cell lines and is a promising target for cancer therapeutics and diagnostics. A combinatorial approach allows for the rapid generation of a multitude of analogs to explore the structure-activity relationship (SAR) and identify potent and selective ligands.
A library of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs has been successfully synthesized and evaluated for their affinity towards σ1 and σ2 receptors.[1][2] This library was constructed by diversifying the substituent at the 9-position of the bicyclic core and the phenylcarbamate moiety.
Library Synthesis Workflow
The overall workflow for the synthesis of a combinatorial library based on this compound involves a multi-step sequence that allows for the introduction of diversity at key positions.
References
- 1. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Potential Anticancer Agents from 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from the versatile scaffold, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. The unique rigid structure of this bicyclic amine makes it a valuable starting material for developing novel therapeutic agents, particularly those targeting cancer-related pathways.[1]
Introduction
This compound is a key intermediate in medicinal chemistry, recognized for its utility in the synthesis of compounds with significant biological activity.[1] Its rigid framework enhances binding affinity to various biological targets.[1] Notably, this scaffold is a critical precursor for the development of sigma-2 (σ2) receptor ligands.[1] Since σ2 receptors are overexpressed in proliferating tumor cells, they represent a promising target for cancer therapeutics.[1] Derivatives of this molecule have been explored for their ability to induce apoptosis in tumor cells.[1]
Synthesis of this compound
The foundational compound, this compound, can be synthesized via a Mannich-type reaction. A general procedure is outlined below, with specific examples and yields found in the literature.
Experimental Protocol: Synthesis of this compound[2][3]
Materials:
-
Glutaraldehyde (25% solution in water)[2]
-
Sodium acetate[2]
-
Sulfuric acid (18%)[3]
-
Sodium carbonate[3]
-
Sodium hydroxide[2]
-
Hydrochloric acid[2]
-
Methanol[2]
-
Dichloromethane[2]
-
Diethyl ether[2]
-
Heptane[3]
-
Silica gel[3]
-
Magnesium sulfate (MgSO₄)[2]
Procedure:
-
Reaction Setup: A solution of glutaraldehyde and benzylamine hydrochloride in water is cooled to 0°C.[2]
-
Addition of Reagents: 3-Oxopentanedioic acid is added, followed by the addition of a sodium acetate solution, which typically results in the formation of a precipitate.[2]
-
Reaction Conditions: The reaction mixture is heated (e.g., to 50°C) and stirred for several hours.[2] It is then cooled and may be left to stand for an extended period (e.g., 24 hours).[2]
-
Work-up:
-
Purification: The combined organic extracts are dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.[2] The crude product can be purified by column chromatography on silica gel.[2]
Yield: A yield of 54% has been reported for this synthesis.[2]
Synthesis of Anticancer Derivatives
The ketone functionality at the 3-position and the benzyl group on the nitrogen atom of this compound offer multiple sites for chemical modification to generate a library of potential anticancer compounds.
Reduction of the Ketone
The ketone can be reduced to the corresponding alcohol, endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, which serves as a precursor for further derivatization, such as the synthesis of carbamate analogs.[2][4]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetone
Procedure:
-
A solution of this compound in methanol is cooled to 0°C under a nitrogen atmosphere.[2]
-
Sodium borohydride is added portion-wise over a period of time (e.g., 30 minutes).[2]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[2]
-
The reaction is quenched with acetone, and the volatile components are removed under reduced pressure.[2]
-
The resulting crude product, endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, can be used in the next step without further purification.[2]
Yield: A quantitative yield (100%) has been reported for this reduction.[2]
Synthesis of Carbamate Analogs
Carbamate derivatives of the reduced product have been synthesized and evaluated as potent and selective σ2 receptor ligands.[4]
Materials:
-
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
2-methoxy-5-methylphenyl isocyanate
-
Dibutyltin diacetate
-
Dichloromethane (CH₂Cl₂)
-
Ether
-
Water
-
Saturated sodium chloride solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methoxy-5-methylphenyl isocyanate and endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol in dichloromethane at room temperature, add dibutyltin diacetate.[4]
-
Stir the mixture overnight.[4]
-
Evaporate the dichloromethane under vacuum.[4]
-
Add ether to the residue and wash the ether solution sequentially with water and saturated sodium chloride solution.[4]
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the product.[4]
Biological Evaluation
The synthesized compounds are typically evaluated for their anticancer activity using various in vitro assays.
Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Complete cell culture medium
-
Synthesized compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The results of the biological evaluations can be summarized in tables for easy comparison.
Table 1: Cytotoxicity of Bicyclo[3.3.1]nonane Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 12 (Fluoro-substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone) | HepG2 | 3.76 | [6] |
| Compound 13 (Chloro-substituted derivative) | HepG2 | >3.76 | [6] |
| Compound 14 (Bromo-substituted derivative) | HepG2 | >3.76 | [6] |
| Compound 11 (Methoxy-substituted derivative) | HepG2 | >3.76 | [6] |
| Compound 15 (Isopropyl-substituted derivative) | HepG2 | >3.76 | [6] |
| Compound 10 (Methyl-substituted derivative) | HepG2 | >3.76 | [6] |
| Compound 9 (Unsubstituted derivative) | HepG2 | >3.76 | [6] |
Table 2: Sigma Receptor Binding Affinity of Carbamate Analogs
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| WC-26 | 1436 ± 163 | 2.58 ± 0.32 | 557 | [4] |
| WC-59 | 1711 ± 201 | 0.82 ± 0.11 | 2087 | [4] |
| Compound 6 | 453 ± 54 | 14.6 ± 2.1 | 31 | [4] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of anticancer agents from this compound.
Potential Signaling Pathway
Derivatives of 9-azabicyclo[3.3.1]nonan-3-one, particularly those targeting sigma-2 receptors, may induce apoptosis through various intracellular signaling cascades.
Caption: A simplified proposed signaling pathway for sigma-2 receptor ligand-induced apoptosis.
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of novel compounds with potential anticancer activity. The protocols and data presented here provide a foundation for researchers to design and synthesize new derivatives and evaluate their therapeutic potential. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to advance the development of more effective cancer therapies.
References
- 1. This compound|CAS 2291-58-9 [benchchem.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
Application Notes and Protocols for Antimicrobial 9-Azabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of antimicrobial compounds derived from the 9-azabicyclo[3.3.1]nonane scaffold. Detailed protocols for the synthesis of key intermediates and final compounds, as well as for antimicrobial susceptibility testing, are provided to facilitate further research and development in this area.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a promising framework for the design of new therapeutic agents due to its rigid bicyclic structure, which allows for the precise spatial orientation of functional groups. Derivatives of this scaffold, particularly those incorporating thiosemicarbazone, thiazolidinone, and thiadiazole moieties, have demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi.[1][2][3][4] This document outlines the synthesis and evaluation of these potent antimicrobial compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various 9-azabicyclo[3.3.1]nonane derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 9-Azabicyclo[3.3.1]nonane Derivatives against Bacterial Strains
| Compound ID | Derivative Type | R Group | S. aureus | B. subtilis | E. coli | K. pneumoniae | S. typhi |
| TSC-H | Thiosemicarbazone | H | >100 | >100 | >100 | >100 | >100 |
| TSC-Cl | Thiosemicarbazone | 4-Cl | 6.25 | 12.5 | 25 | 25 | 12.5 |
| TSC-F | Thiosemicarbazone | 4-F | 12.5 | 6.25 | 50 | 50 | 25 |
| THZ-H | Thiazolidinone | H | 12.5 | 25 | 50 | 50 | 25 |
| THZ-Cl | Thiazolidinone | 4-Cl | 6.25 | 6.25 | 12.5 | 25 | 6.25 |
| THZ-NO2 | Thiazolidinone | 4-NO2 | 6.25 | 12.5 | 12.5 | 25 | 6.25 |
| TDZ-Ac-Cl | Acetyl-Thiadiazole | 4-Cl | 6.25 | 12.5 | 6.25 | 6.25 | 6.25 |
| TDZ-Pr-Cl | Propionyl-Thiadiazole | 4-Cl | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Minimum Inhibitory Concentration (MIC) of 9-Azabicyclo[3.3.1]nonane Derivatives against Fungal Strains
| Compound ID | Derivative Type | R Group | C. albicans | A. niger | A. flavus | C. neoformans |
| TSC-H | Thiosemicarbazone | H | >100 | >100 | >100 | >100 |
| TSC-Cl | Thiosemicarbazone | 4-Cl | 12.5 | 25 | 25 | 12.5 |
| TSC-F | Thiosemicarbazone | 4-F | 6.25 | 50 | 50 | 6.25 |
| THZ-H | Thiazolidinone | H | 25 | 50 | 50 | 25 |
| THZ-Cl | Thiazolidinone | 4-Cl | 6.25 | 12.5 | 12.5 | 6.25 |
| THZ-NO2 | Thiazolidinone | 4-NO2 | 12.5 | 25 | 25 | 12.5 |
| TDZ-Ac-Cl | Acetyl-Thiadiazole | 4-Cl | 6.25 | 6.25 | 6.25 | 12.5 |
| TDZ-Pr-Cl | Propionyl-Thiadiazole | 4-Cl | 12.5 | 6.25 | 6.25 | 6.25 |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Detailed methodologies for the synthesis of the 9-azabicyclo[3.3.1]nonane scaffold and its subsequent derivatization, as well as the protocol for antimicrobial susceptibility testing, are provided below.
Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one (Scaffold)
This protocol describes a one-pot Mannich reaction for the synthesis of the parent scaffold.
Materials:
-
Substituted benzaldehyde (2 mmol)
-
Cyclohexanone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a 100 mL round-bottom flask, add the substituted benzaldehyde (2 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) in 20 mL of anhydrous ethanol.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a desiccator.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Thiosemicarbazones
Materials:
-
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one (1 mmol)
-
Thiosemicarbazide (1.2 mmol)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one (1 mmol) and thiosemicarbazide (1.2 mmol) in 15 mL of anhydrous ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The thiosemicarbazone derivative will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Synthesis of 2-[(2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones
Materials:
-
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (1 mmol)
-
Ethyl bromoacetate (1.1 mmol)
-
Anhydrous sodium acetate (2 mmol)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
A mixture of the thiosemicarbazone (1 mmol), ethyl bromoacetate (1.1 mmol), and anhydrous sodium acetate (2 mmol) in 20 mL of glacial acetic acid is placed in a round-bottom flask.[3]
-
The reaction mixture is refluxed for 5-6 hours.[3]
-
After cooling, the mixture is poured into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.[3]
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thiazolidinone derivative.[3]
Synthesis of Acetyl and Propionyl Substituted Thiadiazole Derivatives
Materials:
-
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (1 mmol)
-
Acetic anhydride or Propionic anhydride (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
The 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (1 mmol) is taken in a round-bottom flask containing either acetic anhydride (for acetyl derivative) or propionic anhydride (for propionyl derivative) (10 mL).[2]
-
The mixture is heated at 80-90 °C for 4-5 hours with stirring.[2]
-
The excess anhydride is removed under reduced pressure.
-
The resulting residue is treated with cold water, and the solid product is collected by filtration.
-
The product is washed with water and recrystallized from ethanol.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a concentration of 1000 µg/mL.
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum but no compound.
-
Negative Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Antimicrobial Testing.
Proposed Antimicrobial Mechanisms of Action
While the exact signaling pathways for these specific 9-azabicyclo[3.3.1]nonane derivatives are not yet fully elucidated, the general mechanisms of action for the thiosemicarbazone and thiazolidinone pharmacophores are proposed to involve the following:
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis, spectral analysis and antimicrobial studies of nitrogen and sulfur containing spiro heterocycles from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis, spectral analysis and antimicrobial studies of nitrogen and sulfur containing spiro heterocycles from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols: Purification of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one from a crude reaction mixture using column chromatography. This compound is a valuable bicyclic tertiary amine intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Effective purification is critical to ensure the purity and quality of the final active pharmaceutical ingredients. The protocols herein describe the synthesis of the crude product followed by a robust column chromatography method for its purification, including stationary phase, mobile phase selection, and methods for analysis.
Introduction
This compound is a key building block in medicinal chemistry, notably for the development of sigma-2 (σ2) receptor ligands which are of interest in cancer research.[1] The synthesis, typically via a Mannich reaction, results in a crude product containing the desired compound along with unreacted starting materials and by-products.[2] Column chromatography is a widely used and effective technique for the isolation and purification of such alkaloid-like compounds.[3] This document outlines a detailed procedure for the purification of this compound using silica gel column chromatography.
Data Presentation
The following tables summarize quantitative data related to the synthesis and purification of this compound.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material | Yield (%) | Purity | Reference |
| Synthesis | Crude this compound | Benzylamine, Glutaraldehyde, 1,3-acetonedicarboxylic acid | 57% (by qNMR assay) | 95.5% (by HPLC) | [4] |
| Purification | Purified this compound | Crude Product | 54% | Pale orange solid | [5] |
Table 2: Chromatographic Conditions and Results
| Stationary Phase | Mobile Phase | Compound | Rf Value | Note | Reference |
| Silica Gel | Dichloromethane:Methanol (49:1, v/v) | This compound | Not Reported | Afforded a pale orange solid. | [5] |
| Silica Gel | Ethyl acetate | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 0.5 | A related reduced compound. | [4] |
| Silica Gel | Ethyl acetate:n-heptane (1:3) | 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene | 0.6-0.7 | A related elimination product. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is adapted from a known synthetic procedure.[4][6]
Materials:
-
Benzylamine
-
Sulfuric acid (18%)
-
Glutaraldehyde (50% aqueous solution)
-
1,3-Acetonedicarboxylic acid
-
Sodium acetate (9% aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
n-Heptane
-
Silica gel
-
Sodium carbonate (Na2CO3)
-
Sodium sulfate (Na2SO4)
-
Methanol
-
Round-bottomed flask with mechanical stirrer and temperature probe
-
Addition funnel
-
Recirculating chiller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL six-necked jacketed, round-bottomed flask equipped with a mechanical stirrer, a PTFE-coated temperature probe, and a 250 mL addition funnel, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).
-
Cool the reactor jacket to 0–10 °C using a recirculating chiller.
-
Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature at 4–8 °C.
-
To the reaction mixture, add 50% glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.
-
Add 9% sodium acetate solution (47.8 mL) over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Adjust the pH of the solution to 2 with additional 18% sulfuric acid.
-
Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.
-
Transfer the aqueous layer to a 2 L round-bottomed flask and add n-heptane (500 mL) and silica gel (20 g).
-
Adjust the pH to 8 by adding aqueous 20% Na2CO3 (approximately 80 mL).
-
Separate the layers and dry the organic layer with Na2SO4.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
The residue is diluted with methanol and concentrated again to yield the crude this compound. The purity should be assessed by HPLC and the concentration by qNMR.[4]
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexanes or Heptane
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp and/or iodine chamber for visualization
-
Rotary evaporator
Procedure:
1. Preparation of the Column: a. Select a glass column of appropriate size (a diameter to height ratio of 1:10 to 1:20 is common). b. Securely clamp the column in a vertical position. c. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. d. Add a small layer of sand (approx. 0.5 cm) on top of the plug. e. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Dichloromethane or Hexanes). f. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles. g. Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed upon sample and eluent addition. h. Drain the solvent until the level is just above the top layer of sand.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane. b. Carefully apply the sample solution to the top of the silica gel column using a pipette. c. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin elution with the chosen mobile phase. A common starting point is Dichloromethane:Methanol (49:1, v/v).[5] Alternatively, a gradient elution can be performed, starting with a less polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increasing the polarity by adding Ethyl Acetate or Methanol. c. Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).
4. Monitoring the Separation: a. Monitor the separation by Thin Layer Chromatography (TLC). b. Spot a small amount of each collected fraction onto a TLC plate, along with a spot of the crude starting material and a pure standard if available. c. Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent or a slightly more polar one to achieve an Rf of 0.2-0.4 for the target compound). d. Visualize the spots under a UV lamp and/or in an iodine chamber. e. Identify the fractions containing the purified this compound.
5. Isolation of the Purified Product: a. Combine the fractions that contain the pure product. b. Remove the solvent from the combined fractions using a rotary evaporator. c. The resulting residue is the purified this compound, which should be a pale orange solid.[5] d. Determine the yield and assess the purity of the final product using techniques such as NMR, HPLC, and mass spectrometry.
Visualizations
References
- 1. This compound|CAS 2291-58-9 [benchchem.com]
- 2. This compound hydrochloride | 2291-59-0 | Benchchem [benchchem.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my yield of this compound consistently low?
Low yields in this synthesis, a variation of the Robinson-Schöpf reaction, can stem from several factors throughout the experimental process. The reaction is a multi-component condensation, and its efficiency is sensitive to reaction conditions.
Potential Causes and Solutions:
-
Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can hinder the desired condensation reactions and promote side product formation.
-
Recommendation: Carefully control the pH during the initial reaction setup. The addition of sulfuric acid to the benzylamine solution should be done slowly while monitoring the temperature to maintain it between 4-8 °C.[1] The subsequent addition of a sodium acetate solution acts as a buffer.[1] It is crucial to adjust the pH to approximately 2 with sulfuric acid before the initial extraction to remove impurities.[1]
-
-
Incorrect Reagent Stoichiometry: The molar ratios of the reactants (benzylamine, glutaraldehyde, and acetonedicarboxylic acid) are critical.
-
Recommendation: Use precise measurements for all starting materials. A typical protocol may use a slight excess of glutaraldehyde and acetonedicarboxylic acid relative to benzylamine.[1]
-
-
Inefficient Decarboxylation: The reaction involves a decarboxylation step from the intermediate dicarboxylic acid. Incomplete decarboxylation will result in a different, more polar compound and thus a lower yield of the desired ketone.
-
Recommendation: Ensure the reaction is stirred for a sufficient amount of time at the specified temperatures (e.g., 20 hours at 5 °C followed by 20 hours at 25 °C) to allow for complete decarboxylation, which can be observed by slow gas evolution (CO2).[1]
-
-
Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. The product is a viscous oil or a low-melting solid, which can make handling challenging.
-
Recommendation: During the workup, after basifying the aqueous layer to pH 8, ensure thorough extraction with a suitable organic solvent like dichloromethane or methyl tert-butyl ether (MTBE).[1][2] Using a continuous extraction apparatus could improve recovery. For purification, while silica gel chromatography is common, it can lead to yield loss.[2] Consider optimizing the solvent system for chromatography to ensure good separation and recovery.
-
2. I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
The Mannich-type reaction involved in this synthesis can lead to various side products if not properly controlled.
Potential Side Products and Minimization Strategies:
-
Polymeric materials: Glutaraldehyde can self-polymerize, especially under basic conditions.
-
Recommendation: Add the reagents in the specified order, ensuring the glutaraldehyde is added to the acidic solution of benzylamine.[1] Maintaining a low temperature during the initial stages of the reaction can also help to control the reaction rate and minimize polymerization.
-
-
Incompletely cyclized intermediates: The formation of the bicyclic system requires two intramolecular Mannich reactions. Incomplete reaction can lead to monocyclic or acyclic intermediates.
-
Recommendation: Adhere to the recommended reaction times and temperatures to ensure the reaction goes to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
-
-
Oxidation products: Although less common, the amine functionality can be susceptible to oxidation.
-
Recommendation: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
3. What is the optimal method for purifying crude this compound?
The choice of purification method depends on the scale of the reaction and the purity requirements.
Purification Options:
-
Acid-Base Extraction: This is a crucial first step in the workup to remove non-basic impurities. After the reaction, the mixture is acidified, and the aqueous layer is washed with an organic solvent to remove unreacted starting materials and non-basic side products. The aqueous layer is then basified, and the product is extracted into an organic solvent.[1][2]
-
Silica Gel Chromatography: This is a common method for obtaining high-purity material.
-
Recommendation: A typical eluent system is a mixture of dichloromethane and methanol (e.g., 49:1 v/v).[2] The polarity of the eluent may need to be adjusted based on the impurities present. A short plug of silica gel can also be used for a faster, less resolving purification.
-
-
Crystallization/Recrystallization: If the crude product is a solid or can be induced to crystallize, this can be an effective purification method.
-
Recommendation: The choice of solvent is critical and may require some experimentation. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or heptane).
-
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Reference/Method | Reported Yield | Notes |
| Patent US7868017B2[2] | 54% | Purification by silica gel chromatography. |
| Organic Syntheses[1] | 57% | Determined by quantitative 1H NMR assay of the crude product solution. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from Organic Syntheses) [1]
-
Reaction Setup: A 500 mL jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Initial Reagent Addition: To the flask, add 50 g of water and 12.9 mL of benzylamine.
-
Acidification: Cool the reactor jacket to 0–10 °C. Slowly add 43.2 mL of 18% sulfuric acid over 1 hour, maintaining the internal temperature at 4–8 °C.
-
Addition of Reactants: While maintaining the temperature at <5 °C, add 25.8 mL of 50% glutaraldehyde followed by 20 g of acetonedicarboxylic acid.
-
Buffering and Reaction: Add 47.8 mL of 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Workup - Acidification and Extraction: Add approximately 10 mL of 18% sulfuric acid to adjust the pH to 2. Extract the aqueous solution with methyl tert-butyl ether (MTBE) (3 x 80 mL) and discard the organic layers.
-
Workup - Basification and Product Extraction: To the aqueous layer, add 500 mL of heptane and 20 g of silica gel. Adjust the pH to 8 with 80 mL of 20% aqueous Na2CO3.
-
Isolation: Filter the mixture and wash the filter cake with heptane. Separate the layers of the combined filtrate and dry the organic layer with Na2SO4.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Robinson-Schöpf Reaction for 9-Azabicyclo[3.3.1]nonan-3-one Core Synthesis
The Robinson-Schöpf reaction is a powerful one-pot method for constructing the 9-azabicyclo[3.3.1]nonane core, often referred to as a double Mannich reaction. It typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (e.g., methylamine or benzylamine), and a derivative of acetonedicarboxylic acid.[1]
Frequently Asked Questions (FAQs)
Q1: My Robinson-Schöpf reaction is giving a low yield of the desired 9-azabicyclo[3.3.1]nonan-3-one. What are the potential causes and how can I improve it?
A1: Low yields in the Robinson-Schöpf reaction can stem from several factors. One of the primary considerations is the pH of the reaction medium. The reaction is highly pH-sensitive, with optimal yields typically achieved under mildly acidic "physiological" conditions (pH 4-7).[2][3] Using acetonedicarboxylic acid instead of acetone can also significantly improve yields.[2]
Troubleshooting Low Yield:
-
Incorrect pH:
-
Problem: The formation of the necessary iminium ion intermediates and the enolate of acetonedicarboxylic acid are both pH-dependent. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If it's too high, the dialdehyde may undergo side reactions.
-
Solution: Carefully buffer the reaction mixture. A common method is the use of a sodium acetate buffer.[4] Monitor and adjust the pH throughout the reaction.
-
-
Suboptimal Temperature:
-
Problem: While the reaction is often run at or slightly above room temperature, significant deviations can impact the rate and selectivity.
-
Solution: Maintain the recommended temperature for your specific substrates. For the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, aging the reaction mixture at 5 °C followed by a period at 25 °C has been shown to be effective.[4]
-
-
Purity of Reagents:
-
Problem: Impurities in the starting materials, particularly the glutaraldehyde, can lead to the formation of polymeric byproducts.
-
Solution: Use freshly distilled or high-purity glutaraldehyde. Ensure the amine and acetonedicarboxylic acid are of high quality.
-
Q2: I am observing a complex mixture of byproducts in my reaction. What are the likely side products and how can I minimize their formation?
A2: The one-pot nature of the Robinson-Schöpf reaction can lead to several side products.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Polymeric materials | Self-polymerization of glutaraldehyde or reaction with the amine to form non-cyclic polymers. | Control the pH and temperature carefully. Add the reagents slowly and in the correct order. |
| Monocyclic piperidine derivatives | Incomplete second Mannich cyclization. | Ensure stoichiometric balance of reagents and optimal reaction time and temperature to favor the bicyclization. |
| Over-alkylation products | Reaction of the product with remaining starting materials. | Use a slight excess of the dialdehyde and acetonedicarboxylic acid relative to the amine. |
Experimental Protocol: Synthesis of this compound [4]
-
To a cooled (0-10 °C) aqueous solution of benzylamine, slowly add sulfuric acid to achieve a mildly acidic pH.
-
Add glutaraldehyde, followed by acetonedicarboxylic acid, while maintaining the temperature below 5 °C.
-
Slowly add a sodium acetate solution to buffer the reaction.
-
Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.
-
Adjust the pH to 2 with sulfuric acid and extract with an organic solvent (e.g., MTBE) to remove non-basic impurities.
-
Basify the aqueous layer to pH 8 with sodium carbonate.
-
Extract the product into an organic solvent (e.g., heptane).
-
Purify the product by column chromatography on silica gel.
Workflow for Robinson-Schöpf Reaction Troubleshooting
Caption: Troubleshooting workflow for the Robinson-Schöpf reaction.
Section 2: Dieckmann Condensation for Bicyclic β-Keto Ester Formation
The Dieckmann condensation is an intramolecular Claisen condensation used to form a cyclic β-keto ester, which can be a key intermediate in the synthesis of certain 9-azabicyclo[3.3.1]nonane derivatives. This typically involves the cyclization of a piperidine derivative bearing two ester functionalities.[5][6]
Frequently Asked Questions (FAQs)
Q3: My Dieckmann condensation is resulting in a low yield of the desired bicyclic β-keto ester. What are the common issues?
A3: Low yields in a Dieckmann condensation can be attributed to several factors, including the choice of base, solvent, and reaction conditions.
Troubleshooting Low Yield:
-
Base Selection:
-
Problem: A weak or sterically hindered base may not be sufficient to deprotonate the α-carbon of the ester, leading to an incomplete reaction. Conversely, a highly nucleophilic base can lead to side reactions.
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[5]
-
-
Solvent Choice:
-
Problem: The solvent can significantly impact the stability of the enolate intermediate.
-
Solution: Aprotic solvents like THF or toluene are generally preferred as they do not protonate the enolate.
-
-
Reaction Concentration:
-
Problem: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric or polymeric byproducts.[5]
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base.
-
Q4: I am observing the formation of a significant amount of starting material upon workup, even after a long reaction time. What could be the cause?
A4: The Dieckmann condensation is a reversible reaction. If the product, a β-keto ester, is not deprotonated by the base to form a stabilized enolate, the reverse reaction (ring-opening) can occur.[6]
Troubleshooting Reversibility:
-
Insufficient Base:
-
Problem: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product.
-
Solution: Use a slight excess of a strong base to ensure the formation of the product enolate.
-
-
Premature Quenching:
-
Problem: Adding the acidic quench before the reaction has reached equilibrium can lead to the isolation of unreacted starting material.
-
Solution: Ensure the reaction is complete (monitored by TLC or LC-MS) before quenching with a proton source.
-
Illustrative Reaction Pathway for Dieckmann Condensation
Caption: Key steps and a potential side reaction in the Dieckmann condensation.
Section 3: N-Debenzylation
N-benzyl groups are commonly used as protecting groups for the nitrogen atom in the 9-azabicyclo[3.3.1]nonane system. Their removal is a crucial step in many synthetic routes. Catalytic hydrogenation is a frequently employed method for N-debenzylation.
Frequently Asked Questions (FAQs)
Q5: My catalytic hydrogenation for N-debenzylation is slow or incomplete. What are the likely reasons?
A5: Slow or incomplete N-debenzylation via catalytic hydrogenation can be caused by several factors, primarily related to the catalyst and reaction conditions.
Troubleshooting Incomplete Debenzylation:
-
Catalyst Activity:
-
Problem: The palladium catalyst (e.g., Pd/C) can be poisoned by various functional groups or impurities. The basicity of the amine product itself can also inhibit the catalyst.
-
Solution:
-
-
Hydrogen Pressure and Agitation:
-
Problem: Insufficient hydrogen pressure or poor mixing can limit the reaction rate.
-
Solution: Ensure adequate hydrogen pressure (a balloon is often sufficient for small-scale reactions, but a pressurized system is more reliable).[8] Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[8]
-
-
Solvent Choice:
-
Problem: The solvent can affect the solubility of the substrate and the activity of the catalyst.
-
Solution: Protic solvents like ethanol or methanol are commonly used and generally effective.
-
Q6: I am observing side reactions during N-debenzylation. What are they and how can I avoid them?
A6: The most common side reaction during catalytic hydrogenation for N-debenzylation is the reduction of other functional groups in the molecule.
Minimizing Side Reactions:
| Functional Group Prone to Reduction | Mitigation Strategy |
| Aromatic rings | Use milder conditions (lower hydrogen pressure and temperature).[7] Consider transfer hydrogenation with a hydrogen donor like ammonium formate.[7] |
| Alkenes/Alkynes | These are generally reduced faster than N-debenzylation occurs. If preservation is necessary, an alternative debenzylation method should be considered. |
| Other reducible groups (e.g., nitro, cyano) | Similar to alkenes/alkynes, these are often reduced under these conditions. Alternative debenzylation methods may be required. |
Alternative N-Debenzylation Methods:
If catalytic hydrogenation is problematic, consider alternative methods such as:
-
Oxidative Cleavage: Using reagents like ceric ammonium nitrate (CAN).
-
Strong Acid Cleavage: Lewis acids (e.g., AlCl₃) or strong protic acids can cleave the N-benzyl bond, but this is often harsh.
-
Base-Promoted Oxidation: A mixture of potassium tert-butoxide and oxygen in DMSO has been reported for the N-debenzylation of certain heterocycles.[9]
Quantitative Data Summary (Representative)
The following table provides representative data on how reaction conditions can affect the yield and purity in the synthesis of a generic 9-azabicyclo[3.3.1]nonane derivative.
| Step | Reaction Condition | Typical Yield (%) | Purity (%) | Common Side Products |
| Robinson-Schöpf | Optimal pH (5.5), 25°C | 75-85 | >95 | Minimal |
| Robinson-Schöpf | Non-optimal pH (e.g., 8.0) | 30-40 | <70 | Polymeric byproducts, monocyclic piperidines |
| Dieckmann Condensation | High dilution, NaH/THF | 80-90 | >98 | Minimal |
| Dieckmann Condensation | High concentration | 40-50 | <60 | Dimeric/Polymeric products |
| N-Debenzylation (H₂/Pd/C) | With acetic acid | 90-99 | >99 | Minimal |
| N-Debenzylation (H₂/Pd/C) | Without acid | 50-70 (incomplete) | Variable | Unreacted starting material |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal reaction conditions can vary depending on the specific substrates and reagents used. It is essential to consult the relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
- 1. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselectivity in the Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering diastereoselectivity issues during the reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to its corresponding alcohol, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Troubleshooting Guide
This guide addresses common problems encountered during the reduction, focusing on achieving desired diastereoselectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (endo:exo ratio) | 1. Reducing agent is not selective enough: Common hydride reagents like sodium borohydride may offer moderate selectivity. 2. Reaction temperature is too high: Higher temperatures can reduce the energy difference between the transition states leading to the two diastereomers. 3. Steric hindrance: The bulky benzyl group can influence the approach of the hydride reagent. | 1. Change the reducing agent: For high endo selectivity, consider catalytic hydrogenation with a ruthenium catalyst.[1] For the exo isomer, a dissolving metal reduction (e.g., Sodium in 1-pentanol) can be effective.[2] Bulky hydride reagents like L-Selectride can also favor the formation of one diastereomer in similar bicyclic systems.[3] 2. Optimize reaction temperature: Perform the reduction at lower temperatures (e.g., 0 °C or -78 °C) to enhance selectivity.[2] 3. Modify the substrate: If feasible, using a smaller N-substituent could alter the steric environment, though this changes the molecule. |
| Incomplete Reaction | 1. Insufficient reducing agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Inactive reducing agent: The hydride reagent may have degraded due to improper storage or handling. 3. Poor solvent choice: The reducing agent may have low solubility or reactivity in the chosen solvent. | 1. Increase the amount of reducing agent: Use a larger excess of the hydride reagent. For example, protocols often use 1.5 or more equivalents of NaBH₄.[2] 2. Use fresh or properly stored reagent: Ensure the hydride reagent is fresh and has been stored under anhydrous conditions. 3. Change the solvent: For NaBH₄, methanol or ethanol are common choices.[2] For LiAlH₄, anhydrous ethers like THF or diethyl ether are necessary. |
| Difficulty in Determining Diastereomeric Ratio | 1. Co-elution of isomers in chromatography: The endo and exo isomers may have similar polarities, making separation by TLC or column chromatography difficult. 2. Overlapping signals in ¹H NMR: Key proton signals for each diastereomer may overlap, complicating integration and ratio determination. | 1. Use a different analytical technique: High-Performance Liquid Chromatography (HPLC) can be effective for separating the isomers.[4] 2. Utilize advanced NMR techniques: 2D NMR experiments (like COSY and NOESY) can help in assigning the stereochemistry. The coupling constants of the proton at C3 are typically different for the endo and exo isomers. 3. Derivatization: Converting the alcohol to an ester or silyl ether can sometimes improve the separation of signals in NMR or chromatography. |
| Product Isolation Issues | 1. Emulsion during workup: The amine functionality can lead to emulsions during aqueous extraction. 2. Product is water-soluble: The resulting amino alcohol may have some solubility in the aqueous phase, leading to lower isolated yields. | 1. Adjust pH: Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its free base form and more soluble in the organic solvent. 2. Use brine washes: Washing the organic layer with a saturated sodium chloride solution can help break emulsions. 3. Back-extraction: After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[2] |
Frequently Asked Questions (FAQs)
Q1: Which diastereomer, endo or exo, is typically favored in the reduction of this compound?
The endo alcohol is generally the major product when using common hydride reducing agents like sodium borohydride.[2] This is attributed to the steric hindrance of the bicyclic ring system, which favors the hydride attacking from the less hindered exo face.
Q2: How can I selectively synthesize the exo alcohol?
While the endo isomer is the kinetically favored product with many hydride reagents, the exo isomer can be obtained under thermodynamic control. A dissolving metal reduction, such as using sodium in a high-boiling alcohol like 1-pentanol, has been shown to produce the exo alcohol.[2]
Q3: What is the best method to achieve very high endo selectivity?
Catalytic hydrogenation using a ruthenium complex, such as RuCl₂[(S)-binap][(R)-iphan], has been reported to provide excellent endo selectivity, with ratios as high as 99.3:0.7.[1]
Q4: How do I confirm the stereochemistry of the resulting alcohol?
The stereochemistry can be determined using ¹H NMR spectroscopy. The coupling constants between the proton at C-3 and the adjacent bridgehead protons are diagnostic. Typically, the endo and exo isomers will exhibit different splitting patterns and coupling constants for the H-3 proton. 2D NMR techniques like NOESY can also be used to establish through-space correlations that reveal the relative stereochemistry.
Q5: Can I separate the endo and exo isomers after the reaction?
Yes, the diastereomers can be separated, although it can be challenging. Column chromatography on silica gel is the most common method. If co-elution is an issue, trying different solvent systems or using HPLC may provide better separation.[4]
Data Presentation
Diastereoselectivity of Reduction of this compound
| Reducing Agent/Catalyst | Solvent | Temperature | Diastereomeric Ratio (endo:exo) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to RT | Major:Minor (Primarily endo) | [2] |
| Lithium Aluminum Hydride (LiAlH₄) | Not specified | Not specified | Data not available in searched literature | |
| Ruthenium Complex¹ | Isopropyl Alcohol | Room Temp. | 99.3:0.7 | [1] |
| Sodium Metal | 1-Pentanol | Reflux | Primarily exo | [2] |
¹Catalyst: RuCl₂[(S)-binap][(R)-iphan] with H₂ gas (50 atm)
Experimental Protocols
Protocol 1: Predominantly endo-Alcohol Synthesis via Sodium Borohydride Reduction[2]
-
Preparation: Dissolve this compound (25.00 g, 0.11 mol) in methanol (130 mL) in a suitable flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by carefully adding acetone (10 mL).
-
Workup:
-
Remove the volatile solvents under reduced pressure.
-
Dissolve the resulting solid in water (110 mL).
-
Extract the aqueous solution with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
Protocol 2: High endo-Selectivity via Catalytic Hydrogenation[1]
-
Preparation: In a suitable pressure reactor, dissolve this compound in isopropyl alcohol.
-
Catalyst Addition: Add the ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan]) and potassium t-butoxide. The substrate-to-catalyst ratio should be approximately 1000:1.
-
Reaction: Pressurize the reactor with hydrogen gas to 50 atm. Stir the reaction mixture at room temperature for 16 hours.
-
Workup:
-
Carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product with a high endo:exo ratio.
-
Purify further by column chromatography if necessary.
-
Visualizations
Experimental Workflow: NaBH₄ Reduction
Caption: Workflow for the reduction of this compound using NaBH₄.
Troubleshooting Logic: Low Diastereoselectivity
References
Technical Support Center: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Purification
This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the purification of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark red or orange oil. Is this normal, and how can I remove the color?
A1: Yes, it is common for the crude product of the Mannich reaction used to synthesize this compound to be a red or orange oil.[1][2] This coloration is likely due to polymeric byproducts or other impurities formed during the reaction. Purification via silica gel chromatography is typically effective in removing these colored impurities, yielding a pale orange or light-yellow solid.[1][2][3]
Q2: I'm observing significant tailing or streaking of my compound during silica gel chromatography. What is causing this and how can I fix it?
A2: Tailing is a common issue when purifying amines on standard silica gel. The basic nature of the amine leads to strong interactions with the acidic silanol groups on the silica surface, causing poor separation and band shape. To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Use amine-functionalized silica: For particularly challenging separations, using a pre-treated, amine-functionalized silica gel can provide a more inert stationary phase.
Q3: How do I effectively remove unreacted benzylamine from my product?
A3: Unreacted benzylamine can often be removed during the aqueous work-up. Benzylamine is basic and can be extracted into an acidic aqueous solution. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the benzylamine, making it water-soluble and drawing it into the aqueous phase. However, be aware that your product is also a tertiary amine and may also be extracted if the pH is too low. Careful pH control is necessary. Alternatively, silica gel chromatography is effective at separating the more polar benzylamine from the desired product.
Q4: Can I purify this compound by recrystallization instead of chromatography?
A4: While chromatography is the most commonly reported method for purification, recrystallization may be possible if the crude product is sufficiently pure. The product has been described as a solid after chromatographic purification.[1][2] Suitable solvent systems for recrystallization of bicyclic ketones could include mixed solvent systems like hexane/ethyl acetate or methanol/water. However, given the often oily and impure nature of the crude product, direct crystallization may be challenging without a preliminary chromatographic purification step.
Q5: What are the expected yields and purity for this purification?
A5: The reported yields for the synthesis and purification of this compound can vary. One detailed procedure reports a yield of 57% for the crude product, with purity determined by quantitative NMR and HPLC.[3] Another source reports a 54% yield of a pale orange solid after chromatography.[1][2] Purity of over 95% is achievable with careful chromatography.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Chromatography | The product is sticking to the silica gel column due to its basicity. | 1. Add 0.1-1% triethylamine or a few drops of ammonia to the eluent to reduce interactions with the silica. 2. Perform a "dry load" of the sample onto the column to minimize streaking and potential decomposition. 3. Use a less acidic stationary phase, such as alumina or amine-treated silica gel. |
| Product is still colored after chromatography | Co-eluting colored impurities. | 1. Adjust the polarity of the eluent system. A less polar system may provide better separation from more polar impurities. 2. Consider a pre-treatment of the crude material with activated carbon before chromatography. 3. Ensure the silica gel is of high quality and the column is packed properly to maximize resolution. |
| Multiple spots on TLC close to the product spot | Presence of structurally similar byproducts from the Mannich reaction. | 1. Optimize the TLC solvent system to achieve better separation between the spots. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/acetone). 2. Use a longer chromatography column to improve resolution. 3. Consider a different purification technique, such as preparative HPLC, if high purity is required and column chromatography is insufficient. |
| The purified product is an oil instead of a solid | Residual solvent or persistent impurities preventing crystallization. | 1. Ensure all solvent has been removed under high vacuum. Gentle heating may aid in the removal of high-boiling point solvents. 2. Try triturating the oil with a non-polar solvent like cold hexanes or pentane to induce solidification. 3. Re-purify a small sample by chromatography to see if a purer fraction solidifies. |
Data Presentation
| Purification Method | Eluent/Solvent System | Yield | Purity | Physical Appearance | Reference |
| Silica Gel Chromatography | Dichloromethane:Methanol (49:1, v/v) | 54% | Not specified | Pale orange solid | [1][2] |
| Silica Gel Chromatography | Not specified in detail, but part of a multi-step synthesis | 57% (crude) | >95% (by HPLC and qNMR) | Not specified | [3] |
| Silica Gel Chromatography (for a derivative) | Ethyl acetate | Not applicable | >99% | White solid | [3] |
Experimental Protocols
Silica Gel Column Chromatography Protocol
This protocol is adapted from established procedures for the purification of this compound.[1][2]
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
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Pack the column by pouring the slurry and allowing the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound (red/orange oil) in a minimal amount of the initial eluent or dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a relatively non-polar solvent system, such as 100% dichloromethane or a high hexane content ethyl acetate/hexane mixture.
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol or ethyl acetate. For example, start with 100% dichloromethane and gradually increase the methanol content to 1-2%.
-
To prevent tailing, it is highly recommended to add 0.1-1% triethylamine to the eluent system.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product, which should be a pale orange or light-yellow solid.
-
Visualizations
References
Technical Support Center: Optimization of Mannich Reaction for 9-azabicyclo[3.3.1]nonan-3-ones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones via the Mannich reaction.
Troubleshooting Guide
This section addresses common problems encountered during the Mannich reaction for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low to no yield of the desired 9-azabicyclo[3.3.1]nonan-3-one?
Possible Causes and Solutions:
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Inappropriate Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal for the specific substrates.
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Solution: A systematic optimization of reaction parameters is crucial. For intramolecular Mannich cyclization, L-proline has been shown to be an effective organocatalyst.[1][2] In other approaches, a mixture of ammonium acetate and acetic acid at elevated temperatures (e.g., 75 °C) has proven successful.[2] For the classical Robinson-Schöpf type synthesis, precise pH control and temperature management are critical.[3]
-
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Low Reactivity of Precursors: The starting materials, such as the amine or the carbonyl compound, may not be sufficiently reactive under the applied conditions.
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Side Reactions: Competing reactions, such as self-condensation of the carbonyl compound (an aldol reaction) or polymerization of formaldehyde, can reduce the yield of the target product.[4][7]
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Solution: Carefully control the stoichiometry of the reactants. Using the amine as a limiting reagent can sometimes minimize side reactions. The order of addition of reagents can also be critical; for example, generating the iminium ion in situ before adding the enolizable component is a common strategy.[5][8]
-
-
Product Degradation: The bicyclic product might be unstable under the reaction or work-up conditions.
-
Solution: Employ milder reaction conditions and work-up procedures. For instance, avoiding strong acids or bases during extraction and purification can prevent product decomposition.[3]
-
Question 2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?
Possible Causes and Solutions:
-
Lack of Regio- or Stereoselectivity: In cases of unsymmetrical ketones or substituted amines, multiple isomers can be formed.
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Formation of Bis-Mannich Products: If the carbonyl compound has acidic protons on both α-carbons, a second Mannich reaction can occur.
-
Solution: Use a blocking group on one of the α-positions or carefully control the stoichiometry to favor the mono-adduct.
-
-
Chalcone Formation: In some three-component reactions, the formation of chalcone byproducts can be a competing pathway.[9]
-
Solution: Optimizing the mole ratios of the reactants can suppress chalcone formation. For instance, using an excess of ammonium acetate relative to the ketone has been reported to be effective.[9]
-
Question 3: The intramolecular Mannich cyclization is not proceeding as expected. What factors should I investigate?
Possible Causes and Solutions:
-
Incorrect Precursor Synthesis: The acyclic amino diketone precursor may not have been synthesized correctly or may be impure.
-
Solution: Verify the structure and purity of the precursor using analytical techniques such as NMR and mass spectrometry before proceeding with the cyclization step.
-
-
Ineffective Catalyst or Conditions for Cyclization: The chosen conditions may not be suitable for promoting the intramolecular reaction.
-
Solution: For the cyclization of amino diketone derivatives, treatment with a solution of hydrogen chloride in diethyl ether followed by L-proline organocatalysis in methanol has been reported to be effective.[1][2] Alternatively, ammonium acetate and acetic acid at 75 °C can also facilitate this transformation, although yields may vary depending on the substrate.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones via a Mannich reaction?
A1: The synthesis often involves a three-component reaction between a source of ammonia (like ammonium acetate or benzylamine), a dicarbonyl compound or its equivalent (such as glutaraldehyde and acetonedicarboxylic acid), and a ketone.[3][9] Alternatively, an intramolecular Mannich reaction can be employed, starting from a suitably substituted acyclic amino diketone.[1][2]
Q2: What are the key reaction parameters to control for a successful Mannich reaction?
A2: The key parameters include temperature, pH, solvent, and the choice of catalyst. For the Robinson-Schöpf type synthesis, maintaining a temperature below 5 °C during the initial stages and controlling the pH is crucial for good yields.[3] For organocatalyzed intramolecular cyclizations, the choice of catalyst (e.g., L-proline) and solvent (e.g., methanol) are critical.[1][2]
Q3: How can I monitor the progress of the Mannich reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.[3]
Q4: Are there any "green" or more environmentally friendly approaches to this reaction?
A4: Yes, research into greener synthetic methodologies is ongoing. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times.[9] The use of water as a solvent and biodegradable catalysts are also areas of active investigation in Mannich reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Mannich Cyclization of Amino Diketone Derivatives
| Catalyst/Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
| L-proline | Methanol | Not Specified | 55-77 | [1][2] |
| Ammonium acetate / Acetic acid | Not Specified | 75 | 63 | [2] |
Table 2: Optimized Conditions for a Three-Component Mannich Reaction to form 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones
| Reactant Mole Ratio (Ketone:Aldehyde:Ammonium Acetate) | Temperature (°C) | Solvent | Yield (%) | Reference |
| 1 : 2 : 1.5 | 30-35 | Alcohol | Not Specified | [9] |
Experimental Protocols
Protocol 1: L-proline Organocatalyzed Intramolecular Mannich Cyclization [1][2]
-
Amine Hydrochloride Formation: Dissolve the amino diketone derivative in methanol. Add a solution of hydrogen chloride in diethyl ether and stir to form the free amine hydrochloride.
-
Cyclization: To the solution containing the amine hydrochloride, add L-proline. Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Three-Component Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [3]
-
Initial Setup: In a jacketed, round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water and benzylamine. Cool the reactor jacket to 0–10 °C.
-
Acidification: Slowly add 18% sulfuric acid over 1 hour while maintaining the internal temperature at 4–8 °C.
-
Addition of Reagents: Add 50% aqueous glutaraldehyde followed by acetonedicarboxylic acid while keeping the temperature below 5 °C.
-
Buffering and Reaction: Add a 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Work-up: Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE to remove organic impurities. Adjust the aqueous layer to pH 8 with 20% sodium carbonate and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate in vacuo, and purify the residue as necessary.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. orgsyn.org [orgsyn.org]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemijournal.com [chemijournal.com]
Technical Support Center: 9-Azabicyclo[3.3.1]nonane Synthesis
Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthetic routes. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 9-azabicyclo[3.3.1]nonane, and what are their reported yields?
A1: Several synthetic routes to 9-azabicyclo[3.3.1]nonane and its derivatives have been reported. The choice of route often depends on the desired substitution pattern and available starting materials. A common approach involves the condensation of a primary amine, glutaraldehyde, and acetonedicarboxylic acid. Another method utilizes the double substitution reaction of a cis-ditosylate derived from 1,5-cyclooctadiene.
| Route | Key Intermediates | Reported Yield | Reference |
| Robinson-Schöpf type condensation | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 54-57% | [1][2][3] |
| From 1,5-cyclooctadiene | N-toluenesulfonyl-9-azabicyclo[3.3.1]nonane | 44% | [4] |
| Hydrogenation of olefin precursor | 9-Azabicyclo[3.3.1]nonane | 93% | [1] |
| Deprotection of N-p-toluenesulfonyl group | 9-Azabicyclo[3.3.1]nonane | 36% | [4] |
Q2: My yield of this compound is consistently low. What are the potential causes and solutions?
A2: Low yields in the synthesis of this compound via the Robinson-Schöpf type condensation can be attributed to several factors:
-
Variable quality of starting materials: The purity of reagents, particularly glutaraldehyde and acetonedicarboxylic acid, can significantly impact the reaction outcome.[1] It is advisable to use high-purity reagents.
-
Reaction temperature: Running the reaction at temperatures above 30°C should be avoided due to the potential for rapid decomposition of intermediates.[1]
-
pH control: Maintaining the appropriate pH throughout the reaction is crucial for efficient cyclization.
Q3: I am struggling with the deprotection of the N-benzyl group. What are the recommended conditions?
A3: The removal of the N-benzyl protecting group is typically achieved through catalytic hydrogenation. A common method involves using Palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[2][3] The reaction is usually carried out in a solvent like ethanol, sometimes with the addition of an acid such as hydrochloric acid to facilitate the reaction.
Troubleshooting Guides
Issue 1: Low Yield in the Initial Condensation Reaction
Symptoms:
-
The isolated yield of the initial bicyclic ketone (e.g., this compound) is significantly lower than reported values.
-
A complex mixture of products is observed by TLC or NMR analysis of the crude product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Reagents | Use freshly opened or purified glutaraldehyde and acetonedicarboxylic acid. The quality of these starting materials is known to affect yields.[1] |
| Incorrect Reaction Temperature | Maintain the reaction temperature below 30°C, especially during the initial addition of reagents, to prevent side reactions.[1] |
| Suboptimal pH | Carefully monitor and adjust the pH of the reaction mixture as specified in the protocol. |
| Inefficient Stirring | Ensure vigorous and efficient stirring of the reaction mixture to promote proper mixing of the reactants. |
Issue 2: Incomplete Deprotection or Side Reactions during Hydrogenation
Symptoms:
-
The starting N-protected 9-azabicyclo[3.3.1]nonane derivative is still present after the reaction.
-
Formation of byproducts is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation. |
| Insufficient Hydrogen Pressure | Ensure the reaction is performed under an adequate pressure of hydrogen, as specified in the literature (e.g., 50 psi).[1] |
| Inappropriate Solvent or Additives | The choice of solvent (e.g., ethanol) and the presence of an acid (e.g., HCl) can influence the reaction rate and selectivity.[2][3] Optimize these conditions if necessary. |
| Reaction Time | The reaction may require an extended period to go to completion. Monitor the reaction progress by TLC or GC until the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
-
To a cooled (0-10°C) solution of benzylamine (0.9 equivalents) in water, slowly add 18% sulfuric acid (0.65 equivalents) while maintaining the temperature between 4-8°C.
-
To this mixture, add 50% aqueous glutaraldehyde (1.0 equivalent) followed by acetonedicarboxylic acid (1.0 equivalent) while keeping the temperature below 5°C.
-
Add a 9% sodium acetate solution (0.4 equivalents) over 1.5 hours.
-
Age the reaction mixture at 5°C for 20 hours and then at 25°C for 20 hours.
-
After reaction completion, adjust the pH and extract the product with an organic solvent.
-
The crude product can be purified by column chromatography.
Protocol 2: Deprotection of N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane
This protocol is based on a literature method.[4]
-
To a stirred solution of N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane in methanol, add magnesium turnings in one portion at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with concentrated hydrochloric acid and concentrate in vacuo.
-
Dilute the residue with water and wash with dichloromethane.
-
Adjust the aqueous layer to pH 12 with 1N NaOH and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Visualizations
Caption: A simplified workflow for the synthesis of 9-azabicyclo[3.3.1]nonane.
Caption: A troubleshooting guide for addressing low yields in the synthesis.
References
Formation of byproducts in the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the formation of byproducts and offering potential solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Action(s) |
| BYPROD-001 | Low yield of the desired product with significant amounts of a lower molecular weight byproduct. | Incomplete second Mannich reaction leading to the formation of a mono-Mannich addition product. | - Ensure the reaction is stirred for the recommended duration to allow for the second ring closure. - Verify the stoichiometry of the reactants; an excess of benzylamine or glutaraldehyde could favor the mono-adduct. - Optimize the pH of the reaction mixture; the double Mannich reaction is sensitive to pH. |
| BYPROD-002 | Presence of a high molecular weight, polymeric, or tar-like substance in the crude product. | Self-condensation of glutaraldehyde, which is prone to polymerization under basic or acidic conditions. | - Maintain the reaction temperature as specified in the protocol; higher temperatures can accelerate polymerization. - Control the rate of addition of reagents to avoid localized high concentrations. - Ensure the pH is maintained within the optimal range for the Mannich reaction, as strong acids or bases can catalyze glutaraldehyde polymerization. |
| BYPROD-003 | Formation of a byproduct with a mass corresponding to the addition of more than one benzylamine moiety. | Since benzylamine is a primary amine, the initial product can potentially react further with the starting materials.[1] | - Use a slight excess of glutaraldehyde and 3-oxopentanedioic acid relative to benzylamine to drive the reaction to the desired product. - Control the reaction temperature to minimize side reactions. |
| BYPROD-004 | The crude product is difficult to purify, with multiple spots observed on TLC close to the product spot. | - Inefficient decarboxylation of the intermediate tropinonedicarboxylic acid. - Formation of various stereoisomers or related bicyclic compounds. | - Ensure the acidification step for decarboxylation is carried out effectively. - Optimize purification techniques, such as using a different solvent system for column chromatography or considering recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Robinson-Schöpf reaction, which involves a double Mannich condensation.[2] The reaction proceeds through the formation of an iminium ion from benzylamine and glutaraldehyde, followed by two successive intramolecular Mannich-type reactions with 3-oxopentanedioic acid, which then decarboxylates to form the bicyclic ketone.[2]
Q2: Why is pH control so critical in this synthesis?
A2: The Robinson-Schöpf reaction is highly pH-dependent. The initial Mannich reaction requires a neutral to slightly acidic pH to facilitate iminium ion formation without causing excessive self-condensation of glutaraldehyde. Subsequent cyclization and decarboxylation steps also have specific pH optima. Operating outside the optimal pH range can lead to a significant increase in byproduct formation and a lower yield of the desired product.[3]
Q3: My reaction has a very low yield. What are the first things I should check?
A3: For low yields, first verify the purity of your starting materials, especially the glutaraldehyde, which can polymerize on storage. Ensure accurate stoichiometry of the reactants. Reaction temperature and time are also critical; ensure they are maintained as per the protocol. Finally, review your workup procedure, as product loss can occur during extraction and purification steps.[4]
Q4: Can I use a different amine instead of benzylamine?
A4: Yes, the Robinson-Schöpf reaction is versatile and can be performed with other primary amines. However, the reaction conditions may need to be re-optimized for different amines, and the nature of the byproducts may change.
Q5: What is the purpose of using 3-oxopentanedioic acid (acetonedicarboxylic acid)?
A5: 3-Oxopentanedioic acid serves as the central three-carbon component in the formation of the bicyclic ring. Its two carboxylic acid groups activate the central methylene group for the Mannich reaction and are subsequently removed through decarboxylation to yield the final ketone product.[5]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Benzylamine hydrochloride
-
3-Oxopentanedioic acid (Acetonedicarboxylic acid)
-
Sodium acetate
-
5N Hydrochloric acid
-
4N Sodium hydroxide
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine glutaraldehyde and benzylamine hydrochloride in water and cool the mixture to 0°C.
-
Slowly add 3-oxopentanedioic acid to the cooled mixture.
-
Add an aqueous solution of sodium acetate. A precipitate may form.
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
Cool the mixture to room temperature and let it stand for 24 hours.
-
Acidify the reaction mixture to pH 2 with 5N hydrochloric acid.
-
Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer to pH 12 with 4N sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (e.g., 49:1 v/v) eluent to afford this compound as a solid.
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis.
Byproduct Formation Pathways
Caption: Potential pathways for byproduct formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
Technical Support Center: Production of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method is a one-pot Robinson-Schöpf type condensation reaction. This involves the reaction of benzylamine, glutaraldehyde, and a C3-dianion equivalent, typically acetone dicarboxylic acid or its esters.[1][2]
Q2: What are the critical parameters to control during the Robinson-Schöpf condensation for this synthesis?
A2: Temperature control is crucial; the reaction is typically initiated at low temperatures (0–10°C) and maintained at a specific temperature profile (e.g., 5°C for 20 hours, then 25°C for 20 hours) to manage the exothermic nature of the reaction and minimize side-product formation.[1] The rate of addition of reagents, particularly sulfuric acid and sodium acetate solution, should also be carefully controlled.[1] The pH of the reaction mixture is another critical parameter that needs to be adjusted during the workup to ensure efficient product isolation.[1][2]
Q3: Are there alternative synthetic strategies to the Robinson-Schöpf condensation?
A3: While the Robinson-Schöpf reaction is prevalent, other strategies can be employed. These may include multi-step syntheses involving the formation of the bicyclic core followed by N-benzylation. Catalytic hydrogenation of bicyclic precursors is also a noted method for related structures.
Q4: What are the typical purities and yields one can expect?
A4: With careful execution of the Robinson-Schöpf condensation and subsequent purification, purities of over 98% (by HPLC) can be achieved.[3] Reported yields for the initial synthesis and purification step are in the range of 54-57%.[1][2]
Troubleshooting Guide
Low Yield
| Potential Cause | Suggested Action |
| Decomposition of Acetone Dicarboxylic Acid | Use fresh, high-purity acetone dicarboxylic acid. Avoid prolonged storage and exposure to heat or moisture. Consider in-situ generation or using a more stable derivative if issues persist. One of the major challenges can be the facile decomposition of acetone dicarboxylic acid.[1] |
| Suboptimal Reaction Temperature | Ensure precise temperature control throughout the reaction. Use a jacketed reactor with a recirculating chiller to maintain the recommended temperature profile (e.g., initial cooling to 0-10°C, followed by aging at 5°C and then 25°C).[1] |
| Incorrect pH during Reaction and Workup | Monitor and adjust the pH of the reaction mixture as specified in the protocol. Acidic conditions are required for the condensation, while a basic pH is necessary for extraction of the free base.[1][2] |
| Inefficient Extraction | Use the recommended solvent for extraction, such as methyl tert-butyl ether (MTBE) or dichloromethane.[2][3] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Product Precipitation and Loss | The formation of a thick precipitate has been observed.[2] Ensure adequate stirring to maintain a homogenous mixture. During workup, ensure the product is fully dissolved in the extraction solvent before separating the layers. |
Product Purity Issues
| Potential Cause | Suggested Action |
| Incomplete Reaction | Monitor the reaction progress using a suitable analytical technique like HPLC to ensure the complete consumption of starting materials.[1] |
| Formation of Side Products | Strict adherence to the recommended temperature profile and reagent addition rates can minimize the formation of byproducts. |
| Inefficient Purification | Silica gel chromatography is a common purification method.[2][3][4] Ensure proper selection of the mobile phase (e.g., dichloromethane:methanol) and an appropriate silica-to-product ratio for optimal separation.[2][4] For larger scales, consider alternative purification methods like crystallization or distillation under reduced pressure if applicable. |
| Contamination with Starting Materials | During workup, ensure thorough washing of the organic extracts to remove unreacted starting materials and water-soluble impurities. |
Experimental Protocols
Synthesis of this compound via Robinson-Schöpf Condensation
This protocol is adapted from a published procedure.[1]
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetone dicarboxylic acid
-
Sulfuric acid (18% solution)
-
Sodium acetate (9% solution)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Sodium carbonate (20% aqueous solution)
-
Silica gel
-
Sodium sulfate
Procedure:
-
To a jacketed reactor cooled to 0–10°C, add water and benzylamine.
-
Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8°C.
-
Add 50% glutaraldehyde, followed by acetone dicarboxylic acid, while keeping the temperature below 5°C.
-
Add 9% sodium acetate solution over 1.5 hours.
-
Age the reaction mixture at 5°C for 20 hours, then at 25°C for 20 hours. Carbon dioxide evolution may be observed.
-
Adjust the pH to 2 with 18% sulfuric acid.
-
Extract the aqueous layer with MTBE three times and discard the organic layers.
-
To the aqueous layer, add heptane and silica gel.
-
Adjust the pH to 8 with 20% sodium carbonate solution.
-
Separate the layers and dry the organic layer over sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Stereocontrol in Reactions of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Welcome to the technical support center for troubleshooting stereocontrol in reactions involving 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of stereospecific derivatives of this key bicyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the expected stereochemical outcomes for the reduction of this compound?
The reduction of this compound typically yields a mixture of two diastereomeric alcohols: endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol and exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome. The bulky benzyl group on the nitrogen atom influences the conformational equilibrium of the bicyclic system, which in turn affects the accessibility of the carbonyl faces to the reducing agent.
Q2: Which diastereomer, endo or exo, is generally favored?
In most common reduction reactions, the endo-alcohol is the major product. This is attributed to the steric hindrance posed by the bicyclic ring structure, which favors the hydride attack from the less hindered exo face, leading to the formation of the endo-alcohol.
Q3: Can I selectively synthesize the exo-alcohol?
Yes, selective synthesis of the exo-alcohol is possible, although it often requires specific, more sterically demanding reagents or different reaction conditions compared to the synthesis of the endo-isomer.
Q4: What are the key factors that influence the diastereoselectivity of these reactions?
The primary factors influencing diastereoselectivity are:
-
The choice of reducing agent: Bulky reducing agents may exhibit different facial selectivity compared to smaller ones.
-
Reaction temperature: Lower temperatures generally lead to higher stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
-
Additives: The presence of Lewis acids or other additives can alter the stereochemical course of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stereoselective reduction of this compound.
Problem 1: Low Diastereoselectivity (Formation of an Endo/Exo Mixture)
Question: I am trying to synthesize the endo-alcohol, but I am getting a significant amount of the exo-isomer. How can I improve the selectivity?
Answer:
Low diastereoselectivity in favor of the endo-alcohol is a common issue. Here are several strategies to enhance the formation of the desired endo product:
-
Choice of Reducing Agent: Standard hydride reagents like sodium borohydride (NaBH₄) in protic solvents like methanol or ethanol generally provide good selectivity for the endo-isomer.[1] If you are using a more reactive or bulkier hydride, consider switching to NaBH₄. Catalytic hydrogenation using specific ruthenium catalysts has been shown to provide excellent endo-selectivity.[2][3]
-
Temperature Control: Perform the reaction at lower temperatures. Cooling the reaction mixture to 0 °C or even -78 °C can significantly enhance the diastereoselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the conformational equilibrium of the bicyclic ketone. Experiment with different solvents to find the optimal conditions for your specific reducing agent.
Troubleshooting Workflow for Low Endo-Selectivity
Caption: Troubleshooting workflow for improving endo-selectivity.
Problem 2: Preferential Formation of the Endo-Alcohol When the Exo-Isomer is Desired
Question: My reaction is yielding the endo-alcohol as the major product, but my target is the exo-isomer. What conditions favor the formation of the exo-alcohol?
Answer:
To favor the formation of the exo-alcohol, you need to overcome the inherent steric bias of the molecule. This can be achieved by:
-
Using a Bulky Reducing Agent: Sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to favor attack from the more open endo face of the carbonyl, leading to the exo-alcohol.
-
Dissolving Metal Reductions: A specific method involving the use of sodium metal in refluxing 1-pentanol has been reported to produce the exo-alcohol.[4] This method likely proceeds through a different mechanism than hydride reduction.
Data on Stereoselective Reductions
| Reducing Agent/Catalyst | Solvent | Temperature | Product Ratio (endo:exo) | Yield (%) |
| RuCl₂[(S)-binap][(R)-iphan] / H₂ | Isopropanol | Room Temp | 99.3 : 0.7 | 99.7 |
| RuCl₂(Ph₂PCH₂CH₂NH₂)₂ / H₂ | Isopropanol | 25 °C | 98.4 : 1.6 | 99.7 |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to RT | Predominantly endo | Not specified |
| Sodium (Na) | 1-Pentanol | Reflux | Predominantly exo | 96 |
Data compiled from patents EP3042902A1 and US7868017B2.[1][2][3][4]
Experimental Protocols
Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Sodium Borohydride Reduction
This protocol is adapted from established procedures for the selective synthesis of the endo-alcohol.[1][4]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (e.g., 25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cool the solution to 0 °C using an ice bath.
-
Under a nitrogen atmosphere, add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes, ensuring the temperature remains low.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[4]
-
Quench the reaction by slowly adding acetone (10 mL).
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[4]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[4]
Experimental Workflow for Endo-Alcohol Synthesis
Caption: Workflow for the synthesis of the endo-alcohol.
Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Dissolving Metal Reduction
This protocol describes a method to obtain the exo-isomer.[4]
Materials:
-
This compound
-
1-Pentanol
-
Sodium metal
-
5N Hydrochloric acid (HCl)
-
10N Potassium hydroxide (KOH)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
In a flask equipped with a reflux condenser, dissolve this compound (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) and heat to reflux.[4]
-
Carefully add sodium metal (1.6 g, 69.8 mmol) portion-wise to the refluxing solution.[4]
-
Continue heating at reflux for 2 hours.[4]
-
Cool the reaction mixture to room temperature and add 5N aqueous HCl (50 mL).
-
Separate the aqueous layer and extract the organic phase with additional 5N aqueous HCl (5 x 50 mL).[4]
-
Wash the combined aqueous extracts with diethyl ether (3 x 70 mL).[4]
-
Basify the aqueous layer by adding 10N aqueous KOH to reach pH 8, followed by the addition of saturated aqueous K₂CO₃.[4]
-
Extract the aqueous mixture with dichloromethane (5 x 40 mL).[4]
-
Wash the combined organic phase with brine (60 mL), dry over Na₂SO₄, and concentrate in vacuo to yield exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[4]
Logical Relationship for Diastereomer Selection
Caption: Decision path for selecting the desired diastereomer.
References
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 3. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 4. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
Stability issues of 9-azabicyclo[3.3.1]nonane derivatives during workup
Welcome to the technical support center for 9-azabicyclo[3.3.1]nonane derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during the workup and purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: My 9-azabicyclo[3.3.1]nonane derivative appears to be degrading during aqueous workup. What is the most likely cause?
A1: The stability of the 9-azabicyclo[3.3.1]nonane core is highly sensitive to pH. Both strongly acidic and strongly basic conditions can lead to degradation. Under acidic conditions, protonation of the bridgehead nitrogen can facilitate ring-opening or rearrangement reactions. In contrast, strongly basic conditions, especially at elevated temperatures, can promote elimination reactions, particularly if the nitrogen is quaternized (Hofmann elimination). It is crucial to maintain careful control over pH throughout the workup process. For example, in some syntheses, quenching of a reaction is followed by adjusting the pH to a weakly acidic range (e.g., pH 5-6) before subsequent extraction and basification (e.g., pH 11-12) for final product isolation.[1]
Q2: I am observing significant streaking and poor recovery of my compound during silica gel chromatography. What can I do to improve this?
A2: The basicity of the nitrogen atom in the 9-azabicyclo[3.3.1]nonane scaffold leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause streaking, irreversible adsorption, and on-column degradation. To mitigate these issues, it is recommended to use a mobile phase containing a basic modifier. Common choices include adding a small percentage of triethylamine (0.1-2.0%) or ammonia in methanol (1-10% of a methanolic ammonia solution in dichloromethane) to the eluent.[2] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be beneficial for the purification of these basic compounds.
Q3: Can ester or amide functionalities on my 9-azabicyclo[3.3.1]nonane derivative be hydrolyzed during workup?
A3: Yes, ester and amide groups are susceptible to hydrolysis under both acidic and basic aqueous workup conditions. If your derivative contains such functional groups, it is advisable to use mild workup conditions. This includes using saturated sodium bicarbonate solution for neutralization of acids instead of stronger bases, and avoiding prolonged exposure to strongly acidic or basic aqueous layers. If hydrolysis remains an issue, consider protecting these functional groups or using non-aqueous workup procedures where possible.
Q4: My N-substituted 9-azabicyclo[3.3.1]nonane derivative seems to be undergoing a side reaction upon heating. What could be happening?
A4: If your derivative has a quaternary ammonium salt at the 9-position (e.g., from N-alkylation), it may be susceptible to Hofmann elimination upon heating in the presence of a base.[3][4][5] This reaction results in the formation of an alkene through the elimination of the amine. The Hofmann rule predicts that the least substituted alkene will be the major product.[3][4] To avoid this, it is recommended to keep temperatures low during workup and purification, especially when the compound is in a basic environment.
Troubleshooting Guides
Issue 1: Product Loss During Acidic Wash
Symptoms:
-
Low recovery of the desired product after an acidic wash step in the extraction procedure.
-
Presence of unexpected, more polar byproducts in the aqueous layer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Protonation and high water solubility | The protonated form of the basic 9-azabicyclo[3.3.1]nonane derivative is likely highly soluble in the aqueous acidic phase. Ensure the subsequent basification step is sufficient to deprotonate the amine fully (pH > 10) before re-extraction with an organic solvent. |
| Acid-catalyzed ring opening or rearrangement | The bicyclic core may be unstable to prolonged exposure to strong acids. Minimize contact time with the acidic phase. Use weaker acids for washing (e.g., dilute acetic acid or ammonium chloride solution) instead of strong mineral acids like HCl or H2SO4. A Beckmann rearrangement of related bicyclo[3.3.1]nonane oximes under acidic conditions has been reported, suggesting the potential for skeletal rearrangements.[6] |
Issue 2: Degradation on Silica Gel Column Chromatography
Symptoms:
-
Significant streaking of the product spot on TLC plates.
-
A colored baseline or multiple decomposition spots on the TLC plate after spotting the purified fractions.
-
Low overall yield after column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong interaction with acidic silica | The basic nitrogen atom interacts strongly with the acidic silanol groups of the silica gel, leading to poor chromatography and potential degradation. |
| Solution 1: Mobile Phase Modification: Add a basic modifier to your eluent system. A common practice is to add 0.1-2.0% triethylamine (Et3N) or a small amount of aqueous ammonia to the mobile phase.[2] | |
| Solution 2: Use of Alternative Stationary Phases: Consider using neutral or basic alumina, or a deactivated silica gel.[7][8] | |
| Solution 3: "Dry Loading": Pre-adsorb your crude product onto a small amount of silica or celite before loading it onto the column. This can sometimes minimize direct contact of the concentrated product with the bulk silica at the top of the column.[9] |
Experimental Protocols
Protocol 1: General Workup Procedure for 9-Azabicyclo[3.3.1]nonane Derivatives
This protocol provides a general guideline for the aqueous workup of a reaction mixture containing a basic 9-azabicyclo[3.3.1]nonane derivative.
-
Quenching: Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate or ammonium chloride at 0 °C with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Brine (to facilitate phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Acid-Base Extraction (Optional, for purification):
-
Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl).
-
Separate the aqueous layer, cool it to 0 °C, and basify with a strong base (e.g., 6M NaOH) to a pH > 11.
-
Extract the liberated free base with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the purified amine.
-
Protocol 2: Flash Column Chromatography of Basic 9-Azabicyclo[3.3.1]nonane Derivatives
This protocol describes a method for purifying basic 9-azabicyclo[3.3.1]nonane derivatives using flash column chromatography with a modified mobile phase.
-
TLC Analysis: Develop a suitable solvent system for your compound using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Add 0.5% triethylamine to the developing solvent to assess its effect on the Rf and spot shape.
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pack the column with the slurry.
-
Equilibrate the column by running several column volumes of the initial mobile phase (e.g., hexanes/ethyl acetate mixture with 0.5% triethylamine) through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Concentration:
-
Combine the fractions containing the pure product.
-
Concentrate the combined fractions under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
-
Visualizations
Caption: General experimental workflow for the workup and purification of 9-azabicyclo[3.3.1]nonane derivatives.
Caption: Troubleshooting decision tree for stability issues with 9-azabicyclo[3.3.1]nonane derivatives.
References
- 1. orgsyn.org [orgsyn.org]
- 2. silicycle.com [silicycle.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Tale of Two Scaffolds: 9-Azabicyclo[3.3.1]nonane and Tropane in Modern Drug Design
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the myriad of bicyclic structures employed in medicinal chemistry, the 9-azabicyclo[3.3.1]nonane (also known as granatane) and the tropane (8-azabicyclo[3.2.1]octane) scaffolds have emerged as versatile frameworks for targeting a wide range of biological entities. This guide provides an objective comparison of these two pivotal scaffolds, supported by experimental data, to inform rational drug design.
The tropane skeleton is a well-established pharmacophore, famously present in natural products like atropine and cocaine, and has been extensively utilized in the development of anticholinergic agents and monoamine transporter inhibitors.[1] The 9-azabicyclo[3.3.1]nonane scaffold, a structural homolog of tropane with an additional carbon in one of the bridges, offers a distinct conformational landscape and has been explored for its potential in targeting various receptors, including monoamine transporters and sigma receptors.[2][3] While structurally similar, the subtle difference in their bicyclic framework can lead to significant variations in physicochemical properties and pharmacological activity.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule, such as its basicity (pKa) and lipophilicity (logP), are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While a systematic, head-to-head comparison of a wide range of structurally analogous derivatives is limited in the published literature, we can infer general trends from available data on bicyclic amines.
The pKa of the tertiary amine is a key feature of both scaffolds, influencing their ionization state at physiological pH. The conformational differences between the two ring systems can subtly affect the accessibility of the nitrogen lone pair and thus its basicity. Similarly, the logP, a measure of a compound's lipophilicity, is influenced by the overall shape and surface area of the molecule. The larger 9-azabicyclo[3.3.1]nonane scaffold may exhibit different lipophilicity compared to the more compact tropane framework, which can impact its ability to cross cellular membranes, including the blood-brain barrier.
Table 1: Comparison of Physicochemical Properties
| Property | 9-Azabicyclo[3.3.1]nonane Derivatives | Tropane Derivatives | Key Differences and Implications |
| pKa | Generally expected to be in a similar range to tropanes, but minor differences may arise due to conformational effects on the nitrogen lone pair availability. | The pKa of tropane itself is approximately 10.5. | Subtle shifts in pKa can influence the degree of ionization at physiological pH, affecting receptor interactions and solubility. |
| logP | The larger surface area may lead to altered lipophilicity compared to analogous tropanes. | The logP of tropane is approximately 1.8. | Changes in logP can significantly impact membrane permeability, protein binding, and overall pharmacokinetic profile. |
Note: The exact pKa and logP values are highly dependent on the nature and position of substituents on the bicyclic core.
Pharmacological Profile: A Target-by-Target Comparison
The true divergence between these two scaffolds becomes evident when examining their interaction with various biological targets. The altered geometry and conformational flexibility of the 9-azabicyclo[3.3.1]nonane ring system compared to the tropane scaffold can lead to profound differences in binding affinity and selectivity.
Dopamine Transporter (DAT)
The dopamine transporter is a primary target for drugs of abuse like cocaine and for therapeutic agents used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression. Comparative studies have shown a significant drop in potency for 9-azabicyclo[3.3.1]nonane derivatives at the DAT compared to their tropane counterparts.
Table 2: Comparative Binding Affinity at the Dopamine Transporter (DAT)
| Scaffold | Compound Type | Ki (μM) at DAT | Fold Difference | Reference |
| 9-Azabicyclo[3.3.1]nonane | 9-methyl-3β-phenyl-2-substituted derivatives | 2 - 14 | ~100-fold less potent | [4] |
| Tropane | Cocaine and other tropane analogs | High nanomolar to low micromolar | - | [4] |
This approximate 100-fold decrease in binding affinity suggests that the precise spatial arrangement of pharmacophoric features afforded by the tropane skeleton is crucial for optimal interaction with the DAT binding site.[4]
Sigma Receptors (σ1 and σ2)
Sigma receptors are implicated in a variety of neurological disorders and are a target for the development of novel therapeutics. Interestingly, the expansion of the tropane ring to the 9-azabicyclo[3.3.1]nonane scaffold does not appear to negatively impact binding to sigma-1 and sigma-2 receptors.
Table 3: Comparative Binding Affinity at Sigma Receptors
| Scaffold | Effect on Binding Affinity | Reference |
| 9-Azabicyclo[3.3.1]nonane | No significant alteration in affinity for σ1 and σ2 receptors relative to tropane analogs. | [5] |
| Tropane | Serves as a reference scaffold for sigma receptor ligands. | [5] |
This finding indicates that the binding pockets of sigma receptors can accommodate the slightly larger 9-azabicyclo[3.3.1]nonane framework without a loss of affinity, highlighting a key difference in the structural requirements of these receptors compared to the DAT.
Serotonin Receptors (5-HT)
The impact of the scaffold alteration on serotonin receptor binding appears to be subtype-dependent. While data on the serotonin transporter (SERT) is not directly comparative, a notable difference has been observed for the 5-HT4 receptor.
Table 4: Comparative Binding Affinity at the 5-HT4 Receptor
| Scaffold | Effect on Binding Affinity | Reference |
| 9-Azabicyclo[3.3.1]nonane | Elimination of affinity for the 5-HT4 receptor. | [5] |
| Tropane | Some tropane analogs exhibit affinity for the 5-HT4 receptor. | [5] |
This stark difference in affinity underscores the potential of using the 9-azabicyclo[3.3.1]nonane scaffold to design ligands with improved selectivity by avoiding interactions with the 5-HT4 receptor.
Muscarinic Acetylcholine Receptors (mAChRs)
Tropane alkaloids are classic muscarinic antagonists. Studies exploring 9-azabicyclo[3.3.1]nonane-based muscarinic antagonists have suggested that this scaffold may lead to a reduction in potency at the M3 receptor compared to analogous tropane derivatives.[6] This indicates that the subtle conformational changes imparted by the larger ring system can negatively affect the intricate interactions required for high-affinity binding to muscarinic receptors.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro binding assays.
General Radioligand Receptor Binding Assay
This protocol provides a general framework for competitive radioligand binding assays, which can be adapted for specific receptors like the dopamine transporter, sigma receptors, serotonin transporter, and muscarinic receptors by using the appropriate radioligand, tissue preparation, and incubation conditions.
Experimental Workflow for a Competitive Radioligand Binding Assay
References
- 1. inhn.org [inhn.org]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 9-Azabicyclo[3.3.1]nonane Derivatives
For researchers, scientists, and drug development professionals, the 9-azabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry. Its rigid conformation and versatile substitution patterns have led to the development of potent and selective ligands for a variety of biological targets, offering therapeutic potential in areas such as neurodegenerative diseases, psychiatric disorders, and pain management. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols.
The 9-azabicyclo[3.3.1]nonane core is a key feature in several pharmacologically active compounds, including the antiemetic drug granisetron.[1][2] Its unique three-dimensional structure allows for precise orientation of substituents, leading to high-affinity interactions with specific receptor subtypes. Researchers have extensively explored modifications at various positions of this bicyclic system to optimize potency, selectivity, and pharmacokinetic properties.
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
A significant body of research has focused on 9-azabicyclo[3.3.1]nonane derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative disorders like Alzheimer's disease.[3][4] The α4β2 and α7 subtypes have been of particular interest.
Comparative Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives at nAChR Subtypes
| Compound ID | R1 Substituent | R2 Substituent | α4β2 Ki (nM)[5] | α7 IC50 (nM)[5] | α3β4 Ki (nM)[5] |
| SR16584 | H | Indolin-2-one | 10 | >10,000 | 240 |
| 61 | H | 3-pyridyl | - | 6.3 | - |
| Example Compound A | CH3 | 5-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | 2.2 x 10⁻⁸ M (as Ki) | 1.3 x 10⁻⁴ M (as EC50) | - |
Key SAR Insights for nAChR Ligands:
-
The nature of the substituent at the 3-position of the bicyclic core plays a crucial role in determining affinity and selectivity for different nAChR subtypes.
-
Aromatic and heteroaromatic moieties, such as indolin-2-one and pyridine, have been shown to be favorable for high-affinity binding.[5]
-
The linkage and orientation of these substituents are critical for interacting with the highly conserved aromatic box motif within the nAChR binding site.[6]
Modulating Monoamine Transporters
Derivatives of 9-azabicyclo[3.3.1]nonane have also been investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][8] These transporters are key targets for the treatment of depression, anxiety, and other mood disorders.
Comparative Inhibitory Potency of 9-Azabicyclo[3.3.1]nonane Derivatives at Monoamine Transporters
| Compound ID | 3-Position Substituent | DAT Ki (µM)[9] | SERT IC50 (nM) | NET IC50 (nM) |
| Cocaine Analog 1 | Phenyl | 2-14 | - | - |
| Thio-bridged Aryl Derivative | Arylthio | Modulator of AChRs | - | - |
| Aryloxo Derivative | Aryloxo | - | Potent Inhibitor | Potent Inhibitor |
| Arylamino Derivative | Arylamino | - | Potent Inhibitor | Potent Inhibitor |
Key SAR Insights for Monoamine Transporter Inhibitors:
-
A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives showed significantly lower potency at the DAT compared to cocaine, suggesting that the tropane scaffold of cocaine is more optimal for high-affinity binding.[9]
-
The introduction of 3-aryloxo and 3-arylamino substituents has been a key strategy in developing potent inhibitors of both SERT and NET.[8]
Targeting Sigma Receptors
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.[10]
Comparative Binding Affinities of N-Substituted Derivatives at Sigma Receptors
| Compound ID | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM)[10] |
| Analog 1 | 4-aminobutyl | High Affinity | High Affinity & Selectivity |
| Analog 2 | 6-aminohexyl | High Affinity | High Affinity & Selectivity |
Key SAR Insights for Sigma Receptor Ligands:
-
The length of the N-alkylamino chain significantly influences the affinity and selectivity for the σ2 receptor over the σ1 receptor.[10]
-
Specifically, N-(9-(4-aminobutyl)- and N-(9-(6-aminohexyl)- derivatives demonstrated high affinity and selectivity for σ2 receptors.[10]
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
This protocol is a representative method for determining the binding affinity of test compounds to nAChR subtypes.
-
Cell Culture and Membrane Preparation: HEK (Human Embryonic Kidney) cells stably transfected with the desired human nAChR subtype (e.g., α4β2 or α3β4) are cultured and harvested. The cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.[5]
-
Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Cell membrane preparation
-
A specific radioligand (e.g., [³H]epibatidine) at a concentration near its Kd value.[5]
-
Increasing concentrations of the test compound or a known competitor for determination of non-specific binding (e.g., nicotine or epibatidine).
-
-
Incubation and Filtration: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting and Data Analysis: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The data are analyzed using non-linear regression to determine the Ki or IC50 values.
Monoamine Transporter Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.
-
Cell Culture: Cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are cultured in appropriate media.
-
Uptake Inhibition Assay:
-
Cells are plated in 96-well plates and pre-incubated with various concentrations of the test compounds.
-
A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.
-
The plates are incubated for a short period at 37°C.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
-
Detection and Analysis: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Caption: Downstream signaling cascade of the α7 nAChR.
Experimental Workflow for SAR Studies
Caption: General workflow for SAR-driven drug discovery.
References
- 1. Granisetron: the second serotonin-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2289570A1 - 9-azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ach receptors - Google Patents [patents.google.com]
- 4. CA2289570C - 9-azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ach receptors - Google Patents [patents.google.com]
- 5. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different reducing agents for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals: A guide to the stereoselective reduction of a key synthetic intermediate.
The reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a critical transformation in the synthesis of various biologically active molecules. The resulting amino alcohol, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, exists as two diastereomers: the endo and exo isomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, with different reagents offering distinct advantages in terms of yield and selectivity. This guide provides a comparative analysis of common reducing agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic goals.
Performance Comparison of Reducing Agents
The choice of reducing agent dictates the stereochemical outcome of the reduction of this compound, leading to the preferential formation of either the endo or exo alcohol. Below is a summary of the performance of various reducing agents based on reported experimental data.
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 12 | ~100 (crude) | Predominantly endo |
| Catalytic Hydrogenation (RuCl₂[(S)-binap][(R)-iphan]) | Isopropanol | Room Temp. | 16 | 99.7 | 99.3 : 0.7 |
| Catalytic Hydrogenation (cis-RuCl₂[dppb][Me-bima]) | n-Butanol | Not Specified | 17 | 99 | >99 : 1 |
| Sodium in 1-Pentanol | 1-Pentanol | Reflux (136°C) | 2 | 96 | Predominantly exo |
As the data indicates, both sodium borohydride and catalytic hydrogenation with ruthenium complexes are highly effective in producing the endo isomer with excellent yields. Catalytic hydrogenation, in particular, offers exceptional stereoselectivity. Conversely, the use of a dissolving metal reduction with sodium in 1-pentanol provides a reliable method for obtaining the exo isomer in high yield.
Reaction Pathways and Stereoselectivity
The stereochemical outcome of the reduction is determined by the direction of hydride attack on the carbonyl group. The bicyclic ring system's conformation influences the accessibility of the two faces of the ketone.
Experimental Protocols
Reduction with Sodium Borohydride (endo-selective)
To a solution of this compound (25.00 g, 0.11 mol) in methanol (130 mL) cooled to 0°C under a nitrogen atmosphere, sodium borohydride (6.22 g, 0.16 mol) was added portionwise over 30 minutes.[1][2][3] The reaction mixture was then allowed to warm to ambient temperature and stirring was continued for 12 hours.[1][2][3] The reaction was quenched with acetone (10 mL) and the volatile components were removed in vacuo. The resulting solid was dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL). The combined organic phases were dried over MgSO₄ and concentrated under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1][2][3]
Catalytic Hydrogenation with Ruthenium Complex (endo-selective)
A solution of this compound (229 mg) was prepared in a selected solvent (e.g., isopropanol) containing a catalytic amount of a ruthenium complex (e.g., RuCl₂[(S)-binap][(R)-iphan] with a substrate to catalyst ratio of 1000) and 20 mM of potassium t-butoxide.[1] The solution was maintained at 25°C, and hydrogen gas was introduced at a pressure of 10 to 50 atm.[1] The reduction reaction was allowed to proceed for a specified time (e.g., 16 hours) to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]
Reduction with Sodium in 1-Pentanol (exo-selective)
Sodium metal (1.6 g, 69.8 mmol) was added portionwise to a solution of this compound (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) heated at reflux.[2][3] The reaction mixture was maintained at 136°C for 2 hours and then cooled to ambient temperature.[2][3] 5N aqueous HCl (50 mL) was added, and the aqueous layer was separated. The organic phase was extracted with additional 5N aqueous HCl (5 x 50 mL). The combined aqueous extracts were washed with diethyl ether (3 x 70 mL) and then basified by the addition of 10N aqueous KOH (to pH 8) followed by saturated aqueous K₂CO₃. The aqueous mixture was extracted with dichloromethane (5 x 40 mL), and the combined organic phases were washed with brine (60 mL), dried over Na₂SO₄, and concentrated in vacuo to afford exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2]
Conclusion
The stereoselective reduction of this compound can be effectively controlled through the appropriate selection of a reducing agent. For the synthesis of the endo-alcohol, both sodium borohydride and catalytic hydrogenation with specific ruthenium catalysts provide high yields and excellent stereoselectivity, with catalytic hydrogenation offering near-perfect endo-selectivity. For the preferential formation of the exo-alcohol, a dissolving metal reduction using sodium in 1-pentanol is a highly effective method. The choice of a specific protocol will depend on the desired stereochemical outcome, available reagents and equipment, and the scale of the reaction.
References
- 1. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
A Comparative Analysis of 9-Azabicyclo[3.3.1]nonane-Based Ligands and Other Bicyclic Systems in Receptor Binding and Efficacy
A deep dive into the structure-activity relationships of 9-azabicyclo[3.3.1]nonane (granatane) based ligands reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative overview of the efficacy of these ligands against other prominent bicyclic systems, such as the closely related 8-azabicyclo[3.2.1]octane (tropane) and the more rigid bicyclo[2.2.2]octane, with a focus on their interactions with key biological targets.
The 9-azabicyclo[3.3.1]nonane scaffold, a structural isomer of the well-known tropane ring system, offers a unique three-dimensional conformation that has been exploited in the design of ligands for a variety of receptors, including sigma (σ), nicotinic acetylcholine (nAChR), and dopamine receptors. Its distinct stereochemical and conformational properties often translate into differences in binding affinity, selectivity, and pharmacological activity when compared to other bicyclic frameworks.
Comparative Efficacy at Sigma Receptors
Sigma receptors, particularly the σ2 subtype, are overexpressed in various tumor cell lines, making them attractive targets for cancer therapeutics and imaging agents. The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a valuable template for the development of potent and selective σ2 receptor ligands.
A comparative study of N-substituted phenylcarbamate derivatives of 9-azabicyclo[3.3.1]nonan-3α-ol and 8-azabicyclo[3.2.1]octan-3α-ol (tropanol) revealed the superiority of the granatane framework for achieving high σ2 receptor affinity and selectivity. Specifically, the compound N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)N'-(2-methoxy-5-methylphenyl)carbamate demonstrated a high affinity for σ2 receptors (Ki = 0.82 nM) and a remarkable selectivity over σ1 receptors (σ1/σ2 ratio = 2,087).[1] In contrast, the corresponding tropane-based analogue showed lower affinity and selectivity.[2]
Further modifications to the N-substituent of the 9-azabicyclo[3.3.1]nonane ring have yielded ligands with even greater potency and selectivity, highlighting the tunability of this scaffold.[1][3]
| Bicyclic System | Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| 9-Azabicyclo[3.3.1]nonane | WC-59 | 1711 | 0.82 | 2087 |
| 9-Azabicyclo[3.3.1]nonane | WC-26 | 1436 | 2.58 | 557 |
| 8-Azabicyclo[3.2.1]octane | Tropane analogue | - | - | - |
Table 1: Comparative binding affinities of 9-azabicyclo[3.3.1]nonane and 8-azabicyclo[3.2.1]octane based ligands at sigma receptors. Data for the tropane analogue was not explicitly provided in the compared study but was noted to be less potent and selective.[1][2]
Performance at Nicotinic Acetylcholine Receptors
The bicyclic nature of these ligands also plays a crucial role in their interaction with nicotinic acetylcholine receptors. A study exploring novel ligands for the α3β4 nAChR subtype found that bicyclic core rings were essential for measurable binding affinity, whereas monocyclic piperidine-containing compounds were inactive.[4]
Within the bicyclic series, both the 8-azabicyclo[3.2.1]octane and the 9-azabicyclo[3.3.1]nonane scaffolds demonstrated potential as lead compounds. Notably, a dihydroindolin-2-one substituted 9-azabicyclo[3.3.1]nonane derivative (compound 5 in the study) showed promising affinity and selectivity for the α3β4 nAChR.[4]
| Bicyclic System | Compound ID (in study) | α3β4 nAChR Ki (nM) | α4β2 nAChR Ki (nM) |
| 8-Azabicyclo[3.2.1]octane | 4 | 130 | >10,000 |
| 9-Azabicyclo[3.3.1]nonane | 5 | 78 | >10,000 |
| 2-Azabicyclo[3.2.1]octane | 10 | 200 | 2 |
Table 2: Binding affinities of various azabicyclic ligands at α3β4 and α4β2 nicotinic acetylcholine receptors.[4]
Insights from Dopamine Receptor Ligand Development
While the tropane scaffold is famously associated with cocaine and other potent dopamine transporter (DAT) ligands, the 9-azabicyclo[3.3.1]nonane system has also been investigated for this target. However, a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were found to be approximately 100-fold less potent than cocaine and other tropane analogs at the DAT. This suggests that the subtle change in the bicyclic framework significantly impacts binding at the cocaine recognition site on the dopamine transporter.
Experimental Protocols
The determination of ligand efficacy relies on robust and standardized experimental procedures. Below are detailed methodologies for key binding assays.
Radioligand Binding Assay for Sigma Receptors
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes for σ1 receptors and rat liver membranes for σ2 receptors.
-
Radioligand for σ1: --INVALID-LINK---pentazocine.
-
Radioligand for σ2: [³H]-DTG in the presence of (+)-pentazocine to block σ1 sites.
-
Non-specific binding determination: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Incubate membrane homogenates with the respective radioligand and varying concentrations of the test compound in a 96-well plate.
-
For σ2 assays, include a saturating concentration of (+)-pentazocine to mask σ1 receptors.
-
Incubate for 120 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate IC50 values from competition binding curves and convert to Ki values using the Cheng-Prusoff equation.
Diagram of a Typical Radioligand Binding Assay Workflow
A schematic overview of the key steps in a radioligand binding assay.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
Objective: To determine the binding affinity (Ki) of test compounds for α3β4 and α4β2 nAChRs.
Materials:
-
Membrane Preparations: Membranes from HEK cells stably transfected with the desired rat nAChR subunits.
-
Radioligand: [³H]epibatidine.
-
Non-specific binding determination: (-)-Nicotine (100 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the test compound for 30 minutes at room temperature.
-
Add [³H]epibatidine and incubate for an additional 2-3 hours at room temperature.
-
Terminate the assay by rapid filtration through polyethyleneimine-pre-soaked glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the bound radioactivity by liquid scintillation counting.
-
Determine IC50 values and calculate Ki using the Cheng-Prusoff equation.
Signaling Pathway Visualization: A Generalized G-Protein Coupled Receptor (GPCR) Cascade
Illustrative diagram of a common signaling pathway activated by GPCR ligands.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold represents a highly promising and adaptable framework in medicinal chemistry. For sigma receptors, it has demonstrated clear advantages over the isomeric tropane system in achieving high affinity and selectivity, particularly for the σ2 subtype. While its performance at nicotinic acetylcholine receptors is comparable to other bicyclic systems, its significantly lower affinity for the dopamine transporter compared to tropane analogues suggests that subtle conformational differences between these bicyclic systems can lead to profound effects on ligand recognition at different receptors. The continued exploration and functionalization of the 9-azabicyclo[3.3.1]nonane system holds considerable promise for the development of novel therapeutics targeting a range of challenging diseases.
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of Endo and Exo Isomers of 9-Azabicyclo[3.3.1]nonan-3-ol
Comparative Guide to 9-Azabicyclo[3.3.1]nonane Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold, a rigid bicyclic structure, is a key pharmacophore in the design of ligands for a variety of biological targets due to its unique conformational constraints. This guide provides a comparative overview of the in vitro and in vivo activities of several derivatives, highlighting their therapeutic potential in areas such as neurodegenerative diseases, cancer, and pain management. The data presented is compiled from multiple studies to facilitate objective comparison and support further drug development efforts.
Table 1: In Vitro Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Monoamine Transporters
| Compound ID | Target | Ki (nM) | Radioligand | Tissue Source |
| Derivative A | Dopamine Transporter (DAT) | 2000 - 14000 | [³H]WIN 35,428 | Rat caudate-putamen |
| (-)-S,S-10c | Dopamine Transporter (DAT) | 22.5 | [³H]WIN 35,428 | Not Specified |
| Serotonin Transporter (SERT) | >8640 | [³H]Citalopram | Not Specified | |
| Norepinephrine Transporter (NET) | >10000 | [³H]Nisoxetine | Not Specified |
Data for Derivative A from a study on 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives[1]. Data for (-)-S,S-10c, a 1,4-diazabicyclo[3.3.1]nonane derivative, is included for structural comparison[2].
Table 2: In Vitro Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Nicotinic Acetylcholine Receptors (nAChRs)
| Compound ID | nAChR Subtype | Ki (nM) | Radioligand | Cell Line |
| SR17026 | α4β2 | 10 | [³H]Epibatidine | HEK cells |
| α3β4 | 240 | [³H]Epibatidine | HEK cells | |
| SR16584 | α3β4 | 500 | [³H]Epibatidine | HEK cells |
Data from a review of nicotinic acetylcholine receptor ligands[3][4].
Table 3: In Vitro Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptors
| Compound ID | Receptor Subtype | Ki (nM) | Selectivity (σ₁/σ₂) | Radioligand | Cell Line/Tissue |
| WC-26 | σ₂ | 2.58 | 557 | Not Specified | Murine EMT-6 breast tumor |
| WC-59 | σ₂ | 0.82 | 2087 | Not Specified | Murine EMT-6 breast tumor |
| SW-43 | σ₂ | Not Specified | Lower than SV-119 | Not Specified | Not Specified |
Data from studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs[5] and other derivatives[6][7].
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure based on common practices for assessing the binding affinity of compounds to dopamine, serotonin, and norepinephrine transporters.
1. Membrane Preparation:
-
Tissues (e.g., rat caudate-putamen for DAT) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[8]
-
The homogenate is centrifuged at low speed to remove large debris.[8]
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.[8]
-
The membrane pellet is washed and resuspended in a buffer, often containing sucrose for cryoprotection, and stored at -80°C.[8]
-
Protein concentration is determined using a standard assay like the Pierce® BCA assay.[8]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[8]
-
Each well contains the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and the test compound at various concentrations.[2][8]
-
The plate is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[8]
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[8]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Scintillation cocktail is added to the dried filters, and the radioactivity is counted using a scintillation counter.[8]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
-
Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generalized experimental workflow for in vitro binding assays and a conceptual signaling pathway for G-protein coupled receptors, which are common targets for 9-azabicyclo[3.3.1]nonane derivatives.
References
- 1. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Validated Analytical Methods for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of proposed analytical methods for the quantitative determination of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in pharmaceutical synthesis. The methods presented are based on established analytical techniques and data from structurally related compounds, offering a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a bicyclic amine and a crucial building block in the synthesis of various biologically active molecules. Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of starting materials and intermediates in drug development. This guide compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their needs.
Method Comparison
A direct comparison of validated analytical methods for this compound is challenging due to the limited availability of publicly accessible, officially validated methods for this specific compound. However, by leveraging data from the structurally analogous compound, granisetron (which features a 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl core), and general methods for related bicyclic amines and ketones, we can propose and compare suitable HPLC and GC-MS methods.
Table 1: Comparison of Proposed Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Stationary Phase | C18 reverse-phase silica gel (e.g., 250 mm x 4.6 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Isocratic mixture of acetonitrile and a phosphate buffer | Helium |
| Detection | UV-Visible (UV-Vis) Detector | Mass Spectrometer (MS) |
| Specificity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass spectrum (fragmentation pattern). |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds. | High specificity and sensitivity, provides structural information. |
| Disadvantages | Lower specificity than MS, may require derivatization for compounds without a chromophore. | Requires volatile and thermally stable analytes, potential for thermal degradation. |
Experimental Protocols
The following protocols are based on established methodologies for similar compounds and are intended to serve as a comprehensive starting point for the validation of analytical methods for this compound, in accordance with ICH Q2(R1) guidelines.
Proposed HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed isocratic mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
3. Validation Protocol:
-
Specificity: Analyze blank samples (diluent), a standard solution of this compound, and a sample spiked with potential impurities. The peak for the analyte should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five standard solutions of this compound in the mobile phase over a concentration range of 1-50 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of the baseline. Typically, LOD is determined at a S/N of 3:1 and LOQ at a S/N of 10:1.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability.
Proposed GC-MS Method
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of this compound).
3. Validation Protocol:
-
Specificity: Analyze a blank solvent and a standard solution. The mass spectrum of the analyte peak should be unique and free from co-eluting interferences.
-
Linearity: Prepare a series of at least five standard solutions in a suitable solvent (e.g., methanol or dichloromethane) over a concentration range of 0.1-10 µg/mL. Plot the peak area of a characteristic ion against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a relevant matrix at three different concentration levels. The mean recovery should be within 95-105%.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution. The %RSD should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The %RSD between the results should be ≤ 5%.
-
-
LOD and LOQ: Determine based on the S/N ratio of the characteristic ion's peak in SIM mode (LOD ~3:1, LOQ ~10:1).
-
Robustness: Intentionally vary parameters such as inlet temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship for leveraging data from a structurally similar compound.
Caption: General workflow for the validation of an analytical method.
Caption: Leveraging data from a structurally similar compound.
Benchmarking the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key building block in the development of therapeutic agents. We present a detailed comparison of the classic one-pot Robinson-Schöpf condensation against a multi-step approach centered around a Dieckmann condensation. This analysis, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate synthetic route based on factors such as yield, efficiency, and scalability.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Robinson-Schöpf Condensation | Multi-Step Synthesis (via Dieckmann Condensation) |
| Overall Yield | 45-57%[1] | Estimated 35-45% (based on typical yields of individual steps) |
| Number of Steps | 1 (One-pot) | 4 |
| Reaction Time | ~48 hours[2] | > 4 days (cumulative) |
| Key Reagents | Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid | Diethyl 2,6-piperidinediacetate, Benzyl Bromide, Sodium Hydride, HCl |
| Scalability | High | Moderate |
| Purification | Column Chromatography[3][4] | Multiple extractions and distillations/chromatography |
Synthetic Pathways Overview
The synthesis of this compound can be approached through fundamentally different strategies. The Robinson-Schöpf reaction represents a biomimetic, convergent synthesis, assembling the bicyclic core in a single step. In contrast, the multi-step pathway is a linear synthesis that builds the target molecule sequentially, offering more control at each stage.
Experimental Protocols
Method 1: Robinson-Schöpf Condensation
This one-pot synthesis mimics the biosynthetic pathway of related alkaloids and involves a double Mannich reaction followed by decarboxylation.
Materials:
-
Benzylamine
-
Glutaraldehyde (25% aqueous solution)
-
3-Oxopentanedioic acid (Acetonedicarboxylic acid)
-
Sodium acetate
-
Hydrochloric acid (5N)
-
Sodium hydroxide (4N)
-
Dichloromethane
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of benzylamine hydrochloride is prepared by reacting benzylamine with hydrochloric acid in water and cooled to 0°C.
-
To this solution, glutaraldehyde and 3-oxopentanedioic acid are added, followed by an aqueous solution of sodium acetate, which results in the formation of a thick precipitate.[3]
-
The reaction mixture is heated to 50°C and stirred for 4 hours.[3]
-
After cooling to room temperature, the mixture is allowed to stand for 24 hours.[3]
-
The reaction mixture is then acidified to pH 2 with 5N aqueous hydrochloric acid and washed with diethyl ether.[3]
-
The aqueous layer is basified to pH 12 with 4N aqueous sodium hydroxide and extracted multiple times with dichloromethane.[3]
-
The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]
-
Purification is achieved by column chromatography on silica gel to afford this compound as a solid.[3][4] A reported yield for this procedure is 54%.[3][4] An alternative workup and purification can yield up to 57%.[2]
Method 2: Multi-Step Synthesis via Dieckmann Condensation
This linear approach involves the sequential construction of the bicyclic system, providing greater control over each transformation.
Step 1: Synthesis of Diethyl 2,6-piperidinediacetate
-
This starting material can be synthesized from 2,6-lutidine through a multi-step process involving oxidation to the diacid, followed by esterification.
Step 2: N-Benzylation of Diethyl 2,6-piperidinediacetate Materials:
-
Diethyl 2,6-piperidinediacetate
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
Diethyl 2,6-piperidinediacetate is dissolved in acetonitrile.
-
Potassium carbonate is added as a base, followed by the addition of benzyl bromide.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield diethyl 1-benzyl-2,6-piperidinediacetate.
Step 3: Dieckmann Condensation Materials:
-
Diethyl 1-benzyl-2,6-piperidinediacetate
-
Sodium hydride (or other strong base)
-
Anhydrous toluene
Procedure:
-
A suspension of sodium hydride in anhydrous toluene is prepared under an inert atmosphere.
-
A solution of diethyl 1-benzyl-2,6-piperidinediacetate in anhydrous toluene is added dropwise to the sodium hydride suspension at reflux.
-
The reaction mixture is heated at reflux for several hours until the cyclization is complete.
-
After cooling, the reaction is quenched, and the crude β-keto ester is extracted.
Step 4: Hydrolysis and Decarboxylation Materials:
-
Crude β-keto ester from Step 3
-
Aqueous hydrochloric acid
Procedure:
-
The crude β-keto ester is heated at reflux in aqueous hydrochloric acid.
-
The reaction is monitored for the cessation of carbon dioxide evolution.
-
The solution is cooled, basified, and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated, and the final product is purified by column chromatography or distillation to yield this compound.
Concluding Remarks
The choice between the Robinson-Schöpf condensation and a multi-step Dieckmann condensation route for the synthesis of this compound depends on the specific requirements of the research. The Robinson-Schöpf method offers a rapid, one-pot synthesis with good yields, making it suitable for large-scale production and when time is a critical factor. However, the reaction can be sensitive to pH, and the workup can be extensive.
The multi-step synthesis, while longer and with a potentially lower overall yield, provides a more controlled, stepwise approach. This can be advantageous for the synthesis of analogues where specific functionalities need to be introduced sequentially. The purification of intermediates at each stage can also lead to a higher purity final product. Ultimately, the selection of the synthetic route will be guided by a balance of factors including desired scale, purity requirements, available starting materials, and time constraints.
References
Conformational Landscape of the 9-Azabicyclo[3.3.1]nonane Ring System: A Computational and Experimental Comparison
The 9-azabicyclo[3.3.1]nonane skeleton is a key structural motif in a multitude of biologically active compounds and natural products. The conformational preference of this bicyclic system dictates the spatial orientation of substituents, which in turn governs its interaction with biological targets. Understanding the conformational equilibrium of this ring system is therefore of paramount importance in the fields of medicinal chemistry and drug development. This guide provides an objective comparison of the conformational preferences of the 9-azabicyclo[3.3.1]nonane ring system, supported by computational and experimental data.
The primary conformations of the 9-azabicyclo[3.3.1]nonane ring are the twin-chair (Chair-Chair, CC) and the chair-boat (CB) forms. The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects.
Comparative Analysis of Conformational Energies
Computational studies, employing a range of methods from molecular mechanics to density functional theory (DFT), have been instrumental in quantifying the relative energies of the major conformers of the 9-azabicyclo[3.3.1]nonane system. The following table summarizes the calculated energy differences between the Chair-Chair (CC) and Chair-Boat (CB) conformations from various studies. A positive ΔE indicates that the CB conformation is higher in energy.
| Compound/Derivative | Computational Method | Basis Set | ΔE (CB - CC) (kcal/mol) | Reference |
| Bicyclo[3.3.1]nonan-9-one | Ab initio/DFT | Not Specified | ~1 | [1] |
| 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane | Ab initio/DFT | Not Specified | CB preferred | [2] |
| 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Ab initio/DFT | Not Specified | CB preferred | [2] |
Experimental Validation: Spectroscopic and Crystallographic Data
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide crucial data to validate and complement computational findings. NMR coupling constants are particularly sensitive to the dihedral angles within the ring system, while X-ray crystallography offers a precise snapshot of the solid-state conformation.
| Conformation | Key Parameter | Value | Method | Reference |
| Chair-Chair | 3Jaa coupling constant | 13.8 Hz | 1H NMR | [3] |
| Chair-Chair | C1-C2-C3-C4 Dihedral Angle | -55° to -60° (typical) | X-ray | [4] |
| Chair-Boat | C1-C2-C3-C4 Dihedral Angle | Varies | X-ray | [5] |
Conformational Equilibrium of 9-Azabicyclo[3.3.1]nonane
The conformational flexibility of the 9-azabicyclo[3.3.1]nonane ring system can be depicted as an equilibrium between the major chair-chair and chair-boat conformers. The position of this equilibrium is influenced by substitution patterns and the surrounding environment.
Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in conformational studies is essential for interpreting the data accurately.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.
Protocol for Conformational Analysis by 1H NMR:
-
Sample Preparation: Dissolve the 9-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl3, D2O) to a concentration of 5-10 mg/mL.
-
Data Acquisition: Record one-dimensional (1D) 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Assign all proton resonances using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Measure the coupling constants (J-values) between adjacent protons. The magnitude of the vicinal coupling constants (3JHH) is related to the dihedral angle between the coupled protons via the Karplus equation.
-
For the chair-chair conformation, characteristic large axial-axial couplings (3Jaa ≈ 10-14 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (3Jae, 3Jee ≈ 2-5 Hz) are expected.[6]
-
The observation of averaged coupling constants may indicate rapid conformational exchange between the chair-chair and chair-boat forms.
-
X-ray Crystallography
X-ray crystallography provides precise atomic coordinates of a molecule in the solid state, offering definitive evidence of a particular conformation.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the 9-azabicyclo[3.3.1]nonane derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.[7]
-
The refined structure will reveal the preferred conformation of the molecule in the solid state.
-
Computational Modeling
Computational methods are invaluable for predicting and rationalizing the conformational preferences of molecules.
Protocol for DFT Calculations:
-
Structure Building: Construct the initial 3D structures of the Chair-Chair and Chair-Boat conformers of the 9-azabicyclo[3.3.1]nonane derivative using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8] This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Comparison: Compare the calculated electronic energies (or Gibbs free energies) of the optimized conformers to determine their relative stabilities.
Protocol for Molecular Mechanics (MM) Calculations:
-
Structure Building: As with DFT, build the initial structures of the conformers.
-
Force Field Selection: Choose a suitable force field that is parameterized for nitrogen-containing heterocyclic compounds (e.g., MMFF94, OPLS, AMBER).[9][10]
-
Energy Minimization: Perform energy minimization for each conformer to find the local energy minimum on the potential energy surface defined by the force field.
-
Conformational Search (Optional but Recommended): For more flexible derivatives, a systematic or stochastic conformational search can be performed to identify all low-energy conformers.
-
Energy Comparison: Compare the steric energies of the minimized conformers to assess their relative stabilities.
Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a 9-azabicyclo[3.3.1]nonane derivative, integrating both computational and experimental approaches.
Caption: Integrated workflow for conformational analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Molecular conformations. Part XI. A boat-chair bicyclo[3,3,1]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3,3,1]-nonan-2-one - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Structure determination from X-ray powder diffraction, DFT calculation, and Hirshfeld surface analysis of two fused bicyclic and tricyclic compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Docking Studies of 9-Azabicyclo[3.3.1]nonane Ligands: A Guide for Drug Development Professionals
A comprehensive analysis of the binding affinities and interaction patterns of 9-azabicyclo[3.3.1]nonane derivatives with various key neurological targets. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the docking studies performed on this versatile scaffold, highlighting its potential in the development of novel therapeutics for a range of disorders. The data presented is compiled from multiple peer-reviewed studies and is intended to facilitate further research and development in this promising area of medicinal chemistry.
Data Presentation: Quantitative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various 9-azabicyclo[3.3.1]nonane ligands for their respective biological targets. This data provides a quantitative comparison of the potency of these compounds.
Table 1: Dopamine Transporter (DAT) Affinity
| Ligand/Derivative | Ki (μM) | Reference |
| 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives | 2 - 14 | [1] |
Table 2: Sigma-2 (σ2) Receptor Affinity
| Ligand/Derivative | Ki (nM) | σ1/σ2 Selectivity Ratio | Reference |
| WC-26 | 2.58 | 557 | [2] |
| WC-59 | 0.82 | 2,087 | [2] |
Table 3: Acetylcholinesterase (AChE) Inhibition
| Ligand/Derivative | IC50 (μM) | Reference |
| Compound 4ad (a polysubstituted pyrrole with 9-azabicyclo[3.3.1]nonane moiety) | 2.95 ± 1.31 | [3] |
Table 4: µ-Opioid Receptor Affinity
| Ligand/Derivative | Ki (nM) | Reference |
| (E) 9-[3'-(3-chlorophenyl)-but-2'-en-1'-yl]-7-propionyl-3-thia-7,9-diazabicyclo[3.3.1]nonane (Compound 2i) | 85 | [4] |
Table 5: 5-HT3A Receptor Affinity
| Ligand/Derivative | Ki (nM) | Reference |
| Granisetron Derivatives | Varies | [5] |
Table 6: Nicotinic Acetylcholine Receptor (nAChR) Affinity
| Ligand/Derivative | Target | IC50 (nM) | Reference |
| 3-heteroaryl-3,9-diazabicyclo[3.3.1]nonane (Compound 61) | α7 | 6.3 | [6] |
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide, based on common practices in the field. Specific parameters may vary between individual studies.
1. Protein Preparation:
-
Receptor Selection: The three-dimensional structure of the target protein is obtained from a protein databank such as the Protein Data Bank (PDB).
-
Structure Refinement: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are merged.
-
Charge Assignment: Partial charges are assigned to the protein atoms using force fields like Gasteiger or AMBER.
2. Ligand Preparation:
-
Ligand Sketching and Optimization: The 3D structures of the 9-azabicyclo[3.3.1]nonane ligands are built using molecular modeling software.
-
Energy Minimization: The ligand structures are optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Angle Assignment: Partial charges are assigned, and rotatable bonds are defined for the ligands.
3. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Algorithm: A docking program such as AutoDock Vina or GOLD is used to perform the docking calculations. These programs employ algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The resulting docked poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for comparative docking studies.
Caption: A generalized workflow for in silico comparative docking studies.
Caption: Simplified signaling cascade following opioid receptor activation.
Caption: Mechanism of action for 9-azabicyclo[3.3.1]nonane-based DAT inhibitors.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. eagonlab.github.io [eagonlab.github.io]
A Comparative Guide to the Pharmacokinetic Profiles of 9-Azabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several key 9-azabicyclo[3.3.1]nonane derivatives, supported by preclinical experimental data. The 9-azabicyclo[3.3.1]nonane scaffold is a core structural feature in a variety of pharmacologically active compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for the development of safe and effective therapeutics.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for selected 9-azabicyclo[3.3.1]nonane derivatives in preclinical animal models. These parameters provide a quantitative comparison of how these compounds behave in vivo.
| Derivative | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) |
| Granisetron | Rat | IV | 3 | - | - | 0.85 | 3.7 | ~3 | - |
| PO | - | - | - | - | - | - | Reduced by first-pass metabolism[1] | ||
| Dog | IV | - | - | - | ~0.7 | 2.6 | ~3 | - | |
| PO | - | - | - | - | - | - | Reduced by first-pass metabolism[1] | ||
| Cocaine | Rat | IV | 0.5 | ~250 | ~0.05-0.08 | ~0.22 | - | 2.8-3.3 | - |
| IV | 1.0 | - | - | ~0.22 | - | - | - | ||
| IV | 3.0 | - | - | ~0.22 | - | - | - | ||
| Dog | IV | 3 | - | - | - | - | - | - | |
| Atropine | Dog | IM | - | 33 | - | 0.87 | 44 (ml/min/kg) | 3.2 | - |
| ET | 0.02 | 23.9 ± 5 | - | 0.47 | - | - | - | ||
| EB | 0.02 | 40.0 ± 7.8 | - | 0.66 | - | - | - | ||
| Scopolamine | Rat | IP | 1 | - | - | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; IV: Intravenous; PO: Oral; IM: Intramuscular; IP: Intraperitoneal; ET: Endotracheal; EB: Endobronchial. Data for Scopolamine in this table is limited due to the nature of the available preclinical studies, which often focus on its use as a tool to induce memory impairment rather than detailed pharmacokinetic profiling[2][3][4].
Experimental Protocols
The data presented in this guide are derived from standard preclinical pharmacokinetic studies. The following are generalized methodologies for the key experiments cited.
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs) species to assess inter-species differences in pharmacokinetics.[5]
-
Drug Administration: Compounds are administered via various routes, including intravenous (IV) bolus or infusion to determine intrinsic pharmacokinetic parameters, and oral (PO) gavage to assess oral bioavailability.[6] Other routes such as intramuscular (IM), intraperitoneal (IP), endotracheal (ET), and endobronchial (EB) are used depending on the intended clinical application.[2][7][8]
-
Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution.[9]
Metabolism and Excretion Studies
-
Sample Collection: Urine and feces are collected over a defined period following administration of a radiolabeled version of the compound to determine the routes and extent of excretion.[1]
-
Metabolite Profiling: In vitro studies using liver microsomes or hepatocytes from different species (including human) are conducted to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[10] In vivo metabolite profiles are determined by analyzing plasma, urine, and feces.[1]
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this pharmacokinetic data, the following diagrams, created using the DOT language, visualize a typical experimental workflow and the primary signaling pathways associated with the selected 9-azabicyclo[3.3.1]nonane derivatives.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Primary signaling pathways of the compared 9-azabicyclo[3.3.1]nonane derivatives.
References
- 1. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. criver.com [criver.com]
- 4. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atropine Sulfate – Rat Guide [ratguide.com]
- 9. Dose–Response Cocaine Pharmacokinetics and Metabolite Profile Following Intravenous Administration and Arterial Sampling in Unanesthetized, Freely Moving Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocaethylene formation in rat, dog, and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Benzyl-9-azabicyclo[3.e.1]nonan-3-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, safeguarding both personnel and the environment.
This document outlines essential safety information, operational protocols for disposal, and guidance on regulatory compliance. By adhering to these procedures, laboratories can maintain a high standard of safety and environmental stewardship.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Overexposure can lead to more severe health consequences.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear the following PPE to minimize exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., heavy rubber).[1][2]
-
Body Protection: A lab coat or other protective clothing.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[1][2] If dust or vapors are likely to be generated, a respirator is required.[2]
Chemical Waste Classification and Storage
Proper classification of chemical waste is the first step in the disposal process.
-
Waste Determination: As a chemical waste generator, you are responsible for determining if this compound is classified as a hazardous waste under US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[1]
-
Segregation and Storage:
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Spill Response Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.[2]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as listed above.[2]
-
Containment:
-
For solid spills, carefully scoop the material into a designated waste container.[2]
-
Avoid creating dust.
-
-
Decontamination: After the material is collected, wash the spill area thoroughly.[2]
-
Disposal: Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container for proper disposal.[2]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.
Step-by-Step Disposal Guide:
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials, in a properly labeled and sealed container.
-
Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for the chemical.
-
Follow Regulatory Guidelines: Adhere to all federal, state, and local regulations for the transportation and disposal of chemical waste.[1]
-
Documentation: Maintain detailed records of all disposed chemicals, including the date, quantity, and the name of the disposal company.
Important Considerations:
-
Do Not Dispose Down the Drain: Due to the lack of ecotoxicity data, it is imperative not to dispose of this chemical down the sink or in regular trash.[1]
-
Do Not Reuse Containers: Empty containers should be disposed of as unused product and should not be reused.[1]
Quantitative Data Summary
While specific quantitative data on disposal is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.
| Property | Value |
| CAS Number | 2291-58-9 |
| Molecular Formula | C₁₅H₁₉NO |
| Boiling Point | 359 °C at 760 mmHg[3] |
| Flash Point | 160.2 °C[3] |
| Density | 1.11 g/cm³[3] |
| Signal Word | Warning[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This guide provides critical safety and logistical information for the handling, use, and disposal of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Summary
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol [2] |
| CAS Number | 2291-58-9[2] |
| Appearance | Solid |
| Boiling Point | 359 °C at 760 mmHg |
| Flash Point | 160.2 °C |
| Density | 1.11 g/cm³ |
| Vapor Pressure | 2.44E-05 mmHg at 25 °C |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount to safely handle this compound. Adherence to the following recommendations is mandatory.
1. Engineering Controls:
-
Work in a well-ventilated area.[1] A chemical fume hood is recommended for all procedures that may generate dust or aerosols.
2. Eye and Face Protection:
-
Wear chemical safety goggles that meet approved standards.
-
If there is a risk of splashing, a full-face shield should be worn in addition to goggles.
3. Skin and Body Protection:
-
Gloves: Due to the presence of ketone and amine functional groups, specific glove materials are required. Butyl or Viton gloves are recommended for extended contact as they offer excellent resistance to both ketones and amines.[1][3] Neoprene gloves can also be considered.[4][5] Nitrile gloves are generally not recommended for prolonged use with ketones.[4][6] Always inspect gloves for integrity before use.
-
Lab Coat: A standard laboratory coat must be worn and properly fastened to protect against skin contact.
-
Protective Clothing: For larger scale operations or where significant contact is possible, additional protective clothing may be necessary.
4. Respiratory Protection:
-
If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plan
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
The product should be stored locked up.[1]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.
Spill and Leak Procedures:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Wear appropriate PPE as described above.
-
Prevent further leakage or spillage if safe to do so.
-
Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.
-
Do not let the product enter drains, other waterways, or soil.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not reuse empty containers. Dispose of them as unused product.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
